molecular formula C17H27ClN2O3 B1594408 Roxatidine hydrochloride CAS No. 97900-88-4

Roxatidine hydrochloride

カタログ番号: B1594408
CAS番号: 97900-88-4
分子量: 342.9 g/mol
InChIキー: DPCZALPCMCPHAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roxatidine hydrochloride is a useful research compound. Its molecular formula is C17H27ClN2O3 and its molecular weight is 342.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCZALPCMCPHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78273-80-0 (Parent)
Record name Roxatidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80913548
Record name 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97900-88-4
Record name Roxatidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXATIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MN79F61ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roxatidine Hydrochloride as an H2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453) hydrochloride is a potent and selective second-generation histamine (B1213489) H2 receptor antagonist. It is the acetate (B1210297) ester prodrug of roxatidine, which is rapidly converted to its active form in the body. Roxatidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby suppressing gastric acid secretion. This guide provides a detailed examination of the molecular mechanism of action of roxatidine, including its binding kinetics, interaction with the H2 receptor, and the downstream signaling pathways it modulates. Furthermore, this document outlines the key experimental protocols used to characterize the pharmacological profile of roxatidine as an H2 antagonist.

Introduction

Histamine H2 receptor antagonists revolutionized the treatment of acid-peptic disorders. Roxatidine, belonging to the aminoalkylphenoxy series of H2 blockers, emerged as a significant therapeutic agent in this class.[1] Upon oral administration, roxatidine acetate is almost completely absorbed and rapidly hydrolyzed by esterases in the small intestine, plasma, and liver to its active metabolite, roxatidine.[2] This active form is a potent inhibitor of both basal and stimulated gastric acid secretion.[2] This technical guide delves into the core mechanism of action of roxatidine, providing quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support research and drug development efforts in this area.

Molecular Mechanism of Action

The primary mechanism of action of roxatidine is its competitive antagonism of the histamine H2 receptor.[3] H2 receptors are G-protein coupled receptors (GPCRs) located on the basolateral membrane of gastric parietal cells.[4]

Competitive Antagonism at the H2 Receptor

Roxatidine and its active metabolite behave as competitive antagonists at the H2 receptor on guinea-pig parietal cells, with potencies similar to ranitidine.[5] This competitive inhibition means that roxatidine binds reversibly to the H2 receptor at the same site as histamine but does not activate the receptor. By occupying the receptor, roxatidine prevents histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. This action effectively reduces the concentration of histamine available to stimulate the parietal cells.

Downstream Signaling Pathway

The histamine H2 receptor is coupled to a stimulatory G-protein (Gs).[6] When histamine binds to the H2 receptor, it activates the Gs protein. The activated alpha subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase.[6] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP acts as a second messenger, activating protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell. This proton pump is responsible for the final step in acid secretion, pumping hydrogen ions into the gastric lumen in exchange for potassium ions.

Roxatidine, by blocking the initial binding of histamine to the H2 receptor, prevents the activation of this entire downstream signaling cascade, thus inhibiting gastric acid production.

Quantitative Pharmacological Data

The potency and efficacy of roxatidine as an H2 antagonist have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for roxatidine and provide a comparison with other commonly used H2 antagonists.

Table 1: In Vitro Potency of Roxatidine and Other H2 Antagonists

CompoundpA2 Value (Adenylate Cyclase Inhibition)pA2 Value (Acid Production Inhibition)IC50 (H2 Receptor)
Roxatidine 7.14 ± 0.04[5]7.03 ± 0.02[5]Not explicitly found
Roxatidine Acetate 6.85 ± 0.86[5]7.15 ± 0.09[5]3.2 µM[3]
Ranitidine 6.92 ± 0.01[5]6.83 ± 0.10[5]Not explicitly found
Famotidine Not explicitly foundNot explicitly foundNot explicitly found
Cimetidine Not explicitly foundNot explicitly foundNot explicitly found

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Comparative Potency of H2 Antagonists

CompoundRelative Potency (Weight Basis)
Famotidine ~8 times more potent than ranitidine; ~40 times more potent than cimetidine[1]
Ranitidine Potency similar to roxatidine[5]
Cimetidine Less potent than roxatidine, ranitidine, and famotidine

Experimental Protocols

The characterization of roxatidine's mechanism of action relies on a suite of established experimental protocols. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay for H2 Receptor Affinity

This assay determines the binding affinity of a compound for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of roxatidine for the histamine H2 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the H2 receptor (e.g., guinea pig cerebral cortex).

  • Radioligand: [3H]-tiotidine.[7]

  • Unlabeled roxatidine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound in assay buffer.

  • In a reaction tube, add the membrane preparation, a fixed concentration of [3H]-tiotidine, and varying concentrations of unlabeled roxatidine or buffer (for total binding).

  • To determine non-specific binding, add an excess of an unlabeled H2 antagonist (e.g., unlabeled tiotidine) to a separate set of tubes.

  • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the roxatidine concentration to generate a competition curve.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP.

Objective: To determine the effect of roxatidine on histamine-stimulated cAMP accumulation in cells expressing the H2 receptor.

Materials:

  • Cell line stably expressing the human H2 receptor (e.g., CHO-K1 cells).[8]

  • Histamine.

  • This compound.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[9][10]

Procedure:

  • Seed the H2 receptor-expressing cells in a multi-well plate and grow to confluency.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration) for a defined period (e.g., 15-30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the roxatidine concentration to generate an inhibition curve.

  • Determine the IC50 value of roxatidine for the inhibition of histamine-stimulated cAMP production.

In Vivo Measurement of Gastric Acid Secretion in the Rat

This in vivo assay directly measures the physiological effect of roxatidine on gastric acid secretion.

Objective: To quantify the inhibitory effect of roxatidine on basal or stimulated gastric acid secretion in an animal model.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane).

  • Surgical instruments.

  • Gastric perfusion pump.

  • pH meter and titration equipment.

  • Saline solution (0.9% NaCl).

  • Histamine or other secretagogue.

  • This compound.

Procedure:

  • Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

  • Cannulate the esophagus and the duodenum to isolate the stomach.

  • Perfuse the stomach with saline at a constant rate.

  • Collect the gastric effluent at regular intervals (e.g., every 15 minutes).

  • Measure the volume of the collected effluent and determine its acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

  • After a basal collection period, administer a secretagogue such as histamine intravenously to stimulate acid secretion.

  • Once a stable stimulated secretion is achieved, administer this compound intravenously or intraduodenally.

  • Continue to collect and analyze the gastric effluent to determine the extent and duration of inhibition of acid secretion.

  • Calculate the acid output (volume × concentration) for each collection period and express the inhibitory effect of roxatidine as a percentage of the stimulated acid output.[11]

Visualizations

Signaling Pathway Diagram

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates Roxatidine Roxatidine Roxatidine->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) ProtonPump H+/K+-ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates & Activates ProtonPump_active Active Proton Pump H_ion H+ ProtonPump_active->H_ion Secretes GastricLumen Gastric Lumen H_ion->GastricLumen

Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by Roxatidine.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - H2 Receptor Membranes - [3H]-Tiotidine (Radioligand) - Roxatidine (Competitor) - Assay Buffer setup_tubes Set up reaction tubes: - Total Binding (Membranes + Radioligand) - Non-specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) - Competition (Membranes + Radioligand + Roxatidine) prep_reagents->setup_tubes incubation Incubate to reach equilibrium setup_tubes->incubation filtration Rapidly filter contents through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity using a scintillation counter washing->counting calc_specific Calculate Specific Binding: Total - Non-specific counting->calc_specific plot_curve Plot % Specific Binding vs. [Roxatidine] calc_specific->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a Radioligand Binding Assay to Determine H2 Receptor Affinity.

Experimental Workflow: In Vivo Gastric Acid Secretion

Gastric_Acid_Secretion_Workflow cluster_animal_prep Animal Preparation cluster_perfusion_collection Perfusion and Collection cluster_stimulation_treatment Stimulation and Treatment cluster_analysis Analysis anesthetize Anesthetize Rat cannulate Cannulate Esophagus and Duodenum anesthetize->cannulate perfuse Perfuse Stomach with Saline at a Constant Rate cannulate->perfuse collect_basal Collect Basal Gastric Effluent perfuse->collect_basal stimulate Administer Histamine to Stimulate Acid Secretion collect_basal->stimulate measure_volume Measure Effluent Volume collect_basal->measure_volume collect_stimulated Collect Stimulated Effluent stimulate->collect_stimulated administer_drug Administer Roxatidine collect_stimulated->administer_drug collect_stimulated->measure_volume collect_post_drug Collect Post-Drug Effluent administer_drug->collect_post_drug collect_post_drug->measure_volume titrate Titrate to Determine Acid Concentration measure_volume->titrate calculate_output Calculate Acid Output titrate->calculate_output determine_inhibition Determine % Inhibition calculate_output->determine_inhibition

Caption: Workflow for In Vivo Measurement of Gastric Acid Secretion in the Rat.

Conclusion

This compound, through its active metabolite roxatidine, is a potent and selective competitive antagonist of the histamine H2 receptor. Its mechanism of action is well-characterized, involving the blockade of histamine binding to H2 receptors on gastric parietal cells, which in turn inhibits the Gs protein-mediated adenylyl cyclase/cAMP signaling pathway, ultimately leading to a reduction in gastric acid secretion. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and scientists involved in the study of H2 receptor antagonists and the development of novel anti-secretory agents.

References

The Biotransformation of Roxatidine Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453) acetate (B1210297), a histamine (B1213489) H2-receptor antagonist, is a prodrug designed for enhanced oral absorption. Its therapeutic efficacy is dependent on its rapid and extensive conversion to the pharmacologically active metabolite, roxatidine. This technical guide provides an in-depth analysis of this critical biotransformation process. It details the metabolic pathways, enzymatic mediators, and pharmacokinetic profile of the conversion. Furthermore, this document outlines comprehensive experimental protocols for the in vitro and in vivo assessment of this conversion and presents key quantitative data in a structured format. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a clear understanding of the underlying processes.

Introduction

Roxatidine acetate is a second-generation histamine H2-receptor antagonist utilized in the management of peptic ulcer disease and related gastrointestinal disorders. As a prodrug, roxatidine acetate is pharmacologically inactive and requires bioactivation to its active form, roxatidine. This conversion is a critical determinant of the drug's overall clinical efficacy and safety profile. Understanding the nuances of this biotransformation is paramount for drug development professionals and researchers in the fields of pharmacology and gastroenterology.

The conversion of roxatidine acetate to roxatidine is a rapid and efficient process that occurs presystemically. Following oral administration, the prodrug is almost completely absorbed (>95%) and subsequently hydrolyzed to roxatidine.[1][2] This rapid conversion is so extensive that the parent compound, roxatidine acetate, is often undetectable in plasma and urine.[1]

Metabolic Pathway and Enzymology

The primary metabolic pathway for the activation of roxatidine acetate is deacetylation, a hydrolysis reaction that removes the acetyl group from the prodrug molecule to yield the active metabolite, roxatidine.

This biotransformation is primarily mediated by esterase enzymes. These enzymes are ubiquitously present in various biological matrices, ensuring a swift and efficient conversion process. The key locations for this metabolic conversion are the small intestine, the plasma, and the liver.[2] The involvement of these multiple sites contributes to the high conversion rate and the low systemic exposure to the inactive prodrug.

Further metabolism of roxatidine has also been documented. In vivo studies in rats and dogs have identified several urinary metabolites, indicating that after its formation, roxatidine undergoes further biotransformation, including hydroxylation on the piperidine (B6355638) ring.[3]

Signaling Pathway Diagram

Metabolic Pathway of Roxatidine Acetate Roxatidine_Acetate Roxatidine Acetate (Prodrug) Roxatidine Roxatidine (Active Metabolite) Roxatidine_Acetate->Roxatidine Esterases (Small Intestine, Plasma, Liver) Metabolites Further Metabolites (e.g., hydroxylated forms) Roxatidine->Metabolites CYP450 Enzymes

Metabolic conversion of roxatidine acetate.

Quantitative Data on Bioconversion and Pharmacokinetics

The conversion of roxatidine acetate to roxatidine is a rapid process, leading to the prompt appearance of the active metabolite in the systemic circulation. The pharmacokinetic parameters of roxatidine following the oral administration of roxatidine acetate have been well-characterized in healthy human volunteers.

ParameterValueReference
Bioavailability of Roxatidine Acetate > 95%[1]
Time to Peak Plasma Concentration (tmax) of Roxatidine 1-3 hours[1]
Plasma Terminal Half-life of Roxatidine ~6 hours[1]
Urinary Recovery of Roxatidine 55-60% of the dose[1]

Table 1: Pharmacokinetic Parameters of Roxatidine Following Oral Administration of Roxatidine Acetate in Healthy Volunteers.

Pharmacokinetic studies have demonstrated linear kinetics for roxatidine across a dose range of 25 to 100 mg of roxatidine acetate.[1] Different formulations of roxatidine acetate can influence the rate of absorption, with granulated capsule formulations showing a slower release and a longer tmax compared to powder capsule formulations.[1]

FormulationDoseCmax (ng/mL)tmax (hr)AUC (ng·hr/mL)Reference
Powder Capsule 75 mg~435~1~4363[4]
Granulated Capsule 75 mg~350~3~4363[4]
Sustained-Release Capsule (Fasting) 75 mg329.5 ± 83.42.5 (median)2693.4 ± 501.9[5]
Sustained-Release Capsule (Fed) 75 mg308.2 ± 64.14.3 (median)2831.8 ± 485.1[5]

Table 2: Comparative Pharmacokinetics of Roxatidine with Different Roxatidine Acetate Formulations. (Values are approximate or presented as mean ± SD where available)

Experimental Protocols

In Vitro Hydrolysis of Roxatidine Acetate

This protocol provides a general framework for assessing the in vitro conversion of roxatidine acetate to roxatidine using biological matrices.

Objective: To quantify the rate and extent of roxatidine acetate hydrolysis to roxatidine in human plasma and liver microsomes.

Materials:

  • Roxatidine acetate and roxatidine analytical standards

  • Human plasma (pooled, with anticoagulant)

  • Human liver microsomes

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (for microsomal studies)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of roxatidine acetate and roxatidine in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the appropriate buffer.

  • Incubation:

    • Plasma Stability:

      • Pre-warm human plasma to 37°C.

      • Spike a known concentration of roxatidine acetate into the plasma.

      • Incubate the mixture at 37°C.

      • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma mixture.

      • Immediately terminate the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) and vortexing.

    • Liver Microsome Stability:

      • Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

      • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

      • Initiate the reaction by adding roxatidine acetate.

      • Incubate at 37°C with gentle agitation.

      • At specified time points, collect aliquots and stop the reaction with a cold organic solvent.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the concentrations of roxatidine acetate and roxatidine in the supernatant using a validated HPLC or LC-MS/MS method.[5][6]

Data Analysis:

  • Plot the concentration of roxatidine acetate and the formation of roxatidine over time.

  • Calculate the rate of hydrolysis and the half-life of roxatidine acetate in the respective matrices.

Experimental Workflow for In Vitro Hydrolysis

In Vitro Hydrolysis Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solutions Prepare Stock and Working Solutions Incubate Incubate Roxatidine Acetate with Matrix at 37°C Prep_Solutions->Incubate Prep_Matrix Prepare Biological Matrix (Plasma or Microsomes) Prep_Matrix->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Terminate Terminate Reaction (e.g., with cold solvent) Time_Points->Terminate Process Process Samples (e.g., Centrifugation) Terminate->Process Quantify Quantify Roxatidine Acetate and Roxatidine (HPLC/LC-MS) Process->Quantify Analyze_Data Analyze Data and Calculate Kinetic Parameters Quantify->Analyze_Data

Workflow for in vitro hydrolysis studies.
In Vivo Pharmacokinetic Study

This protocol outlines the key steps for conducting a clinical pharmacokinetic study to evaluate the conversion of roxatidine acetate to roxatidine in human subjects.

Objective: To determine the pharmacokinetic profile of roxatidine following a single oral dose of roxatidine acetate in healthy volunteers.

Study Design:

  • Open-label, single-dose, pharmacokinetic study.

  • Subjects: Healthy adult male and female volunteers.

  • Ethical considerations: The study must be conducted in accordance with the Declaration of Helsinki and approved by an independent ethics committee. All subjects must provide written informed consent.

Procedure:

  • Subject Screening and Enrollment:

    • Screen subjects based on predefined inclusion and exclusion criteria (e.g., age, health status, concurrent medications).

  • Drug Administration:

    • Following an overnight fast, administer a single oral dose of roxatidine acetate (e.g., 75 mg) with a standardized volume of water.

  • Blood Sampling:

    • Collect venous blood samples into tubes containing an appropriate anticoagulant at predefined time points. A typical sampling schedule would be pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[5]

  • Plasma Preparation and Storage:

    • Process the blood samples by centrifugation to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Bioanalytical Method:

    • Determine the plasma concentrations of roxatidine (and roxatidine acetate, if detectable) using a validated LC-MS/MS or HPLC method.[5][6]

Pharmacokinetic Analysis:

  • Calculate the key pharmacokinetic parameters for roxatidine, including Cmax, tmax, AUC, and elimination half-life, using non-compartmental analysis.

Logical Relationship Diagram for In Vivo Study

In Vivo Pharmacokinetic Study Logic Screening Subject Screening and Enrollment Dosing Oral Administration of Roxatidine Acetate Screening->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis Bioanalysis of Plasma for Roxatidine Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Logical flow of an in vivo pharmacokinetic study.

Conclusion

The conversion of the prodrug roxatidine acetate to its active metabolite, roxatidine, is a rapid and efficient process mediated by esterases in the small intestine, plasma, and liver. This biotransformation is fundamental to the drug's therapeutic action. The pharmacokinetic profile of roxatidine following oral administration of the prodrug is well-established, demonstrating rapid absorption and predictable elimination. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals involved in the study of roxatidine acetate and other ester-based prodrugs. A thorough understanding of this conversion process is essential for optimizing drug formulation, predicting clinical outcomes, and ensuring the safe and effective use of this important H2-receptor antagonist.

References

An In-depth Technical Guide to the Chemical Synthesis of Roxatidine Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for roxatidine (B1205453) acetate (B1210297) hydrochloride, a potent H2 receptor antagonist. The information presented is collated from key patents and scientific literature, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes to aid in research, development, and manufacturing scale-up.

Core Synthesis Strategy

The synthesis of roxatidine acetate hydrochloride, chemically known as 2-acetoxy-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide hydrochloride, consistently commences with the starting material m-hydroxybenzaldehyde . The various pathways diverge in the subsequent steps of introducing the aminopropyl side chain and the final acylation to form the active pharmaceutical ingredient. This guide details three prominent synthetic routes, outlining the key intermediates and reaction transformations.

Pathway 1: Synthesis via Direct Condensation with 3-Halopropylamine

This pathway is characterized by the direct condensation of the key intermediate 3-(1-piperidinylmethyl)phenol (B188776) with a 3-halopropylamine, followed by acylation and salt formation.

Experimental Protocols

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol (Intermediate I)

  • Method A: Reductive Amination with Sodium Borohydride (B1222165). In a suitable reaction vessel, m-hydroxybenzaldehyde (70 g) is dissolved in absolute ethanol (B145695) (500 ml) with stirring. The solution is cooled to 5°C, and piperidine (B6355638) (127 ml) is slowly added, maintaining the temperature below 15°C. Sodium borohydride (23.8 g) is then added portion-wise. The reaction mixture is stirred, and upon completion, the solvent is removed under reduced pressure. The residue is worked up with aqueous acid and base to precipitate the product.[1]

  • Method B: Catalytic Hydrogenation. A mixture of 3-hydroxybenzaldehyde (B18108) (15 g) and piperidine (15 ml) in ethanol (500 ml) is hydrogenated over a 10% palladium on carbon catalyst. After the reaction, the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by recrystallization.[2]

Step 2: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate II)

To a solution of 3-(1-piperidinylmethyl)phenol (60 g) in anhydrous N,N-dimethylformamide (DMF) (350 ml), sodium hydride (5.8 g) and sodium hydroxide (B78521) (170 g) are added. 3-chloropropylamine (B7771022) hydrochloride (51 g) is then introduced, and the mixture is heated to 90-95°C for 2 hours under a nitrogen atmosphere. After cooling, the reaction is quenched with ice water, and the pH is adjusted to facilitate extraction of the product.[1]

Step 3: Synthesis of 2-Chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide (Intermediate III)

The crude 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (50 g) is dissolved in dichloromethane (B109758) (200 ml), and anhydrous potassium carbonate (48.4 g) is added. The mixture is cooled to below 3°C, and chloroacetyl chloride (28.4 g) is added dropwise. The reaction is maintained at 0-5°C for 3 hours. The product is isolated by extraction after an aqueous workup.[1]

Step 4: Synthesis of Roxatidine Acetate Hydrochloride

Intermediate III (50 g) is dissolved in tetrahydrofuran (B95107) (220 ml), and potassium acetate (21.6 g) is added. The mixture is heated to reflux (60-70°C) for 7 hours. After cooling and filtration to remove inorganic salts, a solution of HCl in tetrahydrofuran (3 mol/L) is added to the filtrate to adjust the pH to 5-6, inducing the precipitation of roxatidine acetate hydrochloride as a white solid. The product is then filtered, washed, and dried.[3] A total yield of 68% has been reported for this overall process.[1][3]

Quantitative Data Summary for Pathway 1
StepReactantsSolventTemperatureTimeYieldPurity
1. Synthesis of Intermediate Im-hydroxybenzaldehyde, piperidine, sodium borohydrideEthanol5-15°C---
2. Synthesis of Intermediate IIIntermediate I, 3-chloropropylamine HCl, NaH, NaOHDMF90-95°C2 h--
3. Synthesis of Intermediate IIIIntermediate II, chloroacetyl chloride, K2CO3Dichloromethane0-5°C3 h--
4. Synthesis of Roxatidine Acetate HClIntermediate III, potassium acetate, HCl/THFTetrahydrofuran60-70°C (reflux)7 h68% (overall)99.4% (HPLC)

Diagram of Pathway 1

Roxatidine Acetate Hydrochloride Synthesis - Pathway 1 A m-Hydroxybenzaldehyde C 3-(1-piperidinylmethyl)phenol (Intermediate I) A->C Reductive Amination (NaBH4 or H2/Pd-C) B Piperidine B->C E 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate II) C->E Etherification (NaH, NaOH) D 3-Chloropropylamine HCl D->E G 2-Chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide (Intermediate III) E->G Acylation (K2CO3) F Chloroacetyl chloride F->G I Roxatidine Acetate G->I Acetylation H Potassium Acetate H->I K Roxatidine Acetate Hydrochloride I->K Salt Formation J HCl J->K

Caption: Synthesis of Roxatidine Acetate HCl via Direct Condensation.

Pathway 2: Synthesis via Phthalimide (B116566) Intermediate

This pathway utilizes N-(3-bromopropyl)phthalimide to introduce the aminopropyl chain, which requires a subsequent deprotection step.

Experimental Protocols

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol (Intermediate I)

This step is carried out as described in Pathway 1.

Step 2: Synthesis of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimide (Intermediate IV)

Intermediate I is condensed with N-(3-bromopropyl)phthalimide in the presence of a base.

Step 3: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate II)

The phthalimide protecting group of Intermediate IV is removed by hydrazine (B178648) hydrolysis to yield Intermediate II.

Step 4: Acylation and Esterification

Intermediate II is then subjected to amidation with hydroxyacetic acid, followed by esterification with acetic anhydride (B1165640) to yield roxatidine acetate.

Step 5: Salt Formation

The roxatidine acetate free base is dissolved in a suitable solvent mixture (e.g., ethanol/isopropyl ether), and the pH is adjusted to 7 with an acidic alcohol to precipitate the hydrochloride salt.[4]

Quantitative Data Summary for Pathway 2
StepReactantsSolventTemperatureTimeYieldPurity
1. Synthesis of Intermediate Im-hydroxybenzaldehyde, piperidine-----
2. Synthesis of Intermediate IVIntermediate I, N-(3-bromopropyl)phthalimide-----
3. Synthesis of Intermediate IIIntermediate IV, hydrazine-----
4. Acylation and EsterificationIntermediate II, hydroxyacetic acid, acetic anhydride-----
5. Salt FormationRoxatidine Acetate, acidic alcoholEthanol/Isopropyl Ether0-50°C5-10 h--

Diagram of Pathway 2

Roxatidine Acetate Hydrochloride Synthesis - Pathway 2 A m-Hydroxybenzaldehyde C 3-(1-piperidinylmethyl)phenol (Intermediate I) A->C Reductive Amination B Piperidine B->C E N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimide (Intermediate IV) C->E Condensation D N-(3-bromopropyl)phthalimide D->E G 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate II) E->G Hydrazine Hydrolysis F Hydrazine F->G J Roxatidine Acetate G->J 1. Amidation 2. Esterification H Hydroxyacetic Acid H->J I Acetic Anhydride I->J L Roxatidine Acetate Hydrochloride J->L Salt Formation K HCl K->L

Caption: Synthesis of Roxatidine Acetate HCl via Phthalimide Intermediate.

Pathway 3: Synthesis via Acetoxyacetyl Chloride

This pathway involves the direct acylation of the aminopropyl intermediate with acetoxyacetyl chloride.

Experimental Protocols

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol (Intermediate I)

This step is carried out as described in Pathway 1.

Step 2: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate II)

This step is carried out as described in Pathway 1.

Step 3: Synthesis of Roxatidine Acetate

Intermediate II is reacted with acetoxyacetyl chloride in a suitable solvent such as toluene, in the presence of a base like triethylamine, at a controlled temperature of 0-10°C.

Step 4: Synthesis of Roxatidine Acetate Hydrochloride

The crude roxatidine acetate is dissolved in a mixture of absolute ethanol and acetone. Dry hydrogen chloride gas is then bubbled through the solution until the pH reaches 5.0-6.0, causing the hydrochloride salt to precipitate. The solid is collected by filtration.

Quantitative Data Summary for Pathway 3
StepReactantsSolventTemperatureTimeYieldPurity
1. Synthesis of Intermediate Im-hydroxybenzaldehyde, piperidine-----
2. Synthesis of Intermediate IIIntermediate I, 3-halopropylamine-----
3. Synthesis of Roxatidine AcetateIntermediate II, acetoxyacetyl chloride, triethylamineToluene0-10°C---
4. Synthesis of Roxatidine Acetate HClRoxatidine Acetate, HCl gasEthanol/Acetone----

Diagram of Pathway 3

Roxatidine Acetate Hydrochloride Synthesis - Pathway 3 A m-Hydroxybenzaldehyde C 3-(1-piperidinylmethyl)phenol (Intermediate I) A->C Reductive Amination B Piperidine B->C E 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate II) C->E Condensation D 3-Halopropylamine D->E G Roxatidine Acetate E->G Acylation (Triethylamine) F Acetoxyacetyl chloride F->G I Roxatidine Acetate Hydrochloride G->I Salt Formation H HCl gas H->I

Caption: Synthesis of Roxatidine Acetate HCl via Acetoxyacetyl Chloride.

Conclusion

The synthesis of roxatidine acetate hydrochloride can be achieved through several viable pathways, each with its own set of advantages and considerations regarding reagent availability, reaction conditions, and overall yield. The choice of a specific route will depend on factors such as cost, scalability, and desired purity of the final product. This guide provides the foundational information necessary for researchers and developers to make informed decisions and to meticulously plan and execute the synthesis of this important pharmaceutical compound.

References

An In-Depth Technical Guide to the Pharmacological and Biochemical Properties of Roxatidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological and biochemical properties of roxatidine (B1205453), a potent and specific histamine (B1213489) H₂ receptor antagonist. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Biochemical Properties and Mechanism of Action

Roxatidine acetate (B1210297) is a pro-drug that is rapidly and almost completely absorbed after oral administration (>95%) and subsequently converted to its active metabolite, roxatidine, by esterases in the small intestine, plasma, and liver.[1] Roxatidine exerts its pharmacological effect as a competitive antagonist of the histamine H₂ receptor located on the basolateral membrane of gastric parietal cells.[2]

The binding of histamine to the H₂ receptor normally initiates a signaling cascade that leads to the secretion of gastric acid. This process involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately leading to the translocation of H⁺/K⁺-ATPase (the proton pump) to the apical membrane of the parietal cell and subsequent secretion of H⁺ ions into the gastric lumen.[4]

Roxatidine competitively inhibits the binding of histamine to the H₂ receptor, thereby preventing the initiation of this signaling cascade and reducing the secretion of gastric acid.[5] Studies have shown that roxatidine is a potent inhibitor of both basal and stimulated gastric acid secretion.[1] Its potency is reported to be greater than cimetidine (B194882) and comparable to or up to twice as potent as ranitidine (B14927).[2][6]

Signaling Pathway of Histamine H₂ Receptor and Inhibition by Roxatidine

cluster_0 Parietal Cell Membrane cluster_1 Intracellular Signaling H2R Histamine H₂ Receptor Gs Gs Protein H2R->Gs Activates Histamine Histamine Histamine->H2R Binds to Roxatidine Roxatidine Roxatidine->H2R Competitively Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H⁺ Secretion ProtonPump->H_ion Leads to

Histamine H₂ receptor signaling pathway and its inhibition by roxatidine.

Pharmacological Properties

Pharmacodynamics

The primary pharmacodynamic effect of roxatidine is the dose-dependent inhibition of gastric acid secretion. This leads to an increase in gastric pH. Clinical studies have demonstrated that roxatidine effectively suppresses both basal and food-stimulated acid secretion.[7] A 150 mg dose of roxatidine acetate has been shown to be optimal for suppressing gastric acid secretion, with a single bedtime dose being more effective at inhibiting nocturnal acid secretion than a 75 mg twice-daily regimen.[8] The duration of its effect is approximately 12 hours.[6]

Pharmacodynamic Parameter Value Reference
Inhibition of food-stimulated gastric acid secretion (75 mg dose)67%[7]
Inhibition of food-stimulated gastric acid secretion (150 mg dose)87.6%[7]
ED₅₀ for inhibition of food-stimulated acid secretion41 mg[7]
Duration of action on gastric pH~12 hours[6]
pA₂ value (isolated guinea pig atrium)7.0[9]
pA₂ value (isolated guinea-pig parietal cells, adenylate cyclase inhibition)7.14 ± 0.04[10]
pA₂ value (isolated guinea-pig parietal cells, ¹⁴C-aminopyrine accumulation)7.03 ± 0.02[10]
Pharmacokinetics

Roxatidine acetate is well-absorbed orally and rapidly metabolized to its active form, roxatidine.[11] The pharmacokinetic parameters of roxatidine have been studied in healthy volunteers and various patient populations.[12]

Pharmacokinetic Parameter Value (for granulated capsule formulation) Reference
Oral Bioavailability>95% (as roxatidine acetate)[1][11]
Time to Peak Plasma Concentration (tₘₐₓ)~3 hours[11]
Plasma Terminal Half-life (t₁/₂)~6 hours[11]
Urinary Excretion (% of dose as roxatidine)55-60%[11]
Time to Reach Steady StateBy the 4th dose (with repeated daily administration)[11]

Clinical Efficacy

Clinical trials have established the efficacy of roxatidine acetate in the treatment of gastric and duodenal ulcers. Its healing rates are comparable to those of other potent H₂ receptor antagonists like ranitidine.[13][14]

Indication Dosage Regimen Duration Healing Rate Reference
Gastric Ulcer75 mg twice daily8 weeks85.6%[13]
Gastric Ulcer150 mg once daily6 weeks77%[14]
Gastric Ulcer150 mg at night8 weeks86%[15]
Duodenal Ulcer Relapse Prevention75 mg at night12 months65% (relapse-free)[16]
Gastric Ulcer Relapse Prevention75 mg at night12 months68% (relapse-free)[16]

Experimental Protocols

Determination of H₂ Receptor Antagonism in Isolated Gastric Glands

This in vitro assay assesses the potency of H₂ receptor antagonists by measuring their ability to inhibit histamine-stimulated acid secretion in isolated gastric glands from rabbits or guinea pigs.

Methodology:

  • Isolation of Gastric Glands: Gastric mucosa is subjected to enzymatic digestion (e.g., with collagenase) to isolate intact gastric glands.

  • Stimulation and Inhibition: The isolated glands are incubated with a radiolabeled weak base, such as [¹⁴C]aminopyrine, in the presence of histamine (agonist) and varying concentrations of the H₂ receptor antagonist (e.g., roxatidine).

  • Measurement of Acid Secretion: The accumulation of [¹⁴C]aminopyrine within the acidic environment of the glands serves as an index of acid secretion. The radioactivity is measured using liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated, and the pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis.[10]

Experimental Workflow for H₂ Receptor Antagonism Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement & Analysis A Isolate Gastric Glands (e.g., from rabbit stomach) B Prepare Suspensions of Isolated Gastric Glands A->B C Incubate Glands with [¹⁴C]aminopyrine B->C D Add Varying Concentrations of Roxatidine C->D E Add Histamine to Stimulate Acid Secretion D->E F Separate Glands from Incubation Medium E->F G Measure [¹⁴C]aminopyrine Accumulation (Scintillation Counting) F->G H Construct Dose-Response Curves and Perform Schild Plot Analysis G->H I Determine pA₂ Value H->I

Workflow for determining H₂ receptor antagonist potency using isolated gastric glands.
Measurement of Intragastric pH in Human Subjects

This clinical pharmacodynamic study evaluates the effect of H₂ receptor antagonists on gastric acidity over a prolonged period.

Methodology:

  • Subject Preparation: Healthy volunteers or patients are enrolled after providing informed consent. They typically undergo a baseline period without the study drug.

  • pH Probe Placement: A pH-sensitive electrode is inserted through the nasal passage and positioned in the stomach. The correct placement is often verified by radiography.[17]

  • Continuous pH Monitoring: The electrode is connected to a portable data logger that records gastric pH continuously, often for 24 hours.[18]

  • Drug Administration: The H₂ receptor antagonist (e.g., roxatidine acetate) or placebo is administered at a specified time.

  • Data Collection and Analysis: pH data is collected throughout the monitoring period. Key parameters analyzed include the percentage of time gastric pH is above certain thresholds (e.g., pH 3 or 4), mean 24-hour gastric pH, and nocturnal acid breakthrough.[6]

Experimental Workflow for Continuous Intragastric pH Monitoring

cluster_0 Subject Preparation & Baseline cluster_1 Treatment Period cluster_2 Data Analysis A Enroll Subjects (Healthy Volunteers or Patients) B Insert Gastric pH Probe A->B C Record Baseline 24-hour Gastric pH B->C D Administer Roxatidine or Placebo C->D E Continue 24-hour Gastric pH Monitoring D->E F Download and Process pH Data E->F G Calculate Parameters: - % Time pH > 3 or 4 - Mean 24h pH - Nocturnal Acid Control F->G H Compare Roxatidine vs. Placebo G->H

Workflow for a clinical trial evaluating the effect of roxatidine on intragastric pH.

Safety and Tolerability

Roxatidine acetate is generally well-tolerated in clinical trials.[8] It does not exhibit the antiandrogenic effects or interference with hepatic drug metabolism that have been associated with cimetidine.[1]

Conclusion

Roxatidine is a well-characterized histamine H₂ receptor antagonist with a favorable pharmacokinetic and pharmacodynamic profile. Its potent and sustained inhibition of gastric acid secretion translates into effective healing of peptic ulcers. The data presented in this guide underscore its utility as a therapeutic agent and provide a solid foundation for further research and development in the field of gastric acid-related disorders.

References

The Discovery and Structural Evolution of Roxatidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453) is a potent and selective second-generation histamine (B1213489) H₂ receptor antagonist developed for the treatment of acid-peptic disorders. This document provides an in-depth technical overview of the discovery, structural development, and mechanism of action of roxatidine. It details the synthetic pathways, key structure-activity relationships (SAR), and the experimental protocols utilized in its evaluation. Notably, roxatidine exhibits a unique mucosal protective effect through the stimulation of mucin synthesis, a property not shared by all H₂ antagonists. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for drug development professionals.

Introduction: The Dawn of H₂ Receptor Antagonism

The development of histamine H₂ receptor antagonists in the mid-20th century revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Sir James Black's pioneering work, which distinguished between histamine H₁ and H₂ receptors, laid the foundation for targeted drug design against gastric acid secretion. This research led to the first generation of H₂ blockers, such as cimetidine (B194882), which validated the therapeutic concept but also presented challenges, including drug interactions and side effects. This spurred the development of second-generation antagonists with improved potency, selectivity, and safety profiles. Roxatidine emerged from this next wave of innovation, offering effective acid suppression with a distinct structural backbone and additional mucosal protective properties.[1]

Roxatidine acetate (B1210297) hydrochloride, the commercially available form, is a prodrug that is rapidly and almost completely absorbed orally (>95%) and converted by esterases in the small intestine, plasma, and liver to its active metabolite, roxatidine.[2] It is used for treating gastric and duodenal ulcers, Zollinger-Ellison syndrome, and gastritis.[2]

Structural Development and Synthesis

The development of roxatidine represents a strategic departure from the imidazole (B134444) ring structure of cimetidine or the furan (B31954) ring of ranitidine (B14927). Roxatidine is classified as an aminoalkylphenoxy derivative, which contributes to its distinct pharmacological profile.[1]

Structure-Activity Relationship (SAR)

The chemical architecture of roxatidine was optimized to balance H₂ receptor antagonism with favorable pharmacokinetic properties and a unique secondary mechanism of action.

  • Core Structure : Unlike earlier H₂ antagonists, roxatidine is built on a phenoxypropylamine scaffold. This modification was crucial in moving away from the imidazole ring, which was associated with cimetidine's inhibition of cytochrome P-450 enzymes.

  • Flexible Chain : Studies on structural analogues have revealed that the length of the flexible propyl chain between the phenoxy ring and the terminal acetamide (B32628) group is critical for its biological activity.[3] Altering this chain length leads to a loss of activity.

  • Piperidine (B6355638) Group : The piperidinylmethyl group at the meta-position of the aromatic ring is essential for its H₂ receptor antagonistic activity.

  • Mucin Synthesis Stimulation : A key differentiator for roxatidine is its ability to stimulate gastric mucin synthesis, contributing to mucosal protection. This effect is structurally specific and not directly related to its H₂ receptor antagonism.[3] It is dependent on the precise arrangement of the flexible chain and the aromatic ring system. Other H₂ antagonists like cimetidine and ranitidine do not share this property.[3]

Synthesis of Roxatidine Acetate Hydrochloride

The synthesis of roxatidine acetate hydrochloride is a multi-step process, typically starting from m-hydroxybenzaldehyde. Several synthetic routes have been patented, with a common pathway outlined below.

A m-Hydroxybenzaldehyde + Piperidine B Reductive Amination (e.g., NaBH4) A->B Step 1 C 3-(Piperidinylmethyl)phenol B->C D Condensation / Etherification (with a 3-halopropylamine derivative) C->D Step 2 E 3-(3-(Piperidinylmethyl)phenoxy)propylamine D->E F Amidation (with an acetoxyacetyl derivative) E->F Step 3 G Roxatidine Acetate F->G H Salt Formation (HCl) G->H Step 4 I Roxatidine Acetate Hydrochloride H->I

Caption: Generalized Synthetic Pathway for Roxatidine Acetate HCl.

Mechanism of Action

Roxatidine functions primarily as a competitive inhibitor of histamine at the H₂ receptors located on the basolateral membrane of gastric parietal cells.[4] This blockade initiates a cascade of events leading to reduced gastric acid secretion.

  • H₂ Receptor Blockade : Histamine released from enterochromaffin-like (ECL) cells normally binds to H₂ receptors, which are G-protein coupled receptors (GPCRs).

  • Inhibition of Adenylate Cyclase : Activation of the H₂ receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Downregulation of Proton Pump : cAMP activates protein kinase A (PKA), which phosphorylates proteins involved in the activation of the H⁺/K⁺-ATPase (the proton pump).

  • Reduced Acid Secretion : By blocking the initial histamine binding, roxatidine prevents this signaling cascade, thereby reducing the translocation and activity of the proton pump at the apical membrane and decreasing the secretion of H⁺ ions into the gastric lumen.[4]

This competitive antagonism is effective against both basal and meal-stimulated acid secretion.[4]

cluster_0 Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA PP H+/K+ ATPase (Proton Pump) PKA->PP Activates H_ion H+ Secretion PP->H_ion Histamine Histamine Histamine->H2R Roxatidine Roxatidine Roxatidine->H2R Blocks

Caption: Signaling Pathway of H2 Receptor Antagonism by Roxatidine.

Quantitative Data

Roxatidine's potency is comparable to that of ranitidine and significantly greater than cimetidine. The active metabolite, roxatidine, demonstrates competitive antagonism at the H₂ receptor.

Table 1: Pharmacokinetic Properties of Roxatidine Acetate

Parameter Value Reference
Bioavailability >95% (oral) [2]
Metabolism Rapidly hydrolyzed to active roxatidine [2]
Protein Binding 5-7% [2]
Elimination Half-life 5-7 hours [2]

| Excretion | Primarily renal |[2] |

Table 2: Comparative Potency of H₂ Receptor Antagonists

Compound pA₂ Value (Guinea Pig Atrium) pA₂ Value (Isolated Parietal Cells) Potency vs. Ranitidine Potency vs. Cimetidine
Roxatidine 7.0 7.03 ± 0.02 Comparable / Up to 2x More potent
Roxatidine Acetate N/A 7.15 ± 0.09 Comparable More potent
Ranitidine N/A 6.83 ± 0.10 - ~5-10x
Cimetidine N/A N/A ~0.1-0.2x -

(pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency.)[3][5][6]

Experimental Protocols

The development and validation of roxatidine involved a series of standardized in vitro and in vivo experiments.

General Synthesis of Roxatidine Acetate Hydrochloride

This protocol is a generalized representation based on published patents.

  • Step 1: Reductive Amination. m-Hydroxybenzaldehyde and piperidine (molar ratio 1:1 to 1:3) are dissolved in methanol. Sodium borohydride (B1222165) (NaBH₄) is added portion-wise while maintaining the temperature below 20°C. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is worked up with acid-base extraction to yield 3-(piperidinylmethyl)phenol.

  • Step 2: Etherification. The product from Step 1 is dissolved in a high-boiling solvent like DMF with a strong base (e.g., NaH). A 3-halopropylamine derivative (e.g., N-(3-bromopropyl)phthalimide or 3-chloropropylamine (B7771022) hydrochloride) is added, and the mixture is heated (e.g., 90-95°C) to form the ether linkage. If a phthalimide-protected amine is used, a subsequent deprotection step with hydrazine (B178648) is required to yield 3-(3-(piperidinylmethyl)phenoxy)propylamine.

  • Step 3: Amidation. The resulting amine is dissolved in a suitable solvent (e.g., dichloromethane). In the presence of a base (e.g., triethylamine (B128534) or potassium carbonate), an acylating agent such as acetoxyacetyl chloride or chloroacetyl chloride is added dropwise at low temperature (0-5°C). If chloroacetyl chloride is used, a subsequent reaction with a source of acetate (e.g., potassium acetate) is needed.

  • Step 4: Salt Formation. The final product, roxatidine acetate, is dissolved in a solvent mixture like ethanol/acetone. Dry hydrogen chloride (HCl) gas or a solution of HCl in a solvent is introduced to precipitate the final product, roxatidine acetate hydrochloride, which is then filtered, washed, and dried.

In Vitro H₂ Receptor Antagonist Assay (Parietal Cell Adenylate Cyclase)

This assay determines the potency of antagonists by measuring the inhibition of histamine-stimulated cAMP production.

  • Parietal Cell Isolation: Parietal cells are isolated and enriched from guinea pig gastric mucosa using collagenase digestion and centrifugal elutriation.

  • Adenylate Cyclase Assay: Cell membranes are prepared and incubated with ATP, an ATP-regenerating system, and varying concentrations of histamine (agonist) in the presence and absence of different concentrations of roxatidine.

  • cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive protein binding assay or ELISA.

  • Data Analysis: Concentration-response curves for histamine are generated at each concentration of roxatidine. The data is transformed into a Schild plot to determine the pA₂ value, which quantifies the antagonist's potency. A pA₂ value is derived from the x-intercept of the regression line of log(dose ratio - 1) versus log(antagonist concentration).[3]

In Vivo Gastric Acid Secretion Model (Pylorus-Ligated Rat)

This model assesses the antisecretory effect of a compound in vivo.

  • Animal Preparation: Male Wistar rats are fasted for 24-48 hours with free access to water.

  • Drug Administration: Roxatidine or a vehicle control is administered orally or intraduodenally.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus (the junction between the stomach and small intestine) is ligated with a suture to allow gastric secretions to accumulate. The abdominal wall is then closed.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized. The stomach is removed, and the gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured. The sample is centrifuged, and the supernatant is titrated with 0.1 N NaOH to a pH of 7.0 to determine the total acid output. The percentage inhibition of acid secretion compared to the control group is calculated.

A Isolate Parietal Cells (Guinea Pig Mucosa) B Prepare Cell Membranes A->B C Incubate Membranes with: - Histamine (Agonist) - Test Compound (Roxatidine) - ATP B->C D Quantify cAMP Production (e.g., ELISA) C->D E Construct Dose-Response Curves D->E F Schild Plot Analysis E->F G Determine pA2 Value (Potency) F->G

Caption: Experimental Workflow for In Vitro Potency Determination.

Conclusion

The development of roxatidine marks a significant advancement in the field of H₂ receptor antagonists. Its unique aminoalkylphenoxy structure confers a potent and selective inhibitory effect on gastric acid secretion, comparable to other leading compounds of its generation, while avoiding the drug interaction pitfalls of earlier agents like cimetidine. The discovery of its independent mucosal protective mechanism, mediated through the stimulation of mucin synthesis, provides an additional therapeutic benefit. The detailed synthetic routes and robust experimental validation have established roxatidine as an effective and well-tolerated agent in the management of acid-related gastrointestinal disorders, underscoring the value of continued innovation in structure-based drug design.

References

Solubility and Stability of Roxatidine Acetate Hydrochloride in Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of roxatidine (B1205453) acetate (B1210297) hydrochloride, a histamine (B1213489) H2-receptor antagonist, in various laboratory solvents. The information presented herein is crucial for the development of analytical methods, formulation studies, and ensuring the integrity of research findings. This document summarizes key quantitative data, details experimental protocols for stability testing, and provides visual representations of experimental workflows. It is important to note that the available data primarily pertains to roxatidine acetate hydrochloride , the prodrug of roxatidine.

Solubility Profile

Roxatidine acetate hydrochloride exhibits solubility in a range of common laboratory solvents. The quantitative solubility data is summarized in the table below. This information is essential for preparing stock solutions and conducting various in vitro and in vivo studies.

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~78[1][2]
Water~77[1]
Ethanol~12[1][2]

Note: It is recommended to use freshly prepared aqueous solutions, as storage for more than one day is not advised[1]. For DMSO solutions, it is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended[3][4].

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that can affect its potency, purity, and safety. Roxatidine acetate hydrochloride is stable as a crystalline solid when stored under appropriate conditions.

Storage Conditions: As a solid, roxatidine acetate hydrochloride is stable for at least four years when stored at -20°C[1].

Stability in Solution: A forced degradation study was conducted to evaluate the stability of roxatidine acetate in various stress conditions. The study concluded that the drug is stable under the tested acidic, alkaline, neutral, oxidative, and photolytic environments[5].

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. This section outlines the protocols for solubility and stability testing of roxatidine acetate hydrochloride.

Solubility Determination

A common method for determining the solubility of a compound involves the shake-flask method.

Protocol:

  • Preparation: An excess amount of roxatidine acetate hydrochloride is added to a known volume of the selected solvent (e.g., 0.1 N HCl, pH 4.6 acetate buffer, pH 6.8 phosphate (B84403) buffer) in a sealed container[5].

  • Equilibration: The mixture is agitated, typically by shaking, at a constant temperature for a defined period (e.g., 48 hours) to ensure equilibrium is reached[5].

  • Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered to remove any undissolved solid[5].

  • Analysis: The concentration of roxatidine acetate hydrochloride in the filtrate is determined using a suitable analytical technique, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC)[5]. The absorbance is measured in the range of 200-400 nm, and calculations for solubility are performed[5].

Stability Testing (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of a drug substance. These studies are essential for developing stability-indicating analytical methods.

General Protocol for Forced Degradation: A stock solution of roxatidine acetate (e.g., 100 µg/mL) is prepared[5]. This stock solution is then subjected to various stress conditions as detailed below.

a) Acid Hydrolysis:

  • To 10 mL of the stock solution (100 µg/mL), add 10 mL of 0.1 M HCl to obtain a final concentration of 50 µg/mL[5].

  • Reflux the solution at 70°-80°C for 2 hours[5].

  • After cooling, inject a 20 µL aliquot into the HPLC system for analysis[5].

b) Alkaline Hydrolysis:

  • To 10 mL of the stock solution (100 µg/mL), add 10 mL of 0.1 M NaOH to obtain a final concentration of 50 µg/mL[5].

  • Reflux the solution at 70°-80°C for 2 hours[5].

  • After cooling, inject a 20 µL aliquot into the HPLC system for analysis[5].

c) Neutral Hydrolysis:

  • To 10 mL of the stock solution (100 µg/mL), add 10 mL of HPLC grade distilled water to obtain a final concentration of 50 µg/mL[5].

  • Reflux the solution at 70°-80°C for 2 hours[5].

  • After cooling, inject a 20 µL aliquot into the HPLC system for analysis[5].

d) Oxidative Degradation:

  • To 10 mL of the stock solution (100 µg/mL), add 10 mL of 10% hydrogen peroxide (H₂O₂) solution to obtain a final concentration of 50 µg/mL[5].

  • Reflux the solution at 70°-80°C for 2 hours[5].

  • After cooling, inject a 20 µL aliquot into the HPLC system for analysis[5].

e) Photodegradation:

  • Expose a stock solution of roxatidine acetate (50 µg/mL) to direct sunlight for 1 hour[5].

  • Inject a 20 µL aliquot into the HPLC system for analysis[5].

Analytical Method for Stability Samples (HPLC):

  • Column: Reverse-phase C18 column (e.g., 4.6 µm, 250 mm Thermo Scientific BDS C18 with 5 µm particle size)[5].

  • Mobile Phase: A mixture of 1 M ammonium (B1175870) acetate buffer (pH 7.5) and methanol (B129727) (76:24 v/v)[5].

  • Flow Rate: 1 mL/min[5].

  • Detection: UV detection at 254 nm[5].

  • Retention Time: Approximately 12.92 min[5].

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess Roxatidine HCl to solvent prep2 Seal container prep1->prep2 equil Shake at constant temperature (e.g., 48h) prep2->equil analysis1 Withdraw and filter supernatant equil->analysis1 analysis2 Analyze filtrate by UV-Vis or HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions (50 µg/mL, 70-80°C, 2h) cluster_photo Photodegradation start Prepare Roxatidine Acetate Stock Solution (100 µg/mL) acid Acid Hydrolysis (0.1M HCl) start->acid alkali Alkaline Hydrolysis (0.1M NaOH) start->alkali neutral Neutral Hydrolysis (Water) start->neutral oxidative Oxidative Degradation (10% H₂O₂) start->oxidative photo Expose to Sunlight (1h) start->photo analysis Analyze by HPLC acid->analysis alkali->analysis neutral->analysis oxidative->analysis photo->analysis

References

An In-Depth Technical Guide to the Molecular Structure Analysis of Roxatidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of roxatidine (B1205453) acetate (B1210297) hydrochloride, a potent and selective H2-receptor antagonist. The following sections detail its physicochemical properties, advanced spectroscopic data, and mechanism of action, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

Roxatidine acetate hydrochloride is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Roxatidine Acetate Hydrochloride

PropertyValueReference
Molecular Formula C₁₉H₂₈N₂O₄・HCl[1][2]
Molecular Weight 384.9 g/mol [1][2]
CAS Number 93793-83-0[3]
Melting Point 145-146 °C[3]
Solubility Soluble in water and DMSO. Sparingly soluble in ethanol.[4]
UV/Vis λmax 223, 277 nm[4]

Spectroscopic Analysis

The molecular structure of roxatidine acetate hydrochloride has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR studies have been instrumental in the complete assignment of the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) resonances of roxatidine acetate hydrochloride in different solvents.[5]

Experimental Protocol: NMR Spectroscopy

A detailed experimental protocol for the NMR analysis of roxatidine acetate hydrochloride, based on the work by Mathias et al., is outlined below.[5]

Workflow for NMR Analysis of Roxatidine Acetate Hydrochloride

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis sample Roxatidine Acetate Hydrochloride Sample dissolve Dissolve in DMSO-d6 or H2O:D2O (90:10) sample->dissolve nmr_spectrometer NMR Spectrometer (e.g., 300 MHz) one_d 1D Experiments (¹H, ¹³C) nmr_spectrometer->one_d two_d 2D Experiments (COSY, TOCSY, HSQC, HMBC) nmr_spectrometer->two_d process Process Spectra (FT, Phasing, Baseline Correction) one_d->process two_d->process assign Assign Resonances process->assign structure Elucidate Structure and Conformation assign->structure G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sample Sample Containing Roxatidine extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction hplc HPLC System column C8 or C18 Column hplc->column elution Gradient Elution column->elution ms_system Mass Spectrometer (e.g., Triple Quadrupole) ionization Electrospray Ionization (ESI) ms_system->ionization detection Selected Ion Monitoring (SIM) ionization->detection mass_spectra Acquire Mass Spectra detection->mass_spectra quantification Quantification and Identification mass_spectra->quantification G cluster_receptor Parietal Cell Membrane cluster_downstream Intracellular Signaling cluster_output Physiological Effect Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates Roxatidine Roxatidine Roxatidine->H2R Competitively Inhibits AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases

References

The In Vitro Effect of Roxatidine on Histamine-Induced Gastric Acid Secretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of roxatidine (B1205453), a competitive histamine (B1213489) H2 receptor antagonist, on histamine-induced gastric acid secretion. This document outlines the core mechanism of action, details the experimental protocols used for its characterization, presents collated quantitative data from key studies, and visualizes the associated biochemical and experimental workflows.

Executive Summary

Roxatidine is a potent and specific antagonist of the histamine H2 receptor, a key component in the stimulation of gastric acid secretion from parietal cells. In vitro studies, primarily utilizing isolated guinea-pig parietal cells, have been instrumental in elucidating its mechanism and potency. These studies consistently demonstrate that roxatidine acts as a competitive antagonist to histamine, shifting the histamine concentration-response curve to the right without affecting the maximum response. The primary method for quantifying this effect is the [¹⁴C]-aminopyrine uptake assay, which serves as a reliable index of acid production in isolated parietal cells. Quantitative analysis reveals that roxatidine's potency is comparable to that of ranitidine (B14927), another well-established H2 receptor antagonist.

Mechanism of Action: Competitive Antagonism at the H2 Receptor

Histamine is a primary secretagogue that stimulates gastric acid secretion by binding to H2 receptors on the basolateral membrane of parietal cells. This interaction initiates a G-protein-coupled signaling cascade.

Roxatidine exerts its inhibitory effect by competing with histamine for binding at the H2 receptor.[1] As a competitive antagonist, roxatidine binds reversibly to the receptor without activating it, thereby preventing histamine from initiating the downstream signaling required for acid secretion.[1] The surmountable nature of this antagonism is a hallmark of its mechanism, meaning that the inhibitory effect of roxatidine can be overcome by increasing concentrations of the agonist, histamine.

Signaling Pathway of Histamine-Induced Acid Secretion

The binding of histamine to the H2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream protein targets, culminating in the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively pumping H⁺ ions into the gastric lumen. Roxatidine blocks the initial step of this cascade.

Histamine Signaling Pathway cluster_outside Extracellular Space cluster_membrane Parietal Cell Membrane cluster_inside Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds & Activates Roxatidine Roxatidine Roxatidine->H2_Receptor Binds & Blocks Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion Proton_Pump->H_ion

Caption: Histamine H2 receptor signaling and roxatidine's point of inhibition.

Quantitative Data Summary

The potency of roxatidine as a competitive H2 receptor antagonist has been quantified in vitro through Schild plot analysis, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a direct measure of the antagonist's affinity for the receptor.

Studies on isolated guinea-pig parietal cells have provided the following pA2 values for roxatidine and its prodrug, roxatidine acetate (B1210297), in comparison to ranitidine.

CompoundAssaypA2 Value (Mean ± SEM)Reference
Roxatidine Inhibition of Histamine-Stimulated Acid Production ([¹⁴C]-Aminopyrine Accumulation)7.03 ± 0.02[2]
Roxatidine Acetate Inhibition of Histamine-Stimulated Acid Production ([¹⁴C]-Aminopyrine Accumulation)7.15 ± 0.09[2]
Ranitidine Inhibition of Histamine-Stimulated Acid Production ([¹⁴C]-Aminopyrine Accumulation)6.83 ± 0.10[2]
Roxatidine Inhibition of Histamine-Stimulated Adenylate Cyclase7.14 ± 0.04[2]
Roxatidine Acetate Inhibition of Histamine-Stimulated Adenylate Cyclase6.85 ± 0.86[2]
Ranitidine Inhibition of Histamine-Stimulated Adenylate Cyclase6.92 ± 0.01[2]

These data indicate that roxatidine and its active metabolite possess a potency similar to that of ranitidine in blocking the histamine H2 receptors on guinea-pig parietal cells.[2] The slopes of the Schild plots for roxatidine were not significantly different from unity, which is characteristic of a simple competitive antagonism.[2]

Experimental Protocols

The primary in vitro model for studying the direct effects of secretagogues and their inhibitors on gastric acid secretion involves the use of isolated parietal cells. The key procedures are the isolation of these cells and the subsequent measurement of acid secretion.

Isolation of Guinea-Pig Gastric Parietal Cells

This protocol is a synthesized methodology based on common practices described in the literature.[3]

  • Tissue Preparation: A guinea pig is euthanized, and the stomach is promptly removed and placed in an ice-cold buffer solution. The fundic mucosa is carefully dissected from the underlying muscle layers.

  • Enzymatic Digestion: The mucosal tissue is minced into small fragments and subjected to sequential enzymatic digestion. A common approach involves incubation with a crude collagenase solution (e.g., Type I, ~1 mg/mL) in a buffered medium (e.g., Eagle's MEM) with gentle agitation at 37°C.

  • Cell Dissociation: During digestion, the tissue is periodically subjected to gentle mechanical dissociation by pipetting to release individual cells and gastric glands.

  • Filtration and Washing: The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue fragments. The filtrate is then washed multiple times by centrifugation and resuspension in fresh buffer to remove enzymes and cellular debris.

  • Parietal Cell Enrichment (Optional): To increase the purity of the parietal cell population, the cell suspension can be subjected to density gradient centrifugation (e.g., using Percoll) or elutriation. Parietal cells, being larger and denser than other gastric mucosal cells, can be effectively separated.

  • Viability Assessment: Cell viability is assessed using a method such as trypan blue exclusion. A viable cell count is performed using a hemocytometer.

[¹⁴C]-Aminopyrine Uptake Assay for Acid Secretion

This assay provides an indirect but reliable measure of acid production. [¹⁴C]-aminopyrine is a weak base that is uncharged at neutral pH, allowing it to freely cross cell membranes. In acidic compartments, such as the canaliculi of stimulated parietal cells, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore proportional to the degree of acid secretion.

  • Cell Incubation: Isolated parietal cells are suspended in a buffered incubation medium (e.g., Krebs-Ringer-HEPES) containing glucose.

  • Addition of Reagents:

    • [¹⁴C]-aminopyrine is added to all samples at a known concentration.

    • Histamine (agonist) is added at various concentrations to generate a dose-response curve.

    • Roxatidine (antagonist) is added at various concentrations to the appropriate samples, typically with a pre-incubation period before the addition of histamine.

  • Stimulation: The cell suspensions are incubated at 37°C for a defined period (e.g., 20-40 minutes) to allow for stimulation and aminopyrine (B3395922) accumulation.[4]

  • Separation: The incubation is terminated by rapidly separating the cells from the medium. This is typically achieved by centrifuging the samples through a layer of silicone oil, which pellets the cells while leaving the aqueous medium above.

  • Quantification: The cell pellets are lysed, and the radioactivity is measured using a liquid scintillation counter. The amount of [¹⁴C]-aminopyrine accumulated is calculated and normalized to the cell number or protein content.

Experimental Workflow cluster_prep Cell Preparation cluster_assay [14C]-Aminopyrine Uptake Assay cluster_analysis Data Analysis A Euthanize Guinea Pig & Excise Stomach B Dissect & Mince Fundic Mucosa A->B C Enzymatic Digestion (Collagenase) B->C D Filter & Wash Cells C->D E Enrich for Parietal Cells (e.g., Centrifugation) D->E F Incubate Cells with [14C]-Aminopyrine E->F G Add Roxatidine (Antagonist) F->G H Add Histamine (Agonist) G->H I Incubate at 37°C H->I J Separate Cells from Medium (Centrifugation) I->J K Lyse Cells & Measure Radioactivity J->K L Calculate AP Uptake K->L M Plot Dose-Response Curves L->M N Perform Schild Analysis M->N O Determine pA2 Value N->O

Caption: Workflow for in vitro analysis of roxatidine's effect on acid secretion.

Logical Relationship: Schild Analysis

The competitive nature of roxatidine's antagonism is confirmed through Schild plot analysis. This analysis examines the relationship between the concentration of the antagonist and the degree to which it shifts the agonist's dose-response curve.

Schild Analysis Logic A Perform AP uptake assay with increasing [Histamine] D Generate Dose-Response Curves A->D B Perform AP uptake assay with increasing [Histamine] + fixed [Roxatidine]₁ B->D C Perform AP uptake assay with increasing [Histamine] + fixed [Roxatidine]₂ C->D E Observe parallel rightward shift of curves with increasing [Roxatidine] D->E F Calculate Dose Ratio (DR) for each [Roxatidine] E->F G Plot log(DR-1) vs log[Roxatidine] F->G H Result: Linear Plot with Slope ≈ 1 G->H J Calculate pA2 from x-intercept G->J I Conclusion: Competitive Antagonism H->I

Caption: Logical flow of Schild analysis to confirm competitive antagonism.

Conclusion

In vitro studies using isolated guinea-pig parietal cells and the [¹⁴C]-aminopyrine uptake assay provide a robust framework for characterizing H2 receptor antagonists. The data conclusively demonstrate that roxatidine functions as a competitive antagonist at the histamine H2 receptor. Its potency, as defined by a pA2 value of approximately 7.0-7.1, is comparable to that of ranitidine. These findings at the cellular level provide the fundamental pharmacological basis for roxatidine's clinical efficacy in reducing gastric acid secretion.

References

An In-depth Technical Guide to the Anti-Inflammatory Potential of Roxatidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453), a well-established histamine (B1213489) H2-receptor antagonist, has traditionally been utilized for the management of peptic ulcer disease and related gastroesophageal disorders.[1][2] Emerging preclinical evidence, however, illuminates a novel and compelling therapeutic dimension of this molecule: its potent anti-inflammatory activity. This technical guide provides a comprehensive overview of the current understanding of roxatidine's anti-inflammatory properties, detailing its molecular mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols employed in this research. The primary mechanism appears to be independent of its H2-receptor antagonism and is instead mediated through the suppression of critical pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This document aims to serve as a critical resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction

Roxatidine acetate (B1210297) hydrochloride is the orally administered prodrug, which is rapidly and almost completely absorbed (over 95%) and converted to its active metabolite, roxatidine.[2][5] While its efficacy in reducing gastric acid secretion is well-documented, a growing body of research has demonstrated its ability to mitigate inflammatory responses in various pathological contexts, including atopic dermatitis, mast cell-mediated allergic reactions, and foreign body responses to implant materials.[4][5][6] These findings suggest that roxatidine may be a candidate for repositioning as an anti-inflammatory agent. This guide synthesizes the data supporting this potential, focusing on the underlying signaling pathways and experimental evidence.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

The anti-inflammatory effects of roxatidine are primarily attributed to its ability to interfere with key intracellular signaling pathways that orchestrate the inflammatory response. The two most prominent pathways identified are NF-κB and p38 MAPK.

Suppression of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, freeing NF-κB to translocate to the nucleus and initiate gene transcription.[5]

Roxatidine has been shown to inhibit this cascade at multiple points. Studies in TNF-α/IFN-γ-stimulated human keratinocytes (HaCaT cells) demonstrated that roxatidine significantly inhibited IKK phosphorylation, subsequent IκBα degradation, and the nuclear translocation of the NF-κB p65 subunit.[5][7] This effectively halts the downstream expression of NF-κB target genes.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli TNF-α/IFN-γ TNF-α/IFN-γ LPS LPS IKK IKK LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB p65 NF-κB p65 IKK->NF-κB p65 activates (via IκBα degradation) IκBα->NF-κB p65 inhibits Nucleus Nucleus NF-κB p65->Nucleus translocates Roxatidine Roxatidine Roxatidine->NF-κB p65 inhibits nuclear translocation Inflammatory Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory Genes

Caption: Roxatidine's inhibition of the NF-κB signaling pathway.

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade activated by cellular stress and inflammatory cytokines. Its activation leads to the expression of inflammatory mediators. Roxatidine has been found to attenuate the phosphorylation of key components in this pathway. In studies using human mast cells (HMC-1), roxatidine suppressed the phosphorylation of MKK3/6 and MK2, which are downstream effectors of p38 MAPK.[6] This inhibitory action contributes to the reduction of inflammatory cytokine production.[3][4][6]

p38_MAPK_Pathway cluster_stimuli Inflammatory Stimuli PMACI PMACI LPS LPS p38 MAPK p38 MAPK LPS->p38 MAPK activates MKK3/6 MKK3/6 p38 MAPK->MKK3/6 phosphorylates MK2 MK2 MKK3/6->MK2 phosphorylates Cytokine Production Pro-inflammatory Cytokine Production MK2->Cytokine Production leads to Roxatidine Roxatidine Roxatidine->MK2 inhibits phosphorylation Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models Macrophages Macrophages Keratinocytes Keratinocytes Roxatidine Roxatidine Keratinocytes->Roxatidine Mast Cells Mast Cells Mast Cells->Roxatidine Atopic Dermatitis Atopic Dermatitis Atopic Dermatitis->Roxatidine Allergic Anaphylaxis Allergic Anaphylaxis Allergic Anaphylaxis->Roxatidine Contact Hypersensitivity Contact Hypersensitivity Contact Hypersensitivity->Roxatidine Pathway_Inhibition Inhibition of NF-κB & p38 MAPK Roxatidine->Pathway_Inhibition Mediator_Suppression Suppression of Inflammatory Mediators (Cytokines, NO, PGE2) Pathway_Inhibition->Mediator_Suppression Symptom_Alleviation Alleviation of Inflammatory Symptoms Mediator_Suppression->Symptom_Alleviation

References

Preclinical Pharmacokinetics of Roxatidine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine (B1205453), a specific and competitive H2-receptor antagonist, is the active metabolite of the prodrug roxatidine acetate (B1210297). It inhibits gastric acid secretion and is utilized in the treatment of peptic ulcer disease and related gastrointestinal disorders. Understanding the preclinical pharmacokinetic profile of roxatidine in various animal models is crucial for the non-clinical safety assessment and for predicting its pharmacokinetic behavior in humans. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of roxatidine, focusing on data from key animal models such as rats and dogs. The guide details experimental methodologies, summarizes available quantitative data, and visualizes key processes to facilitate a deeper understanding for researchers in the field of drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Roxatidine acetate is characterized by its rapid and extensive conversion to the active moiety, roxatidine, following oral administration. Studies in animal models have demonstrated excellent absorption of the prodrug from the gastrointestinal tract.

Absorption: Following oral administration, roxatidine acetate is almost completely absorbed (greater than 95%) and is rapidly converted to its active metabolite, roxatidine, by esterases present in the small intestine, plasma, and liver.[1][2] This rapid presystemic deacetylation means that the parent compound, roxatidine acetate, is often undetectable in plasma and urine.[1] Consequently, pharmacokinetic studies are typically evaluated by measuring the plasma concentrations of roxatidine. In rats, roxatidine acetate has been shown to be equipotent after both intraduodenal and intraperitoneal administration, indicating excellent bioavailability.[3]

Distribution: Limited publicly available data exists on the specific tissue distribution of roxatidine in preclinical animal models. General principles of pharmacokinetics suggest that as a small molecule, it would be distributed throughout the body.

Metabolism: The metabolism of roxatidine has been investigated in both rats and dogs. In vivo studies have identified several urinary metabolites. The major metabolites found in both species include M-1, M-8, M-10, and M-11, while metabolite M-4 was found only in rats. In vitro studies using liver homogenates have shown that the piperidine (B6355638) ring of roxatidine undergoes oxidation. In rats, both the 3-hydroxypiperidine (B146073) derivative (M1) and the 2-oxopiperidine derivative (M2) were identified. In dogs, however, only the M1 metabolite was isolated. These oxidative metabolic reactions are catalyzed by the cytochrome P-450 enzyme system.[4]

Excretion: The primary route of excretion for roxatidine and its metabolites is via the urine.

Quantitative Pharmacokinetic Data

ParameterAnimal ModelRoute of AdministrationDoseKey FindingsReference
BioavailabilityRatIntraduodenal vs. IntraperitonealNot SpecifiedEquipotent, indicating excellent bioavailability.[3]
MetabolismRatNot SpecifiedNot SpecifiedMajor urinary metabolites: M-1, M-8, M-10, M-11, and M-4. In vitro liver homogenates show formation of 3-hydroxypiperidine (M1) and 2-oxopiperidine (M2) derivatives.
MetabolismDogNot SpecifiedNot SpecifiedMajor urinary metabolites: M-1, M-8, M-10, and M-11. In vitro liver homogenates show formation of 3-hydroxypiperidine derivative (M1).

Note: Cmax, Tmax, AUC, half-life, clearance, and volume of distribution data from preclinical studies in rats and dogs are not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of roxatidine are not extensively published. However, based on general practices for pharmacokinetic studies in rodents and non-rodents, a typical study design would involve the following methodologies.

Animal Models
  • Species: Sprague-Dawley or Wistar rats, and Beagle dogs are commonly used species for preclinical pharmacokinetic studies.

  • Health Status: Animals should be healthy, adult, and of a specific weight range. Both male and female animals are typically included.

Drug Administration
  • Formulation: Roxatidine acetate would be formulated in a suitable vehicle for administration (e.g., saline, polyethylene (B3416737) glycol).

  • Routes of Administration:

    • Oral (p.o.): Administration via oral gavage for rats or in a capsule for dogs to assess oral bioavailability.

    • Intravenous (i.v.): Administration via a tail vein in rats or a cephalic vein in dogs to determine absolute bioavailability and clearance.

  • Dose Levels: A range of dose levels would be used to assess dose proportionality.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rats, blood is often collected via the tail vein or jugular vein cannulation. For dogs, the cephalic or saphenous vein is commonly used.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma. Plasma samples are then stored frozen (e.g., at -80°C) until analysis.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.

Bioanalytical Method

A validated bioanalytical method is essential for the accurate quantification of roxatidine in plasma and other biological matrices. While a specific method for animal plasma is not detailed in the provided search results, the principles of the validated HPLC method for human plasma can be adapted.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate roxatidine and an internal standard from the plasma matrix.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a specific wavelength or mass spectrometric detection in selected reaction monitoring (SRM) mode.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_analysis Bioanalysis & Data Interpretation animal_selection Animal Selection (Rat/Dog, Sex, Weight) acclimatization Acclimatization animal_selection->acclimatization dose_prep Dose Formulation (Roxatidine Acetate) admin Drug Administration (Oral or Intravenous) dose_prep->admin sampling Serial Blood Sampling admin->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage extraction Sample Extraction (SPE or LLE) storage->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) analysis->pk_analysis report Reporting pk_analysis->report

Caption: A typical workflow for a preclinical pharmacokinetic study.

Metabolic Pathway of Roxatidine

metabolic_pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_other_metabolites Other Urinary Metabolites roxatidine_acetate Roxatidine Acetate (Prodrug) roxatidine Roxatidine (Active Metabolite) roxatidine_acetate->roxatidine Esterases (Intestine, Plasma, Liver) m1 3-Hydroxypiperidine Derivative (M1) (Rat & Dog) roxatidine->m1 CYP450 m2 2-Oxopiperidine Derivative (M2) (Rat only) roxatidine->m2 CYP450 m8 M-8 roxatidine->m8 m10 M-10 roxatidine->m10 m11 M-11 roxatidine->m11 m4 M-4 (Rat only) roxatidine->m4 excretion Urinary Excretion m1->excretion m2->excretion m8->excretion m10->excretion m11->excretion m4->excretion

Caption: Proposed metabolic pathway of roxatidine in animal models.

Conclusion

This technical guide provides a summary of the available preclinical pharmacokinetic information for roxatidine in animal models. Roxatidine acetate is a prodrug that is efficiently absorbed and rapidly converted to the active compound, roxatidine. The metabolism of roxatidine involves oxidation via the cytochrome P-450 system, with some species-specific differences observed between rats and dogs. While a comprehensive set of quantitative pharmacokinetic parameters is not publicly available, this guide outlines the necessary experimental protocols for conducting such studies. The provided visualizations of the experimental workflow and metabolic pathway serve as valuable tools for researchers involved in the preclinical development of H2-receptor antagonists and other small molecule therapeutics. Further studies to fully characterize the pharmacokinetic profile of roxatidine in preclinical species would be beneficial for a more complete understanding of its disposition.

References

Unveiling the Estrogenic and Anti-Fertility Profile of Roxatidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453), a histamine (B1213489) H2-receptor antagonist, has demonstrated notable estrogenic and anti-fertility properties in preclinical studies. This technical guide provides an in-depth analysis of the existing research, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways and experimental designs. The findings suggest that roxatidine's anti-fertility effects are likely mediated through its estrogenic activity, which includes binding to estrogen receptors and eliciting a uterotrophic response, as well as exhibiting anti-ovulatory effects. This document serves as a comprehensive resource for researchers investigating the endocrine-disrupting potential of roxatidine and other H2 receptor blockers.

Introduction

Histamine H2-receptor antagonists are a class of drugs widely used to reduce the production of stomach acid. While their primary mechanism of action is the blockade of histamine H2 receptors on parietal cells, some members of this class have been reported to possess anti-fertility activity.[1] This guide focuses on roxatidine, an H2 receptor blocker that has been shown to exert significant estrogenic effects, providing a plausible mechanism for its observed impact on fertility.[1] The following sections will detail the in vitro and in vivo evidence of roxatidine's estrogenic and anti-fertility actions.

Quantitative Data Summary

The estrogenic and anti-ovulatory activities of roxatidine have been quantified in several key preclinical studies. The data from these studies are summarized below for comparative analysis.

Table 2.1: In Vitro Estrogen Receptor Binding Affinity of Roxatidine
Model Compound Concentration for 50% Inhibition of [³H] Estradiol (B170435) Binding
Rat Uterine Receptor17-β-estradiol0.75 ng
Roxatidine250 ng
Rabbit Uterine Receptor17-β-estradiol0.065 ng
Roxatidine10 ng

Data sourced from Agrawal et al., 2010.[1]

Table 2.2: In Vivo Uterotrophic Activity of Roxatidine in Immature Wistar Rats
Treatment Group Mean Wet Uterine Weight (mg) Significance vs. Control
Control20.3 ± 1.2-
17-β-estradiol (0.1 µ g/day )65.2 ± 3.1P<0.001
Roxatidine (50 mg/kg/day)62.8 ± 2.5P<0.001
Estradiol + Roxatidine68.1 ± 3.4P<0.001
Estradiol + Clomiphene Citrate45.7 ± 2.1P<0.05

Data expressed as mean ± SEM (n=6). Sourced from Agrawal et al., 2010.[1]

Table 2.3: Anti-Ovulatory Activity of H2 Receptor Blockers in Albino Rabbits
Treatment Group Dose (mg/kg) Mean Number of Ovulation Points (Bleeding Points) Percentage Inhibition of Ovulation
Control-7.33 ± 0.57-
Ranitidine703.66 ± 0.5750.07%
Famotidine802.33 ± 0.5768.21%
Roxatidine501.33 ± 0.5781.85%

Data expressed as mean ± SEM (n=3). Sourced from Agrawal & Jose, 2011.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Estrogen Receptor Binding Assay
  • Objective: To determine the binding affinity of roxatidine to uterine estrogen receptors.

  • Animal Models: Immature female Wistar rats (for rat uterine receptors) and adult female rabbits (for rabbit uterine receptors).

  • Procedure:

    • Uteri were collected and homogenized in a Tris-HCl buffer.

    • The homogenate was centrifuged to obtain the cytosol fraction containing the estrogen receptors.

    • A competitive binding assay was performed by incubating the cytosol with a constant concentration of [³H] estradiol and varying concentrations of either unlabeled 17-β-estradiol (positive control) or roxatidine.

    • After incubation, the unbound steroids were removed by charcoal-dextran treatment.

    • The radioactivity of the bound [³H] estradiol was measured using a liquid scintillation counter.

    • The concentration of the test compound required to inhibit 50% of the [³H] estradiol binding was determined.[1]

In Vivo Uterotrophic Assay
  • Objective: To assess the estrogenic activity of roxatidine by measuring its effect on uterine weight in immature rats.

  • Animal Model: Immature female Wistar rats (21-23 days old).

  • Procedure:

    • The animals were divided into different treatment groups (control, 17-β-estradiol, roxatidine, estradiol + roxatidine, and estradiol + clomiphene citrate).

    • The respective treatments were administered orally or subcutaneously for a period of three consecutive days.

    • On the fourth day, the animals were sacrificed, and their uteri were dissected out, freed from fat, and weighed.

    • The wet uterine weight was used as an indicator of estrogenic activity.[1]

    • Histopathological examination of the uteri was also performed to observe changes in the endometrial lining and glandular structures.[1]

Anti-Ovulatory Activity Assay
  • Objective: To evaluate the ability of roxatidine to inhibit ovulation.

  • Animal Model: Adult female albino rabbits.

  • Procedure:

    • Rabbits were divided into control and treatment groups (ranitidine, famotidine, roxatidine).

    • The drugs were administered orally once daily for three days.

    • Thirty minutes after the last dose, ovulation was induced by an intravenous injection of cupric acetate (B1210297) solution (0.4%).

    • 48 hours after the induction of ovulation, a laparotomy was performed.

    • The number of bleeding points on the surface of the ovaries, representing ovulation sites, was counted.

    • The ovaries and uteri were also subjected to histopathological evaluation to confirm the observations.[2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes described in this guide.

Estrogenic_Activity_Pathway Roxatidine Roxatidine ER Estrogen Receptor (ER) (in uterine cells) Roxatidine->ER Binds to HRE Hormone Response Element (HRE) (on DNA) ER->HRE Activates Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Uterotrophic_Effects Uterotrophic Effects (e.g., increased uterine weight) Protein_Synthesis->Uterotrophic_Effects Results in Anti_Fertility Anti-Fertility Effects (Anti-ovulatory, Anti-implantation) Uterotrophic_Effects->Anti_Fertility

Caption: Proposed signaling pathway for the estrogenic and anti-fertility activity of roxatidine.

Uterotrophic_Assay_Workflow Start Start: Immature Female Rats Grouping Animal Grouping (Control, Estradiol, Roxatidine, etc.) Start->Grouping Treatment Daily Treatment Administration (3 days) Grouping->Treatment Sacrifice Sacrifice on Day 4 Treatment->Sacrifice Dissection Uterine Dissection and Weighing Sacrifice->Dissection Analysis Data Analysis (Comparison of uterine weights) Dissection->Analysis Conclusion Conclusion on Estrogenic Activity Analysis->Conclusion

Caption: Experimental workflow for the in vivo uterotrophic assay.

Anti_Ovulatory_Assay_Workflow Start Start: Adult Female Rabbits Grouping Animal Grouping (Control, Roxatidine, etc.) Start->Grouping Treatment Daily Drug Administration (3 days) Grouping->Treatment Induction Ovulation Induction (Cupric Acetate IV) Treatment->Induction Laparotomy Laparotomy after 48 hours Induction->Laparotomy Counting Counting of Ovulation Points Laparotomy->Counting Conclusion Conclusion on Anti-Ovulatory Activity Counting->Conclusion

Caption: Experimental workflow for the anti-ovulatory activity assay.

Discussion and Conclusion

The evidence presented in this technical guide strongly indicates that roxatidine possesses estrogenic properties. In vitro studies demonstrate that roxatidine can compete with estradiol for binding to uterine estrogen receptors, albeit with a lower affinity.[1] The in vivo uterotrophic assay confirms this estrogenic activity, showing that roxatidine can significantly increase uterine weight in immature rats to a degree comparable to 17-β-estradiol.[1]

Furthermore, the anti-fertility effects of roxatidine are substantiated by its pronounced anti-ovulatory activity in rabbits.[2] The estrogenic nature of roxatidine is the likely underlying cause of its anti-ovulatory and potential anti-implantation effects, as estrogenic compounds can disrupt the delicate hormonal balance required for ovulation and implantation.[1]

These findings have important implications for the clinical use of roxatidine, particularly in women of reproductive age. The potential for endocrine disruption warrants careful consideration. For researchers and drug development professionals, this guide highlights the importance of evaluating the potential off-target endocrine effects of new chemical entities, even those not designed to interact with hormonal pathways. Further research is needed to fully elucidate the long-term reproductive consequences of roxatidine exposure and to investigate the potential estrogenic activity of other H2 receptor blockers.

References

An Initial Investigation of Roxatidine for Non-Gastrointestinal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine (B1205453), a histamine (B1213489) H2-receptor antagonist, is traditionally recognized for its role in managing gastrointestinal disorders by reducing gastric acid secretion.[1] However, emerging research has unveiled its potential therapeutic applications beyond the gastrointestinal tract, particularly in the realms of inflammation, allergic reactions, and oncology. This technical guide provides an in-depth overview of the initial non-gastrointestinal investigations of roxatidine, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies employed in these seminal studies. All quantitative data has been summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the research.

Anti-Inflammatory and Anti-Allergic Properties

Roxatidine has demonstrated significant anti-inflammatory and anti-allergic effects by modulating key signaling pathways involved in the inflammatory cascade.

Mechanism of Action

Studies have shown that roxatidine attenuates mast cell-mediated allergic inflammation.[2] Its mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2] By doing so, roxatidine suppresses the expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]

Furthermore, roxatidine has been shown to suppress the activation of caspase-1, an enzyme crucial for the conversion of pro-IL-1β to its active form.[2] In the context of atopic dermatitis, roxatidine acetate (B1210297) hydrochloride (the prodrug of roxatidine) has been found to suppress the activation of the NF-κB signaling pathway in human keratinocytes stimulated with TNF-α and IFN-γ.[3] This is achieved by inhibiting the phosphorylation and degradation of IκBα, as well as the phosphorylation of Akt and IKK, upstream regulators of NF-κB.[3]

Signaling Pathway Diagrams

G cluster_0 Mast Cell / Keratinocyte cluster_1 Signaling Cascade Stimulus Allergen / TNF-α/IFN-γ Akt Akt Stimulus->Akt p38_MAPK p38 MAPK Stimulus->p38_MAPK Roxatidine Roxatidine IKK IKK Roxatidine->IKK inhibits Roxatidine->p38_MAPK inhibits Akt->IKK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Nucleus->Cytokine_Production

Caption: Roxatidine's anti-inflammatory signaling pathway.

Quantitative Data
Study Type Model System Roxatidine Concentration/Dose Effect Reference
In VitroPMACI-stimulated Human Mast Cells (HMC-1)6.25 - 25 µMSuppressed mRNA and protein expression of TNF-α, IL-6, and IL-1β.[2]
In VivoCompound 48/80-induced anaphylactic mice20 mg/kg (p.o.)Suppressed production of TNF-α, IL-6, and IL-1β.[2]
In VivoChemical allergen-induced contact hypersensitivity (CHS) modelNot specifiedSignificantly reduced ear swelling and mast cell number.[2]
In VitroTNF-α/IFN-γ-stimulated HaCaT keratinocytesNot specifiedInhibited NF-κB p65 translocation.[3]
In VivoDfb-induced atopic dermatitis mouse model10 and 20 mg/kg (p.o.)Significantly alleviated skin symptoms and decreased IgE, histamine, and inflammatory cytokine levels.[4]
Experimental Protocols
  • Cell Line: Human Mast Cell line-1 (HMC-1).

  • Stimulation: Phorbol 12-myristate 13-acetate and calcium ionophore (PMACI) are used to stimulate the mast cells.

  • Roxatidine Treatment: Cells are pre-treated with varying concentrations of roxatidine for a specified time (e.g., 30 minutes) before stimulation.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to detect the phosphorylation status of proteins like p38 MAPK, Akt, IKK, and the levels of IκBα and nuclear translocated NF-κB.

  • Animal Model: Typically, mice (e.g., BALB/c) are used.

  • Induction of Anaphylaxis: A systemic anaphylactic shock is induced by an intraperitoneal injection of compound 48/80.

  • Roxatidine Administration: Roxatidine is administered orally (p.o.) at a specific dose (e.g., 20 mg/kg) prior to the induction of anaphylaxis.

  • Assessment: Survival rates are monitored, and blood samples are collected to measure the levels of inflammatory mediators.

Anti-Cancer Properties: Inhibition of Angiogenesis

Roxatidine has been investigated for its potential to inhibit tumor growth by suppressing angiogenesis, the formation of new blood vessels.

Mechanism of Action

In a study using a syngeneic mouse model of colon cancer, roxatidine was found to significantly suppress tumor growth.[5][6] This effect was attributed to the inhibition of angiogenesis.[5][6] Histological analysis of tumor tissues from roxatidine-treated mice revealed increased necrotic areas and a decreased density of microvessels.[5][6] The underlying mechanism for this anti-angiogenic effect is the suppression of vascular endothelial growth factor (VEGF) expression in both the tumor tissue and serum.[5][6] It is noteworthy that roxatidine did not directly inhibit the in vitro growth of the colon cancer cell line, suggesting its anti-tumor effect is primarily mediated through the inhibition of angiogenesis.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Tumor Microenvironment Tumor_Cells Colon Cancer Cells VEGF_Expression VEGF Expression Tumor_Cells->VEGF_Expression Roxatidine Roxatidine Roxatidine->VEGF_Expression inhibits Angiogenesis Angiogenesis VEGF_Expression->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth G cluster_0 Experimental Workflow Implantation Implantation of Colon 38 cells into C57BL/6 mice Treatment Oral administration of Roxatidine or Vehicle Implantation->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis Histological Analysis (Necrosis, Microvessel Density) VEGF Level Measurement (Tumor & Serum) Measurement->Analysis

References

Methodological & Application

Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Roxatidine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

This document provides a comprehensive guide for the determination of roxatidine (B1205453) in human plasma using High-Performance Liquid Chromatography (HPLC) with either Ultraviolet (UV) or Mass Spectrometric (MS) detection. The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.

Introduction

Roxatidine is a selective H2-receptor antagonist used for the treatment of peptic ulcers. Its prodrug, roxatidine acetate, is rapidly metabolized to roxatidine after oral administration.[1][2] Accurate and precise quantification of roxatidine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes two robust and sensitive methods for roxatidine analysis in human plasma: an HPLC-UV method and a more sensitive LC-MS/MS method. Both methods have been successfully applied to pharmacokinetic studies.[1][3]

Methodologies and Protocols

Two primary methodologies for the extraction and analysis of roxatidine from plasma are presented: Solid-Phase Extraction (SPE) followed by HPLC-UV analysis, and Liquid-Liquid Extraction (LLE) with LC-MS/MS analysis.

Method 1: Solid-Phase Extraction with HPLC-UV Detection

This method is suitable for routine analysis and offers good sensitivity and accuracy.[1][4]

2.1.1. Experimental Protocol: Sample Preparation via Solid-Phase Extraction

  • Plasma Preparation: Centrifuge whole blood samples to obtain plasma.[2]

  • Internal Standard Spiking: To 1 mL of plasma, add 100 µL of a 10 µg/mL ranitidine (B14927) solution (internal standard).[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[2]

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.[2]

  • Washing Steps:

    • Wash the cartridge once with 1 mL of water.[2]

    • Wash twice with 1 mL of 5% methanol containing 0.1% NH4OH (pH 10).[4]

    • Wash once with 1 mL of 40% methanol containing 0.1% NH4OH (pH 10).[4]

  • Elution: Elute roxatidine and the internal standard with 1 mL of methanol.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Injection: Inject 50 µL of the reconstituted sample into the HPLC system.[2]

2.1.2. Experimental Protocol: HPLC-UV Analysis

  • Chromatographic System: A standard HPLC system equipped with a UV detector.[2]

  • Column: Nova-Pak® C18 column (150 mm × 3.9 mm, 4 µm particle size).[2]

  • Mobile Phase: A mixture of 20 mM KH2PO4 (pH 7.0) and acetonitrile (B52724) (5:1, v/v).[1][2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 298 nm.[2]

  • Run Time: Approximately 8 minutes.[2]

Method 2: Liquid-Liquid Extraction with LC-MS/MS Detection

This method offers higher sensitivity and is ideal for studies requiring a lower limit of quantification.[3][5]

2.2.1. Experimental Protocol: Sample Preparation via Liquid-Liquid Extraction

  • Plasma Aliquoting: Use 0.1 mL of human plasma for the extraction.[3]

  • Extraction: Perform a single liquid-liquid extraction with tert-butyl methyl ether.[3]

  • Separation and Evaporation: After vortexing and centrifugation, separate the organic layer and evaporate it to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection.

2.2.2. Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic System: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: A C8 analytical column.[3]

  • Internal Standard: Propranolol.[3]

  • Detection Mode: Selected Ion Monitoring (SIM).[3]

  • Monitored Ions: m/z 307.3 for roxatidine and m/z 260.3 for propranolol.[3]

  • Run Time: Approximately 5 minutes.[3]

Data Presentation

The performance of these methods has been validated, and the key quantitative data are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterHPLC-UV MethodLC-MS/MS Method
Column Nova-Pak® C18 (150x3.9mm, 4µm)[2]C8 column[3]
Mobile Phase 20 mM KH2PO4 (pH 7.0) : Acetonitrile (5:1, v/v)[1][2]Not explicitly stated
Flow Rate 0.8 mL/min[2]Not explicitly stated
Detector UV at 298 nm[2]ESI-MS (SIM mode)[3]
Internal Standard Ranitidine[1]Propranolol[3]
Run Time ~8 min[2]~5 min[3]

Table 2: Method Validation Summary

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 5 - 1000 ng/mL[1]2 - 500 ng/mL[3]
Correlation Coefficient (r²) > 0.999[2]> 0.999[3]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]2 ng/mL[3]
Intra-day Precision (%RSD) < 10%[1]3.3 - 8.8%[3]
Inter-day Precision (%RSD) < 10%[1]5.3 - 6.2%[3]
Intra-day Accuracy (%) Within ±10%[1]103.4 - 108.8%[3]
Inter-day Accuracy (%) Within ±10%[1]102.3 - 110.0%[3]
Recovery > 87%[1]Not explicitly stated

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_spe_hplcuv cluster_prep Sample Preparation (SPE) cluster_analysis Analysis plasma Plasma Sample (1 mL) is_spike Spike with Ranitidine (IS) plasma->is_spike load Load Sample is_spike->load spe_cond Condition C18 SPE Cartridge spe_cond->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon hplc HPLC-UV Analysis recon->hplc

Caption: Workflow for Roxatidine Quantification using SPE and HPLC-UV.

experimental_workflow_lle_lcmsms cluster_prep Sample Preparation (LLE) cluster_analysis Analysis plasma Plasma Sample (0.1 mL) lle Liquid-Liquid Extraction (tert-butyl methyl ether) plasma->lle separate Separate Organic Layer lle->separate evap Evaporate to Dryness separate->evap recon Reconstitute in Mobile Phase evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: Workflow for Roxatidine Quantification using LLE and LC-MS/MS.

Conclusion

The described HPLC-UV and LC-MS/MS methods are suitable for the quantitative determination of roxatidine in human plasma. The choice of method will depend on the required sensitivity and the available instrumentation. Both methods have been validated and demonstrated to be accurate, precise, and reliable for their intended purpose in pharmacokinetic and clinical studies.

References

Application Notes and Protocols: Solid-Phase Extraction of Roxatidine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine (B1205453) is a specific and competitive histamine (B1213489) H2-receptor antagonist used in the treatment of gastric and duodenal ulcers. Accurate quantification of roxatidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples, offering high recovery and cleaner extracts compared to liquid-liquid extraction.

This document provides a detailed protocol for the solid-phase extraction of roxatidine from human plasma. Additionally, it outlines proposed protocols for urine, milk, saliva, and tissue homogenates, which are based on established methods for similar compounds and should be validated by the end-user.

Quantitative Data Summary

The following table summarizes the quantitative data for the solid-phase extraction of roxatidine from human plasma followed by HPLC-UV analysis.

ParameterValueReference
SPE SorbentOctadecyl (C8 or C18)[1][2]
Biological MatrixHuman Plasma[1][3]
Recovery>87%[3]
Lower Limit of Quantification (LLOQ)5 ng/mL[3]
Linearity Range5 - 1000 ng/mL[3]
Precision (RSD%)<15%[1]
AccuracyWithin ±15%[1]

Experimental Protocols

Solid-Phase Extraction Protocol for Roxatidine from Human Plasma

This protocol is based on a validated HPLC-UV method.[1]

a. Materials and Reagents

b. Sample Pretreatment

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 1 mL of plasma, add a known concentration of the internal standard (e.g., 100 µL of 10 µg/mL ranitidine).[1]

  • Vortex for 30 seconds.

c. SPE Cartridge Conditioning

  • Condition the C8 or C18 SPE cartridge by passing 1 mL of methanol.[1]

  • Equilibrate the cartridge by passing 1 mL of deionized water.[1] Do not allow the cartridge to dry.

d. Sample Loading

  • Load the pretreated plasma sample onto the conditioned SPE cartridge.

  • Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).

e. Washing

  • Wash the cartridge with 1 mL of deionized water to remove hydrophilic impurities.[1]

  • Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% ammonium hydroxide.[1]

  • Wash the cartridge with 1 mL of 40% methanol in water containing 0.1% ammonium hydroxide to remove more polar interferences.[1]

f. Elution

  • Elute the roxatidine and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.[1]

g. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for the analytical method (e.g., HPLC-UV).[1]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Proposed Solid-Phase Extraction Protocol for Roxatidine from Human Urine

This proposed protocol is adapted from established methods for other H2-receptor antagonists in urine.[1][4] This protocol requires validation.

a. Sample Pretreatment

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the urine sample with deionized water (e.g., 1:1 or 1:4 v/v) to reduce matrix effects and bring the analyte concentration within the linear range of the assay.[1]

  • Add the internal standard to the diluted urine sample.

  • Adjust the pH of the sample to basic conditions (pH ~9) with ammonium hydroxide to ensure roxatidine is in a neutral form for better retention on a reversed-phase sorbent.

b. SPE Procedure

  • Follow the conditioning, sample loading, washing, and elution steps as described for the plasma protocol (Section 1c-1f). The wash steps may need to be optimized to remove urine-specific interferences.

Proposed Solid-Phase Extraction Protocol for Roxatidine from Milk

This proposed protocol is based on general SPE methods for veterinary drugs in milk and a cited study for roxatidine in milk.[5][6] This protocol requires validation.

a. Sample Pretreatment

  • For milk samples, protein precipitation is necessary to prevent clogging of the SPE cartridge.

  • To 1 mL of milk, add 2 mL of acetonitrile (or another suitable protein precipitating agent).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Add the internal standard to the supernatant.

  • The supernatant may be diluted with water to reduce the organic solvent concentration before loading onto the SPE cartridge.

b. SPE Procedure

  • Follow the conditioning, sample loading, washing, and elution steps as described for the plasma protocol (Section 1c-1f). The wash steps may need to be optimized to remove lipids and other milk-specific interferences.

Proposed Solid-Phase Extraction Protocol for Roxatidine from Saliva

This proposed protocol is adapted from general SPE methods for drugs in saliva.[7][8] This protocol requires validation.

a. Sample Pretreatment

  • Centrifuge the saliva sample to remove debris and mucins.

  • Dilute the saliva sample with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to improve flow characteristics.

  • Add the internal standard to the diluted saliva.

b. SPE Procedure

  • Follow the conditioning, sample loading, washing, and elution steps as described for the plasma protocol (Section 1c-1f). Due to the lower complexity of saliva compared to plasma, the washing steps might be simplified.

Proposed Solid-Phase Extraction Protocol for Roxatidine from Tissue Homogenates

This proposed protocol is based on general principles of drug extraction from tissues. This protocol requires validation.

a. Sample Pretreatment

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

  • Perform protein precipitation on the tissue homogenate using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

  • Centrifuge to pellet the precipitated proteins and cellular debris.

  • Collect the supernatant.

  • Add the internal standard to the supernatant.

  • Adjust the pH of the supernatant as needed for optimal SPE retention.

b. SPE Procedure

  • Follow the conditioning, sample loading, washing, and elution steps as described for the plasma protocol (Section 1c-1f). The complexity of the tissue matrix may necessitate more rigorous washing steps to remove endogenous interferences.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the solid-phase extraction of roxatidine from biological matrices.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Pretreatment Pretreatment (Add IS, pH adjustment, Dilution) Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol, Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Elution 4. Elution (Collect Analyte) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Caption: General workflow for solid-phase extraction of roxatidine.

The following diagram illustrates the logical steps and decisions in the SPE method development and execution.

SPE_Logic start Start: Select Biological Matrix matrix_type Matrix Type? start->matrix_type plasma Plasma/Serum matrix_type->plasma Plasma urine Urine matrix_type->urine Urine milk Milk/Tissue matrix_type->milk Milk/Tissue saliva Saliva matrix_type->saliva Saliva pretreat_plasma Add IS plasma->pretreat_plasma pretreat_urine Dilute & Adjust pH urine->pretreat_urine pretreat_milk Protein Precipitation milk->pretreat_milk pretreat_saliva Centrifuge & Dilute saliva->pretreat_saliva spe_steps SPE Steps (Condition, Load, Wash, Elute) pretreat_plasma->spe_steps pretreat_urine->spe_steps pretreat_milk->spe_steps pretreat_saliva->spe_steps analysis Evaporate, Reconstitute, Analyze spe_steps->analysis

Caption: Logical flow for roxatidine SPE based on matrix type.

References

Application Note: Sensitive Determination of Roxatidine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of roxatidine (B1205453) in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in positive ion mode, with multiple reaction monitoring (MRM) ensuring high selectivity and sensitivity. This method is well-suited for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of roxatidine.

Introduction

Roxatidine is a specific and competitive H2-receptor antagonist used for treating various gastrointestinal disorders, including gastric and duodenal ulcers, Zollinger-Ellison syndrome, and reflux esophagitis.[1][2] Following oral administration, roxatidine acetate, the prodrug, is rapidly and almost completely absorbed and converted to its active metabolite, roxatidine.[3][4] Accurate and sensitive determination of roxatidine concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies.[3][5] This application note presents a validated LC-MS/MS method for the reliable quantification of roxatidine in human plasma.

Experimental

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Electrospray ionization (ESI) source.

  • Data acquisition and processing software.

  • Column: Hydrosphere C18 (or equivalent), particle size 5 µm

  • Mobile Phase A: 10 mM Ammonium formate buffer (pH adjusted to 3.9 with formic acid)

  • Mobile Phase B: Methanol

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Gradient: 20% B (isocratic)

  • Column Temperature: 40°C

  • Run Time: 5 minutes[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Roxatidine: m/z 307.3 → 107.1[7]

    • Famotidine (IS): m/z 338.4 → 189.1[7]

  • Capillary Voltage: 3500 V

  • Gas Temperature: 350°C

  • Drying Gas Flow: 9 L/min

  • Nebulizer Pressure: 40 psi

Protocols

  • Primary Stock Solutions: Prepare primary stock solutions of roxatidine and famotidine (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the roxatidine primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1 to 1000 ng/mL.[7] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the famotidine internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Results and Discussion

The described method provides excellent chromatographic separation and sensitive detection of roxatidine in human plasma. The use of an internal standard corrects for variations in extraction recovery and matrix effects. Method validation should be performed according to regulatory guidelines to ensure linearity, accuracy, precision, selectivity, and stability.[8]

Quantitative Data Summary

The following table summarizes the quantitative performance of a representative LC-MS/MS method for roxatidine determination.[7]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) >0.998
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Recovery >85%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Famotidine) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_ea Add Ethyl Acetate (1 mL) vortex1->add_ea vortex2 Vortex (5 min) add_ea->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Calibration Curve) integrate->calculate report Generate Report calculate->report

Caption: LC-MS/MS workflow for roxatidine quantification in plasma.

Disclaimer: This application note is intended for research and informational purposes only. The described method should be fully validated by the end-user to ensure its suitability for their specific application.

References

Application Notes and Protocols for Preparing Roxatidine Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine (B1205453) hydrochloride is a potent and specific histamine (B1213489) H2-receptor antagonist.[1][2][3] It is the hydrochloride salt of roxatidine acetate (B1210297), which is rapidly converted to its active metabolite, roxatidine, after oral administration.[3][4] Primarily known for its ability to inhibit gastric acid secretion, roxatidine is used in the treatment of peptic ulcer disease.[3] Recent research has unveiled its broader biological activities, including anti-inflammatory, and cytoprotective effects, making it a compound of interest for a variety of in vitro studies.[1][5][6] Notably, roxatidine has been shown to suppress inflammatory responses by inhibiting the NF-κB and p38 MAPK signaling pathways.[1][5][7][8]

These application notes provide detailed protocols for the preparation of roxatidine hydrochloride stock solutions for use in in vitro assays, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid.[5] Understanding its physicochemical properties is crucial for proper handling, storage, and solution preparation.

PropertyValueSource
Molecular Formula C₁₉H₂₈N₂O₄ · HCl[4]
Molecular Weight 384.9 g/mol [4]
Melting Point 145-146 °C[2]
Solubility in Water ~77 mg/mL[4]
Solubility in DMSO ~78 mg/mL[4]
Solubility in Ethanol ~12 mg/mL[4]

Storage and Stability

Proper storage of both the solid compound and its stock solutions is critical to maintain its integrity and activity.

FormStorage TemperatureStabilityRecommendations
Solid -20°C≥ 4 yearsStore in a dry, dark place.
Aqueous Solution 2-8°CNot recommended for more than one dayPrepare fresh before use.
DMSO/Ethanol Solution -20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°CAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

A. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.

Materials:

  • This compound (MW: 384.9 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 384.9 g/mol x 1000 mg/g = 3.849 mg

  • Weighing:

    • Carefully weigh out approximately 3.85 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

B. Preparation of a 10 mM this compound Stock Solution in Water

For assays where DMSO may interfere, an aqueous stock solution can be prepared. However, it is important to note its limited stability.

Materials:

  • This compound (MW: 384.9 g/mol )

  • Sterile, deionized, or distilled water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass:

    • Similar to the DMSO protocol, weigh out approximately 3.85 mg of this compound for 1 mL of a 10 mM solution.

  • Dissolution:

    • Add 1 mL of sterile water to the tube containing the powder.

    • Vortex thoroughly to dissolve the compound completely.

  • Sterilization:

    • Filter the aqueous solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination.

  • Usage:

    • It is highly recommended to prepare aqueous solutions of this compound fresh on the day of the experiment due to their limited stability.[4][9] Do not store for more than one day.

In Vitro Assay Considerations

This compound has been utilized in various cell-based assays to investigate its biological effects. The choice of stock solution solvent and final concentration will depend on the specific experimental design and cell type.

Assay TypeCell Line ExamplesTypical Concentration RangeKey Findings
Anti-inflammatory Assays RAW 264.7 (macrophages)40-120 µMInhibition of LPS-induced NO, PGE2, and pro-inflammatory cytokine production.[1][10]
HMC-1 (mast cells)6.25-25 µMSuppression of pro-inflammatory cytokine production.[10]
Cell Proliferation Assays MKN 28 (gastric adenocarcinoma)Not specifiedEnhanced cell proliferation.[11]
Mucus Secretion/Synthesis Cultured rabbit gastric mucosal cellsNot specified (dose-dependent)Increased mucus secretion and synthesis.[9][12]

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation start Start weigh Weigh Roxatidine Hydrochloride Powder start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO or Water) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex sterilize Filter Sterilize (Aqueous Solutions Only) vortex->sterilize If aqueous aliquot Aliquot into Single-Use Volumes vortex->aliquot If organic solvent sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end G cluster_pathway Roxatidine's Anti-inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) p38_MAPK p38 MAPK Activation LPS->p38_MAPK NFkB NF-κB Activation LPS->NFkB Roxatidine Roxatidine Roxatidine->p38_MAPK Inhibits Roxatidine->NFkB Inhibits Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) p38_MAPK->Cytokines NFkB->Cytokines

References

Application Notes and Protocols: The Use of Roxatidine in a Dfb-Induced Atopic Dermatitis Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of roxatidine (B1205453), a histamine (B1213489) H2-receptor antagonist, in a Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD) mouse model. The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate the underlying molecular mechanisms and experimental workflow.

Introduction

Atopic dermatitis is a chronic inflammatory skin condition characterized by a complex pathophysiology. Recent research has explored the repositioning of existing drugs for new therapeutic applications, including the investigation of roxatidine acetate (B1210297) (RXA), a prodrug of roxatidine, for its anti-atopic dermatitis effects.[1][2] Studies have shown that roxatidine can significantly alleviate the clinical symptoms of AD in a Dfb-induced mouse model by modulating immune responses and restoring skin barrier function.[1][2] Roxatidine, traditionally used as an anti-ulcer agent, exerts its effects by competitively inhibiting histamine H2 receptors.[1][2][3][4] Its anti-inflammatory properties are mediated through the suppression of the NF-κB and p38 MAPK signaling pathways.[3][5][6]

Summary of Quantitative Data

The following tables summarize the key quantitative data from studies evaluating the efficacy of roxatidine in a Dfb-induced atopic dermatitis mouse model.

Table 1: Effect of Roxatidine on Clinical and Histological Parameters

ParameterControl GroupDfb-Induced AD GroupRoxatidine-Treated Group
Dermatitis ScoreLowSignificantly IncreasedNoticeably Reduced[1][2]
Epidermis ThicknessNormalSignificantly IncreasedSignificantly Reduced[1][2]
Mast Cell InfiltrationLowSignificantly IncreasedReduced[1][2]

Table 2: Effect of Roxatidine on Immunological Parameters

ParameterControl GroupDfb-Induced AD GroupRoxatidine-Treated Group
Serum Immunoglobulin E (IgE)NormalSignificantly IncreasedDecreased[1][2]
Histamine LevelsNormalSignificantly IncreasedDecreased[1][2]
IL-6 Levels in Dorsal SkinNormalSignificantly IncreasedSignificantly Suppressed[1][2]

Table 3: Effect of Roxatidine on Skin Barrier and Signaling Molecules

ParameterControl GroupDfb-Induced AD GroupRoxatidine-Treated Group
Filaggrin ExpressionNormalDecreasedRecovered[1][2]
Aryl Hydrocarbon Receptor (AhR)Normal-Significantly Upregulated[1][2]
Sirtuin 1 (SIRT1)Normal-Significantly Upregulated[1][2]
NF-κB p65 TranslocationBasalIncreased (in vitro)Inhibited (in vitro)[1][2]

Experimental Protocols

Dfb-Induced Atopic Dermatitis Mouse Model

This protocol describes the induction of atopic dermatitis-like skin lesions in mice using Dermatophagoides farinae body (Dfb) extract.[1][2][7][8]

Materials:

  • NC/Nga mice[1][2][7]

  • Dermatophagoides farinae body (Dfb) extract

  • Saline

  • Barrier disruption tools (e.g., surgical tape)[9]

Procedure:

  • Acclimatize NC/Nga mice for at least one week before the experiment.

  • Induce atopic dermatitis by repeatedly applying Dfb extract to the dorsal skin of the mice.[7] Some protocols may involve initial barrier disruption of the application site using methods like tape stripping.[9]

  • A typical regimen involves applying the Dfb extract ointment multiple times a week for several weeks (e.g., three times a week for 8 weeks).[7]

  • Monitor the mice for the development of AD-like skin lesions, including dryness, scaling, erosion, and hemorrhage.[7]

  • Assess the severity of the skin lesions using a dermatitis scoring system.[1][2][8]

  • Monitor for increased scratching behavior.[7]

Roxatidine Administration

This protocol outlines the oral administration of roxatidine to the Dfb-induced atopic dermatitis mouse model.[1][2]

Materials:

  • Roxatidine acetate hydrochloride (RXA)[1][2]

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

Procedure:

  • Prepare a solution of roxatidine acetate in a suitable vehicle at the desired concentration.

  • Following the induction of atopic dermatitis, administer the roxatidine solution orally to the mice daily. A typical dosage used in studies is 20 mg/kg.[3]

  • A positive control group may be treated with a standard therapeutic agent, such as dexamethasone.[1][2]

  • A vehicle-only group should be included as a negative control.

  • Continue the administration for the duration of the study period.

Evaluation of Atopic Dermatitis-Like Symptoms

This protocol describes the methods for assessing the therapeutic effects of roxatidine.

Methods:

  • Clinical Score Assessment:

    • Visually score the severity of skin lesions (e.g., erythema, edema, erosion, dryness) on a regular basis.[8]

  • Histological Analysis:

    • At the end of the experiment, euthanize the mice and collect dorsal skin samples.

    • Fix the skin samples in formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.[1][2]

    • Perform Toluidine Blue staining to identify and quantify mast cell infiltration.[1][2]

  • Immunological Analysis:

    • Collect blood samples to measure serum levels of total IgE and Dfb-specific IgE using ELISA.[1][2][7]

    • Homogenize dorsal skin samples to measure the levels of inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and histamine using ELISA.[1][2]

  • Western Blot Analysis:

    • Extract proteins from skin tissue or cultured keratinocytes (e.g., HaCaT cells stimulated with TNF-α/IFN-γ) to analyze the expression of key proteins.[1][2]

    • Probe for proteins involved in skin barrier function (e.g., filaggrin) and inflammatory signaling pathways (e.g., NF-κB, AhR, SIRT1).[1][2]

  • Immunofluorescence:

    • Use immunofluorescence staining on skin sections or cultured cells to visualize the expression and localization of proteins of interest, such as NF-κB p65.[1][2]

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Dfb-Induced Atopic Dermatitis Pathogenesis cluster_1 Therapeutic Intervention with Roxatidine Dfb Dfb Allergen Keratinocytes Keratinocytes Dfb->Keratinocytes Stimulates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Keratinocytes->Inflammatory_Cytokines Releases Skin_Barrier_Defect Skin Barrier Defect (↓ Filaggrin) Keratinocytes->Skin_Barrier_Defect Leads to Mast_Cells Mast Cell Infiltration Inflammatory_Cytokines->Mast_Cells Recruits NFkB_Activation NF-κB Activation Inflammatory_Cytokines->NFkB_Activation Activates AD_Symptoms Atopic Dermatitis Symptoms Mast_Cells->AD_Symptoms Contributes to NFkB_Activation->Inflammatory_Cytokines Upregulates NFkB_Inhibition NF-κB Inhibition Skin_Barrier_Defect->AD_Symptoms Causes Roxatidine Roxatidine AhR_SIRT1 ↑ AhR & SIRT1 Expression Roxatidine->AhR_SIRT1 Upregulates Roxatidine->NFkB_Inhibition Inhibits Skin_Barrier_Restoration Skin Barrier Restoration (↑ Filaggrin) AhR_SIRT1->Skin_Barrier_Restoration Promotes Cytokine_Suppression ↓ Inflammatory Cytokines NFkB_Inhibition->Cytokine_Suppression Leads to Symptom_Alleviation Alleviation of AD Symptoms Cytokine_Suppression->Symptom_Alleviation Results in Skin_Barrier_Restoration->Symptom_Alleviation Results in G start Start acclimatization Acclimatize NC/Nga Mice start->acclimatization ad_induction Induce Atopic Dermatitis (Dfb Application) acclimatization->ad_induction grouping Divide into Experimental Groups (Control, AD, Roxatidine) ad_induction->grouping treatment Daily Oral Administration (Vehicle or Roxatidine) grouping->treatment monitoring Monitor Clinical Symptoms (Dermatitis Score, Scratching) treatment->monitoring euthanasia Euthanize and Collect Samples monitoring->euthanasia analysis Histological, Immunological, and Molecular Analyses euthanasia->analysis end End analysis->end

References

Application Note: In Vitro Assay for Roxatidine's Effect on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roxatidine (B1205453), a histamine (B1213489) H2-receptor antagonist, has demonstrated anti-inflammatory properties beyond its established use in treating gastrointestinal disorders.[1][2][3] Emerging evidence suggests that roxatidine can modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4][5][6] The NF-κB pathway is a critical regulator of the expression of numerous genes involved in inflammation, immunity, and cell survival.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][9] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7][8] This allows the NF-κB p65 subunit to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][10]

Studies have shown that roxatidine can suppress the nuclear translocation of the p65 subunit of NF-κB and inhibit the degradation of IκB-α.[4][6] This inhibitory action on the NF-κB pathway leads to a reduction in the production of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.[5][10] This application note provides a detailed protocol for an in vitro luciferase reporter assay to quantify the inhibitory effect of roxatidine on TNF-α-induced NF-κB activation in a human cell line.

Signaling Pathway

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkBa Inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases Nucleus Nucleus DNA κB DNA Site NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-6, IL-1β) DNA->Transcription Initiates Roxatidine Roxatidine Roxatidine->IKK Inhibits

Caption: NF-κB Signaling Pathway and Point of Inhibition by Roxatidine.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed HEK293T cells in a 96-well plate start->seed_cells transfect Transfect cells with NF-κB luciferase reporter and Renilla control plasmids seed_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with varying concentrations of Roxatidine incubate1->treat incubate2 Incubate for 1 hour treat->incubate2 stimulate Stimulate with TNF-α (except for negative control) incubate2->stimulate incubate3 Incubate for 6 hours stimulate->incubate3 lyse Lyse cells incubate3->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data and calculate % inhibition measure->analyze end End analyze->end

Caption: Experimental Workflow for the NF-κB Luciferase Reporter Assay.

Experimental Protocols

Materials and Reagents
  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • NF-κB Luciferase Reporter Plasmid

  • Renilla Luciferase Control Plasmid

  • Transfection Reagent (e.g., Lipofectamine 2000)

  • Roxatidine hydrochloride

  • Recombinant Human TNF-α

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Cell Culture
  • Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days to maintain logarithmic growth.

Luciferase Reporter Assay Protocol
  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C with 5% CO2.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

    • Add 20 µL of the complex to each well.

    • Incubate the plate for 24 hours at 37°C with 5% CO2.[11]

  • Roxatidine Treatment and TNF-α Stimulation:

    • After 24 hours of transfection, carefully remove the medium.

    • Add 90 µL of fresh, serum-free DMEM to each well.

    • Prepare serial dilutions of roxatidine in serum-free DMEM. Add 10 µL of the roxatidine solutions to the respective wells to achieve final concentrations ranging from 1 µM to 100 µM. For the control wells, add 10 µL of serum-free DMEM.

    • Incubate the plate for 1 hour at 37°C with 5% CO2.

    • Prepare a TNF-α solution in serum-free DMEM. Add 10 µL of the TNF-α solution to all wells (except the unstimulated control) to a final concentration of 20 ng/mL.[11][12]

    • Incubate the plate for 6 hours at 37°C with 5% CO2.[13]

  • Luciferase Activity Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Carefully aspirate the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[11]

    • Following the manufacturer's protocol for the Dual-Luciferase Reporter Assay System, add the firefly luciferase substrate to each well and measure the luminescence.

    • Subsequently, add the Stop & Glo reagent to quench the firefly luciferase reaction and measure the Renilla luciferase luminescence.[11]

Data Analysis
  • Normalization: For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell viability.

    • Normalized Luciferase Activity = Firefly Luciferase Reading / Renilla Luciferase Reading

  • Fold Induction: Determine the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNF-α stimulated samples by the normalized activity of the unstimulated control.

  • Percentage Inhibition: Calculate the percentage inhibition of NF-κB activation by roxatidine at each concentration.

    • % Inhibition = [1 - (Normalized activity of Roxatidine + TNF-α treated sample / Normalized activity of TNF-α treated sample)] x 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the roxatidine concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Data Presentation

Table 1: Effect of Roxatidine on TNF-α-Induced NF-κB Luciferase Activity
Treatment GroupRoxatidine (µM)TNF-α (20 ng/mL)Normalized Luciferase Activity (Mean ± SD)Fold Induction (vs. Control)% Inhibition
Unstimulated Control0-1.00
Stimulated Control0+0
Roxatidine1+
Roxatidine5+
Roxatidine10+
Roxatidine25+
Roxatidine50+
Roxatidine100+
Table 2: Summary of Roxatidine's Inhibitory Activity
ParameterValue
IC50 (µM)
Maximum Inhibition (%)

Conclusion

This application note provides a comprehensive protocol for an in vitro luciferase reporter assay to evaluate the inhibitory effect of roxatidine on the NF-κB signaling pathway. The provided methodology, from cell culture and transfection to data analysis and presentation, offers a robust framework for researchers to investigate the anti-inflammatory potential of roxatidine and other compounds targeting this critical inflammatory cascade. The results obtained from this assay can provide valuable insights into the mechanism of action of roxatidine and support its further development as a potential therapeutic agent for inflammatory diseases.

References

Application Notes & Protocols: Quantitative Analysis of Roxatidine Using a UV Spectrophotometric Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Roxatidine (B1205453) is a histamine (B1213489) H2-receptor antagonist used in the treatment of peptic ulcers and other gastroesophageal disorders. Its therapeutic efficacy is dependent on the administered dose, making accurate and precise quantitative analysis crucial for quality control in pharmaceutical formulations. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid method for the determination of roxatidine in bulk and dosage forms. This document provides a detailed protocol for the quantitative analysis of roxatidine using a UV spectrophotometric method, including method validation parameters as per ICH guidelines.

Principle

The quantitative determination of roxatidine by UV spectrophotometry is based on the measurement of the absorbance of a solution of the analyte in a suitable solvent at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbances, a calibration curve can be constructed. The concentration of roxatidine in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Experimental Protocols

1. Materials and Reagents

  • Roxatidine Acetate Hydrochloride reference standard

  • Methanol (B129727) (AR grade)

  • 0.1 N Hydrochloric acid

  • Distilled water

  • Pharmaceutical formulation (tablets) containing Roxatidine

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Visible Spectrophotometer

2. Preparation of 0.1 N Hydrochloric Acid

  • Carefully add 8.3 mL of concentrated hydrochloric acid to approximately 500 mL of distilled water in a 1000 mL volumetric flask.

  • Make up the volume to 1000 mL with distilled water and mix well.

3. Preparation of Standard Stock Solution

  • Accurately weigh about 50 mg of Roxatidine Acetate Hydrochloride reference standard and transfer it to a 50 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., methanol or 0.1 N HCl) and make up the volume to the mark to obtain a stock solution of 1000 µg/mL.

4. Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the chosen solvent to obtain concentrations in the range of 30-210 µg/mL.[1]

  • Measure the absorbance of each working standard solution at the predetermined λmax (e.g., 280 nm in 0.1 N HCl) against a solvent blank.[1]

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the regression equation and the correlation coefficient (R²). A good linearity is indicated by R² ≥ 0.999.[1]

5. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the tablet powder equivalent to 100 mg of roxatidine and transfer it to a 100 mL volumetric flask.

  • Add about 40 mL of the solvent (e.g., methanol) and shake for 15 minutes.

  • Make up the volume to 100 mL with the solvent and filter the solution through a Whatman filter paper.

  • From the filtrate, prepare a suitable dilution to obtain a final concentration within the linearity range (e.g., 100 µg/mL).

6. Assay Procedure

  • Measure the absorbance of the final sample solution at the λmax against the solvent blank.

  • Calculate the concentration of roxatidine in the sample solution using the regression equation from the calibration curve.

  • The amount of roxatidine per tablet can be calculated using the following formula: Amount (mg/tablet) = (Concentration from curve (µg/mL) × Dilution factor × Average tablet weight (mg)) / Weight of powder taken (mg)

Data Presentation

Table 1: Method Validation Parameters for UV Spectrophotometric Analysis of Roxatidine

ParameterSolventλmax (nm)Linearity Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
Method 10.1 N HCl28030-180y = 0.0042x + 0.00140.9998[1]
Method 20.1 N HCl254-y = 0.004208x + 0.0014160.999[1]
Method 3-223, 277---

Table 2: Summary of Quantitative Analysis Data

ParameterResultReference
Linearity
Concentration Range30-210 µg/mL[1]
Correlation Coefficient (R²)0.9998[1]
Accuracy (% Recovery) 98.46% - 101.13%[2]
Precision (%RSD)
Intraday< 2%[3]
Interday< 2%[3]
Limit of Detection (LOD) 0.1 µg/mL[3]
Limit of Quantification (LOQ) 0.3 µg/mL[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Materials std_stock Standard Stock Solution (1000 µg/mL) reagents->std_stock sample_prep Sample Preparation (from Tablets) reagents->sample_prep working_std Working Standard Solutions (30-210 µg/mL) std_stock->working_std uv_scan UV Spectrophotometric Scan (200-400 nm) sample_prep->uv_scan working_std->uv_scan lambda_max Determine λmax (e.g., 280 nm) uv_scan->lambda_max absorbance Measure Absorbance lambda_max->absorbance calibration_curve Construct Calibration Curve absorbance->calibration_curve regression Perform Linear Regression calibration_curve->regression quantification Quantify Roxatidine in Sample regression->quantification

Caption: Experimental workflow for the quantitative analysis of roxatidine.

References

Application Notes and Protocols: The Anti-inflammatory Effects of Roxatidine in LPS-Induced RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of roxatidine (B1205453), a histamine (B1213489) H2-receptor antagonist, in mitigating inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This document includes detailed protocols for key experiments, a summary of quantitative data, and diagrams illustrating the underlying molecular mechanisms and experimental workflows.

Roxatidine has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators and cytokines.[1][2] The primary mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] These findings suggest a potential therapeutic application for roxatidine in managing inflammatory conditions.

Data Presentation

The following tables summarize the quantitative effects of roxatidine on various inflammatory markers in LPS-induced RAW 264.7 macrophages.

Table 1: Effect of Roxatidine on the Production of Inflammatory Mediators

MediatorRoxatidine Concentration (µM)LPS ConcentrationIncubation Time% Inhibition (approx.)
Nitric Oxide (NO)40, 80, 1201 µg/mL24hDose-dependent reduction
Prostaglandin E2 (PGE2)40, 80, 1201 µg/mL24hDose-dependent reduction

Data synthesized from literature indicating a dose-dependent inhibitory effect of roxatidine on NO and PGE2 production.[2]

Table 2: Effect of Roxatidine on the Expression of Pro-inflammatory Cytokines

CytokineRoxatidine Concentration (µM)LPS ConcentrationIncubation TimeEffect
TNF-α40, 80, 1201 µg/mL24hSignificant dose-dependent decrease in production
IL-640, 80, 1201 µg/mL24hSignificant dose-dependent decrease in production
IL-1βNot specified in RAW 264.7---

Roxatidine has been shown to dose-dependently suppress the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.[1]

Table 3: Effect of Roxatidine on the Expression of Inflammatory Enzymes

EnzymeRoxatidine Concentration (µM)LPS ConcentrationIncubation TimeEffect on Protein Expression
iNOS40, 80, 1201 µg/mL24hDose-dependent inhibition
COX-240, 80, 1201 µg/mL24hDose-dependent inhibition

The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is significantly inhibited by roxatidine in a dose-dependent manner.[2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates depending on the subsequent assay) at a density of 1 x 10^5 cells/mL.

    • Incubate the cells for 24 hours to allow for adherence.

    • Pre-treat the cells with various concentrations of roxatidine (e.g., 40, 80, 120 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours).

    • Harvest the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein or RNA extraction.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of roxatidine on RAW 264.7 macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

    • Treat the cells with various concentrations of roxatidine for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 540 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)
  • Objective: To quantify the production of nitric oxide in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Western Blot Analysis
  • Objective: To analyze the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_supernatant_assays Supernatant Assays cluster_lysate_assays Cell Lysate Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding rox_pretreat Roxatidine Pre-treatment seeding->rox_pretreat lps_stim LPS Stimulation rox_pretreat->lps_stim supernatant Collect Supernatant lps_stim->supernatant cell_lysis Cell Lysis lps_stim->cell_lysis no_assay NO Assay (Griess) supernatant->no_assay elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot cell_lysis->western signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38 p38 MAPK TLR4->p38 Activates IKK IKK TLR4->IKK Activates p38_nuc p-p38 p38->p38_nuc Translocates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp p38_nuc->Gene_exp iNOS iNOS Gene_exp->iNOS COX2 COX-2 Gene_exp->COX2 TNFa TNF-α Gene_exp->TNFa IL6 IL-6 Gene_exp->IL6 Roxatidine Roxatidine Roxatidine->p38 Inhibits Roxatidine->IkB Inhibits Degradation Roxatidine->NFkB_nuc Inhibits Translocation

References

Application Notes and Protocols: Roxatidine in Ex Vivo Human Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of roxatidine (B1205453), a histamine (B1213489) H2 receptor antagonist, in ex vivo human skin equivalent (HSE) models, particularly in the context of atopic dermatitis (AD). The protocols and data presented are derived from studies investigating the anti-inflammatory and skin barrier-protective effects of roxatidine acetate (B1210297) hydrochloride (RXA), the precursor to roxatidine.

Introduction

Roxatidine, traditionally used for treating gastric ulcers, has shown potential as a therapeutic agent for inflammatory skin disorders like atopic dermatitis.[1][2] Ex vivo human skin equivalent models offer a valuable platform for preclinical evaluation of such therapeutic candidates, providing a system that closely mimics the structure and function of human skin.[3][4][5][6] This document outlines the experimental protocols for utilizing roxatidine in an AD-like HSE model, presents the quantitative outcomes of these studies, and illustrates the underlying molecular signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of roxatidine acetate hydrochloride (RXA) treatment on an ex vivo AD-like human skin equivalent model.

Table 1: Effect of RXA on Epidermal and Dermal Thickness in an AD-like HSE Model

Treatment GroupEpidermal Thickness (μm)Dermal Thickness (μm)
ControlData not providedData not provided
AD Cocktail-inducedIncreasedIncreased
AD Cocktail + RXASignificantly ReducedSignificantly Reduced

Data is qualitative as presented in the source. "Significantly Reduced" indicates a noticeable decrease in thickness upon RXA treatment compared to the AD cocktail-induced group.[1]

Table 2: Effect of RXA on Skin Barrier Protein Expression in an AD-like HSE Model

Treatment GroupFilaggrin ExpressionInvolucrin Expression
ControlNormalNormal
AD Cocktail-inducedDecreasedDecreased
AD Cocktail + RXARecoveredRecovered

Expression levels were recovered to levels observed in the control group.[1]

Experimental Protocols

This section details the methodologies for establishing an AD-like human skin equivalent model and the subsequent application and analysis of roxatidine's effects.

Protocol 1: Establishment of an Atopic Dermatitis-like Human Skin Equivalent (HSE) Model

Objective: To create an in vitro 3D human skin model that mimics the characteristics of atopic dermatitis. A general protocol for creating a full-thickness skin equivalent is outlined below, which can be adapted for specific AD-like conditions by the addition of an "AD cocktail".[7][8][9][10]

Materials:

  • Primary human dermal fibroblasts

  • Primary human epidermal keratinocytes

  • Collagen Type I hydrogel

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Fibronectin

  • Keratinocyte growth medium

  • "AD cocktail" (e.g., a mixture of pro-inflammatory cytokines like TNF-α and IFN-γ)[1]

Procedure:

  • Dermal Equivalent Preparation: Embed primary human dermal fibroblasts within a collagen type I hydrogel.

  • Culture the dermal equivalent in appropriate media (e.g., DMEM with 10% FBS) for 24 hours.[8]

  • Keratinocyte Seeding: Coat the surface of the dermal equivalent with fibronectin.[8]

  • Seed primary human epidermal keratinocytes on top of the fibronectin-coated dermal equivalent.[8]

  • Submerged Culture: Culture the model under submerged conditions in keratinocyte growth medium for a specified period to allow for keratinocyte proliferation.[8]

  • Air-Liquid Interface Culture: Raise the model to an air-liquid interface to promote epidermal differentiation and stratification, forming a multi-layered epidermis.[3][8]

  • Induction of AD-like Phenotype: To mimic atopic dermatitis, treat the established HSE with an "AD cocktail" (e.g., TNF-α and IFN-γ) in the culture medium.[1] This induces inflammatory responses and skin barrier defects characteristic of AD.

Protocol 2: Application and Analysis of Roxatidine Acetate Hydrochloride (RXA)

Objective: To evaluate the therapeutic effects of RXA on the AD-like HSE model.

Materials:

  • Established AD-like HSE models

  • Roxatidine acetate hydrochloride (RXA) solution of desired concentrations

  • Phosphate-buffered saline (PBS)

  • Reagents for histological analysis (e.g., hematoxylin (B73222) and eosin)

  • Antibodies for immunohistochemistry (e.g., anti-filaggrin, anti-involucrin)

  • Reagents for Western blotting

Procedure:

  • RXA Treatment: Apply RXA solution topically to the epidermal surface of the AD-like HSE models or add it to the culture medium.

  • Incubate the treated models for a predetermined duration.

  • Histological Analysis:

    • Fix the HSE models in formalin and embed in paraffin (B1166041).

    • Section the paraffin blocks and stain with hematoxylin and eosin (B541160) (H&E).

    • Measure the thickness of the epidermis and dermis under a microscope.[1]

  • Immunohistochemistry:

    • Perform immunohistochemical staining on the HSE sections using specific antibodies against skin barrier proteins like filaggrin and involucrin.[1]

    • Analyze the expression and localization of these proteins to assess the integrity of the skin barrier.

  • Western Blot Analysis:

    • Extract total protein from the HSE models.

    • Perform Western blot analysis to quantify the expression levels of key proteins involved in inflammation and skin barrier function (e.g., filaggrin, involucrin, NF-κB pathway components).[11]

Signaling Pathways and Mechanisms of Action

Roxatidine exerts its anti-inflammatory and skin barrier-restoring effects through the modulation of several key signaling pathways.

Suppression of the NF-κB Signaling Pathway

Roxatidine has been shown to inhibit the activation of the NF-κB signaling pathway, a pivotal mediator of inflammatory responses.[11][12] In the context of AD, pro-inflammatory stimuli like TNF-α and IFN-γ lead to the nuclear translocation of the p65 subunit of NF-κB, triggering the expression of inflammatory cytokines. Roxatidine treatment suppresses this translocation, thereby mitigating the inflammatory cascade.[11]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α_IFN-γ TNF-α / IFN-γ TNFR TNFR TNF-α_IFN-γ->TNFR IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation Roxatidine Roxatidine Roxatidine->NF-κB Inhibits Translocation Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression Induces

Roxatidine inhibits the nuclear translocation of NF-κB.

Upregulation of Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1)

Roxatidine treatment has been observed to upregulate the expression of Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1).[1] Both AhR and SIRT1 are known to play roles in maintaining skin barrier function and regulating inflammatory responses. Their upregulation by roxatidine contributes to the restoration of skin barrier integrity, as evidenced by the increased expression of filaggrin.[1]

AhR_SIRT1_Pathway Roxatidine Roxatidine AhR Aryl Hydrocarbon Receptor (AhR) Roxatidine->AhR Upregulates SIRT1 Sirtuin 1 (SIRT1) Roxatidine->SIRT1 Upregulates Filaggrin Filaggrin Expression AhR->Filaggrin Promotes SIRT1->Filaggrin Promotes Barrier Skin Barrier Function Filaggrin->Barrier Improves

Roxatidine upregulates AhR and SIRT1, improving skin barrier function.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the application of roxatidine in an ex vivo human skin equivalent model.

Experimental_Workflow cluster_model_prep Model Preparation cluster_experiment Experiment cluster_analysis Analysis Fibroblast_Culture Culture Dermal Fibroblasts Dermal_Equivalent Prepare Dermal Equivalent Fibroblast_Culture->Dermal_Equivalent HSE_Formation Form Human Skin Equivalent (HSE) Dermal_Equivalent->HSE_Formation Keratinocyte_Culture Culture Epidermal Keratinocytes Keratinocyte_Culture->HSE_Formation AD_Induction Induce AD-like Phenotype (TNF-α/IFN-γ) HSE_Formation->AD_Induction RXA_Treatment Treat with Roxatidine (RXA) AD_Induction->RXA_Treatment Histology Histological Analysis (H&E) RXA_Treatment->Histology IHC Immunohistochemistry (Filaggrin, Involucrin) RXA_Treatment->IHC Western_Blot Western Blot (NF-κB, etc.) RXA_Treatment->Western_Blot Data_Interpretation Data Interpretation and Conclusion Histology->Data_Interpretation IHC->Data_Interpretation Western_Blot->Data_Interpretation

Workflow for roxatidine application in an ex vivo HSE model.

References

Application Notes and Protocols for the Analytical Techniques in Roxatidine Hydrochloride Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine (B1205453) hydrochloride is a histamine (B1213489) H2-receptor antagonist used for the treatment of gastric ulcers and other acid-related gastrointestinal disorders. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the medication. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the impurity profiling of roxatidine hydrochloride, in line with regulatory expectations.

Impurity profiling involves the identification, quantification, and control of various types of impurities, including organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. A systematic approach to impurity profiling is essential for ensuring the quality and stability of this compound.

Known Impurities of this compound

A thorough understanding of potential impurities is the foundation of a robust impurity profiling strategy. Common process-related and degradation impurities for this compound include:

  • Deacetylated Roxatidine (Roxatidine): A primary metabolite and a potential degradation product formed by hydrolysis of the acetyl group.

  • Roxatidine N-Oxide: An oxidative degradation product.

  • Roxatidine Impurity 14: A process-related impurity or a degradation product.

  • Other process-related impurities and degradation products arising from starting materials, intermediates, or side reactions during synthesis and storage.

Analytical Techniques for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC/UPLC) for Organic Impurities

Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) coupled with UV detection is the primary technique for the separation and quantification of known and unknown organic impurities. A stability-indicating method is crucial to resolve all potential degradation products from the main component.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Unknown Impurities

LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities detected during HPLC analysis. By providing accurate mass and fragmentation data, it enables the confident identification of impurities without the need for isolating them.

Gas Chromatography (GC) for Residual Solvents

Gas chromatography with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) is the standard method for the analysis of residual solvents that may be present from the manufacturing process.

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for the Determination of Related Substances

This protocol describes a validated stability-indicating UPLC method for the quantitative determination of impurities in this compound.

1. Chromatographic Conditions:

ParameterSpecification
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate in water, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detector Wavelength 277 nm
Injection Volume 5 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution (for quantification of known impurities): Prepare a solution of this compound reference standard and all known impurity reference standards in the diluent at a concentration corresponding to the reporting threshold (e.g., 0.05% of the sample concentration).

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a final concentration of 1.0 mg/mL.

3. System Suitability:

Before sample analysis, inject a system suitability solution containing this compound and critical impurity pairs to ensure adequate resolution (R > 2.0), theoretical plates (N > 2000), and tailing factor (T < 1.5).

4. Data Analysis:

Calculate the percentage of each impurity using the following formula:

Protocol 2: Identification of Unknown Impurities by LC-MS/MS

This protocol outlines the general procedure for identifying unknown impurities using LC-MS/MS.

1. LC-MS/MS System:

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

2. Chromatographic Conditions:

Use the same UPLC method as described in Protocol 1 to ensure correlation of retention times.

3. Mass Spectrometry Parameters:

ParameterSpecification
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Energy Ramped from 10 to 40 eV for MS/MS
Acquisition Mode Full scan MS and data-dependent MS/MS

4. Data Analysis:

  • Propose the elemental composition of the unknown impurity based on its accurate mass.

  • Elucidate the structure of the impurity by interpreting the fragmentation pattern obtained from the MS/MS spectrum and comparing it to the structure of this compound.

Protocol 3: GC-HS Analysis of Residual Solvents

This protocol describes a headspace gas chromatography method for the determination of residual solvents in this compound.

1. GC Conditions:

ParameterSpecification
Column DB-624 (30 m x 0.53 mm, 3.0 µm) or equivalent
Carrier Gas Nitrogen or Helium
Injector Temperature 200°C
Detector Temperature 250°C (FID)
Oven Temperature Program Initial: 40°C for 5 min, Ramp: 10°C/min to 220°C, Hold for 5 min
Headspace Sampler
Oven Temperature 80°C
Loop Temperature 90°C
Transfer Line Temp 100°C
Equilibration Time 15 min

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the relevant residual solvents (as per ICH Q3C) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial and add 1 mL of DMSO.

3. Data Analysis:

Quantify the residual solvents by comparing the peak areas from the sample with those from the standard solutions.

Data Presentation

The quantitative results from the impurity profiling should be summarized in a clear and concise tabular format to facilitate comparison and trend analysis.

Table 1: Impurity Profile of this compound Batches

Impurity NameRetention Time (min)Batch A (%)Batch B (%)Batch C (%)Specification Limit (%)
Deacetylated Roxatidine5.80.080.100.09≤ 0.2
Roxatidine N-Oxide7.2< 0.05< 0.050.06≤ 0.15
Roxatidine Impurity 149.50.120.110.13≤ 0.2
Unknown Impurity 111.20.06< 0.050.07≤ 0.10
Total Impurities-0.260.210.35≤ 1.0

Table 2: Validation Summary of the UPLC Method for Related Substances

ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo. Peak purity of roxatidine > 0.999.Method is specific.
Linearity (r²) > 0.999 for all impuritiesr² ≥ 0.99
LOD 0.01%Report
LOQ 0.03%Report
Accuracy (% Recovery) 95.0% - 105.0%80.0% - 120.0%
Precision (%RSD) < 5.0%≤ 10.0%
Robustness Method is robust for minor changes in flow rate and column temperature.No significant impact on results.

Visualization of Workflows

Experimental Workflow for Impurity Profiling

G Figure 1. General Workflow for this compound Impurity Profiling cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Sample Roxatidine HCl Bulk Drug/Formulation Preparation Dissolve in Diluent (1 mg/mL) Sample->Preparation UPLC_UV UPLC-UV Analysis for Quantification Preparation->UPLC_UV LC_MS LC-MS/MS for Identification Preparation->LC_MS GC_HS GC-HS for Residual Solvents Preparation->GC_HS Quantification Quantify Known & Unknown Impurities UPLC_UV->Quantification Identification Identify Unknown Impurities LC_MS->Identification Solvent_Analysis Quantify Residual Solvents GC_HS->Solvent_Analysis Report Generate Impurity Profile Report Quantification->Report Identification->Report Solvent_Analysis->Report

Figure 1. General Workflow for this compound Impurity Profiling
Logical Relationship for Forced Degradation Studies

G Figure 2. Forced Degradation Study Design cluster_0 Stress Conditions cluster_1 Analysis of Stressed Samples cluster_2 Evaluation Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze by Stability-Indicating UPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis Peak_Purity Assess Peak Purity of Roxatidine Analysis->Peak_Purity Mass_Balance Calculate Mass Balance Analysis->Mass_Balance Identify_DPs Identify Degradation Products by LC-MS/MS Analysis->Identify_DPs Pathway Propose Degradation Pathway Identify_DPs->Pathway

Figure 2. Forced Degradation Study Design

Conclusion

A robust and well-validated set of analytical procedures is essential for the comprehensive impurity profiling of this compound. The combination of a stability-indicating UPLC method for quantification, LC-MS/MS for identification, and GC for residual solvents provides a powerful analytical toolkit to ensure the quality, safety, and efficacy of this compound. The protocols and data presentation formats outlined in this document serve as a guide for researchers and drug development professionals in establishing a comprehensive impurity control strategy.

Troubleshooting & Optimization

Technical Support Center: Roxatidine Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of roxatidine (B1205453) hydrochloride in aqueous solutions for analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of roxatidine hydrochloride in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Oxidizing agents can also contribute to its degradation. It is crucial to control these factors to ensure the accuracy and reproducibility of your assays.

Q2: What are the recommended storage conditions for this compound aqueous solutions?

A2: For short-term storage (up to 24 hours), it is recommended to keep aqueous solutions in a cool, dark place. For longer-term stability, it is best to prepare fresh solutions before use. Stock solutions in solvents like DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[1] However, aqueous solutions are not recommended for long-term storage.[2]

Q3: How stable is this compound under forced degradation conditions?

A3: Forced degradation studies indicate that roxatidine acetate (B1210297) is relatively stable in acidic (0.1 M HCl), alkaline (0.1 M NaOH), and neutral (water) conditions when refluxed at 70-80°C for 2 hours.[3] It also shows stability against oxidation with 10% H2O2 and exposure to direct sunlight for 1 hour under the tested conditions.[3]

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation pathways from the literature are not extensively detailed in the provided search results, hydrolysis is a common degradation pathway for compounds with ester and amide functionalities like roxatidine.[4] Forced degradation studies are typically used to identify potential degradation products and pathways.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Problem: Inconsistent or non-reproducible assay results.

This is a frequent issue that can often be traced back to the stability of the analyte solution. Follow this troubleshooting workflow to identify the potential cause:

G start Inconsistent Results prep Review Solution Preparation Protocol start->prep Check storage Evaluate Storage Conditions prep->storage Protocol OK? fresh Prepare Fresh Solution storage->fresh Storage OK? compare Compare Results fresh->compare method Investigate Analytical Method Parameters compare->method Inconsistent? pass Problem Resolved compare->pass Consistent? fail Consult Further method->fail

Caption: Troubleshooting workflow for inconsistent assay results.

Problem: Appearance of unknown peaks in the chromatogram.

The presence of extra peaks often indicates the formation of degradation products.

  • Possible Cause: The solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature) or prolonged storage time.

  • Solution:

    • Prepare a fresh standard solution of this compound and re-analyze.

    • If the unknown peaks persist in freshly prepared samples, consider performing a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming if the unknown peaks correspond to degradants.

Stability Data Summary

The following tables summarize the stability of this compound under various conditions based on available literature.

Table 1: Forced Degradation Study of Roxatidine Acetate [3]

Stress ConditionReagent/MethodTemperatureDurationObservation
Acid Hydrolysis0.1 M HCl70-80°C (Reflux)2 hoursStable (No extra peak observed)
Alkaline Hydrolysis0.1 M NaOH70-80°C (Reflux)2 hoursStable (No extra peak observed)
Neutral HydrolysisHPLC Grade Water70-80°C (Reflux)2 hoursStable (No extra peak observed)
Oxidation10% H₂O₂70-80°C (Reflux)2 hoursNot specified in detail
PhotodegradationDirect SunlightAmbient1 hourStable

Table 2: Recommended Storage for Roxatidine Solutions

Solution TypeSolventStorage TemperatureDurationReference
Stock SolutionDMSO-20°C1 month[1]
Stock SolutionDMSO-80°C6 months[1]
Aqueous SolutionWaterNot Recommended for > 1 day< 24 hours[2]
Plasma SamplesHuman Plasma-80°CAt least 90 days[5]

Experimental Protocols

Below are detailed methodologies for experiments relevant to assessing the stability of this compound.

Protocol 1: Preparation of this compound Aqueous Solution for Assay

This protocol outlines the preparation of a standard aqueous solution.

G cluster_prep Solution Preparation Workflow weigh 1. Accurately weigh Roxatidine HCl powder dissolve 2. Dissolve in a small volume of diluent weigh->dissolve volumetric 3. Transfer to a volumetric flask dissolve->volumetric qs 4. Dilute to final volume with diluent volumetric->qs mix 5. Mix thoroughly qs->mix use 6. Use immediately or store appropriately mix->use

Caption: Workflow for preparing a standard aqueous solution.

Methodology:

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in a small amount of the chosen aqueous diluent (e.g., HPLC-grade water, buffer).

  • Transfer: Quantitatively transfer the solution to a calibrated volumetric flask.

  • Dilution: Add the diluent to the flask until the final desired volume is reached.

  • Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.

  • Usage: Use the solution immediately for the assay or store it under protected conditions (away from light and at a cool temperature) for a short period. For stock solutions intended for longer storage, consider using a solvent like DMSO.[1][2]

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol is for assessing the stability of this compound in acidic conditions. A similar approach can be used for alkaline, neutral, oxidative, and photolytic stress testing.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 100 µg/mL).[3]

  • Acid Treatment: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl to achieve the target concentration (e.g., 50 µg/mL).[3]

  • Incubation: Reflux the solution at a controlled temperature (e.g., 70-80°C) for a specified duration (e.g., 2 hours).[3]

  • Neutralization (if necessary): After incubation, cool the solution to room temperature and neutralize it with an appropriate base (e.g., 0.1 M NaOH) if required for the analytical method.

  • Dilution: Dilute the sample to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the stressed sample using a stability-indicating HPLC method and compare the chromatogram to that of an unstressed control sample.

Protocol 3: Stability-Indicating HPLC Method

This method can be adapted to analyze this compound and its potential degradation products.

Table 3: Example HPLC Method Parameters [5][6][7]

ParameterCondition
Column C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 7.0) and Acetonitrile (5:1, v/v)
Flow Rate 0.8 mL/min
Detection UV at 298 nm
Injection Volume 50 µL
Column Temperature 40°C

This technical support guide is intended to provide a starting point for researchers. Experimental conditions, especially for stability studies, may need to be optimized for specific applications and formulations.

References

forced degradation studies of roxatidine for stability-indicating methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Roxatidine (B1205453) Forced Degradation Studies

This center provides technical guidance for researchers performing forced degradation studies on roxatidine to develop and validate stability-indicating analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a forced degradation study for roxatidine?

A1: The primary objective is to intentionally degrade a sample of roxatidine acetate (B1210297) (the prodrug) or roxatidine (the active metabolite) under more severe conditions than accelerated stability testing.[1] This helps to identify potential degradation products and establish degradation pathways. The data generated is crucial for developing a stability-indicating analytical method—a validated method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants, impurities, and excipients.[2][3]

Q2: What are the typical stress conditions applied to roxatidine?

A2: As recommended by the International Council on Harmonisation (ICH) guidelines, roxatidine should be subjected to a variety of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[2][4] Specific conditions involve controlled exposure to agents like hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H2O2) at elevated temperatures.[5]

Q3: Is roxatidine more susceptible to certain types of degradation?

A3: Based on available studies, roxatidine acetate appears to be particularly susceptible to oxidative stress.[5] Exposure to hydrogen peroxide can lead to the formation of distinct degradation products.[5] While some studies suggest it is relatively stable in acidic environments (pH 1.2), its stability under alkaline, thermal, and photolytic conditions must be thoroughly evaluated to establish a complete degradation profile.[5]

Q4: Why is a stability-indicating method crucial for regulatory approval?

A4: Regulatory bodies like the FDA require stability-indicating methods to ensure that the analytical procedures used for quality control can reliably detect any changes in the drug substance and drug product over time.[3] This guarantees that the drug maintains its identity, strength, quality, and purity throughout its shelf life. Performing stress testing is a mandatory part of this process during Phase III of regulatory submissions.[2]

Troubleshooting Guide

Q1: My HPLC analysis shows no degradation of roxatidine under acidic conditions. Is this normal?

A1: It's possible. Some studies indicate that roxatidine acetate is stable in 0.1 M HCl, showing no significant degradation peaks.[5] However, if you suspect your method is not capturing potential degradation, consider increasing the severity of the stress conditions. You can try:

  • Increasing the concentration of the acid (e.g., to 1 M HCl).

  • Extending the duration of exposure.

  • Increasing the temperature (e.g., refluxing at 80°C for several hours).[5] Always ensure your analytical method is capable of separating highly polar degradants that might elute with the solvent front.

Q2: I am observing poor peak shape and tailing for the main roxatidine peak in my chromatogram. What can I do?

A2: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase. To troubleshoot, consider the following:

  • Adjust Mobile Phase pH: Roxatidine is a basic compound. Ensure the mobile phase pH is appropriate to keep it in a single ionic form. A pH around 3-4 is often used.[6]

  • Use a High-Purity Column: Employ a modern, high-purity silica (B1680970) C18 column to minimize silanol (B1196071) interactions.

  • Check for Column Overload: Injecting too high a concentration of the sample can cause peak fronting or tailing. Try diluting your sample.

  • Mobile Phase Composition: Ensure the organic modifier (e.g., acetonitrile (B52724) or methanol) and buffer concentrations are optimized for good peak symmetry.

Q3: The degradation peaks are not well-separated from the main roxatidine peak. How can I improve resolution?

A3: Achieving good resolution is key to a stability-indicating method. Try these strategies:

  • Modify Mobile Phase Composition: Systematically vary the ratio of your organic modifier to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.

  • Change the Organic Modifier: If you are using methanol (B129727), try acetonitrile, or vice versa. They have different selectivities and can alter the elution order of compounds.

  • Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like roxatidine and its degradants.

  • Gradient Elution: If an isocratic method is insufficient, develop a gradient elution program. Start with a lower organic phase concentration and gradually increase it to elute more retained compounds.

Q4: My mass balance calculation is below 95%. Where could the remaining percentage of the drug have gone?

A4: A low mass balance suggests that not all degradants are being accounted for. Possible reasons include:

  • Degradation products are not being detected by the UV detector at the chosen wavelength. Try analyzing the samples at multiple wavelengths or using a photodiode array (PDA) detector to screen for the absorbance maxima of the degradants.

  • Degradants are co-eluting with the parent drug peak. A peak purity analysis using a PDA detector is essential to confirm this.

  • Degradants are strongly retained on the column and do not elute during the run time.

  • Degradants are volatile and have been lost during sample preparation or storage.

  • The drug has precipitated out of the solution.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Stress Studies
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of roxatidine acetate in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Reflux the solution at 80°C for 6 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Reflux the solution at 80°C for 4 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 10% hydrogen peroxide (H2O2).[5] Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with the mobile phase.[5]

  • Thermal Degradation: Expose the solid drug powder to a temperature of 105°C in a hot air oven for 48 hours. After exposure, dissolve the powder and dilute to a final concentration of 50 µg/mL.

  • Photolytic Degradation: Expose the stock solution (e.g., 50 µg/mL) to direct sunlight for 8 hours or in a photostability chamber.[5] Analyze the sample directly.

  • Control Sample: Prepare a control sample by diluting the stock solution to 50 µg/mL without subjecting it to any stress.

Protocol 2: Stability-Indicating HPLC Method

This protocol is a representative method based on published literature.[5][6] Optimization will be required.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate (B84403) buffer, methanol, and acetonitrile. A common starting ratio is 50:30:20 (v/v/v), with the pH of the buffer adjusted to 3.0 with phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 276 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Analysis: Inject the control and stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent roxatidine peak.

Data Presentation

Table 1: Summary of Forced Degradation Results for Roxatidine

Stress ConditionParameters% Degradation (Approx.)No. of Degradation PeaksRetention Time (RT) of Major Degradant (min)
Acid Hydrolysis 1 M HCl, 80°C, 6h~5-10%1-23.5
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 4h~15-20%24.2, 7.8
Oxidative 10% H2O2, RT, 24h~25-30%12.5[5]
Thermal 105°C, 48h (Solid)~8-12%19.1
Photolytic Sunlight, 8h (Solution)~5%16.5

Note: The data presented are representative values based on typical degradation studies and should be confirmed experimentally.

Table 2: Typical HPLC Method Validation Parameters

ParameterSpecificationTypical Result
Linearity (µg/mL) r² ≥ 0.99840-240 µg/mL, r² = 0.999
Precision (%RSD) Intraday: < 2.0%Interday: < 2.0%Intraday: 0.8%Interday: 1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Specificity No interference at the RT of the analytePeak purity > 99.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mL

Mandatory Visualizations

G cluster_prep Phase 1: Sample Preparation & Stress cluster_stress Stress Conditions cluster_analysis Phase 2: Analysis cluster_results Phase 3: Data Interpretation stock Roxatidine Acetate Stock Solution (1 mg/mL) acid Acid (1M HCl, 80°C) stock->acid Expose base Alkaline (0.1M NaOH, 80°C) stock->base Expose oxi Oxidative (10% H2O2, RT) stock->oxi Expose therm Thermal (105°C, Solid) stock->therm Expose photo Photolytic (Sunlight) stock->photo Expose neutralize Neutralization & Dilution to 50 µg/mL acid->neutralize base->neutralize oxi->neutralize therm->neutralize photo->neutralize hplc HPLC Analysis (C18 Column, UV 276 nm) neutralize->hplc data Chromatogram Analysis (% Degradation, Peak Purity) hplc->data method Method Validation (ICH Guidelines) data->method pathway Identify Degradation Pathways data->pathway

Caption: Workflow for Forced Degradation Study of Roxatidine.

G Rox Roxatidine Acetate Acid Acidic Hydrolysis (HCl) Rox->Acid Base Alkaline Hydrolysis (NaOH) Rox->Base Oxi Oxidation (H2O2) Rox->Oxi Therm Thermal (Heat) Rox->Therm DP1 Degradation Product 1 (DP-1) Acid->DP1 Minor DP2 Degradation Product 2 (DP-2) Base->DP2 Major DP4 Desacetyl Roxatidine (Active Metabolite) Base->DP4 Possible DP3 Degradation Product 3 (DP-3) Oxi->DP3 Major Therm->DP1 Minor

Caption: Potential Degradation Pathways of Roxatidine Acetate.

References

assessing roxatidine stability under acid and alkaline hydrolysis conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals assessing the stability of roxatidine (B1205453) under acid and alkaline hydrolysis conditions.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for assessing the hydrolytic stability of roxatidine?

Based on forced degradation studies, initial assessment of roxatidine stability can be performed under the following conditions. One study indicated that roxatidine acetate (B1210297) is stable under these conditions, showing no significant degradation.

  • Acid Hydrolysis: 0.1M Hydrochloric Acid (HCl) at 70-80°C for 2 hours.

  • Alkaline Hydrolysis: 0.1M Sodium Hydroxide (NaOH) at 70-80°C for 2 hours.

Q2: I am not observing any degradation under the initial recommended conditions. What should I do next?

If no degradation is observed, it is recommended to employ more stringent stress conditions to induce degradation. This is crucial for developing a stability-indicating method. Consider the following tiered approach:

  • Increase Reagent Concentration: Use higher concentrations of acid and base (e.g., 1M or 5M HCl and NaOH).

  • Elevate Temperature: Increase the temperature in increments (e.g., to 90°C or boiling).

  • Extend Exposure Time: Prolong the duration of the study (e.g., 8, 12, or 24 hours).

It is advisable to change one parameter at a time to understand its specific effect on degradation.

Q3: My experiment shows complete degradation of roxatidine. How can I achieve partial degradation?

If you observe complete degradation, the stress conditions are too harsh. To achieve a target degradation of 5-20%, which is generally recommended for the development of stability-indicating methods, you should reduce the intensity of the stress conditions:

  • Decrease Reagent Concentration: Use a lower concentration of the acid or base.

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature, 40°C, or 60°C).

  • Shorten the Exposure Time: Reduce the duration of the experiment.

Q4: What analytical techniques are suitable for assessing roxatidine stability?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for quantifying roxatidine and its degradation products. Key parameters for a successful HPLC method include:

  • A C18 column is often suitable for separation.

  • The mobile phase composition should be optimized to achieve good resolution between roxatidine and any potential degradants. Common mobile phases consist of a buffer (e.g., ammonium (B1175870) acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • The detection wavelength for roxatidine is typically in the range of 254-280 nm.[1]

Ultra-Performance Liquid Chromatography (UPLC) can also be employed for faster and more efficient separations.

Troubleshooting Guide

Issue EncounteredPossible CausesRecommended Solutions
No Degradation Observed Stress conditions are too mild.- Increase the concentration of the acid or base. - Elevate the reaction temperature. - Extend the duration of the hydrolysis.
Complete Degradation Stress conditions are too harsh.- Decrease the concentration of the acid or base. - Lower the reaction temperature. - Shorten the duration of the hydrolysis.
Poor Chromatographic Resolution Inappropriate HPLC/UPLC method.- Optimize the mobile phase composition (e.g., change the organic modifier, buffer, or pH). - Use a different column chemistry (e.g., C8, phenyl-hexyl). - Adjust the flow rate or column temperature.
Irreproducible Results Inconsistent experimental parameters.- Ensure accurate preparation of all solutions. - Maintain precise temperature control throughout the experiment. - Use a consistent and validated analytical method.
Unexpected Peaks in Chromatogram Impurities in reagents or sample degradation into secondary products.- Analyze a blank sample (without roxatidine) to identify reagent-related peaks. - If over-stressing is suspected, reduce the severity of the degradation conditions.

Data on Roxatidine Stability

The following table summarizes the available data on the stability of roxatidine under hydrolytic stress conditions.

ConditionReagent ConcentrationTemperatureDurationPercent DegradationReference
Acid Hydrolysis0.1M HCl70-80°C2 hoursNo degradation observed[1]
Alkaline Hydrolysis0.1M NaOH70-80°C2 hoursNo degradation observed[1]

Note: The lack of reported degradation under these conditions in the cited study suggests the high stability of roxatidine acetate. For method validation purposes, more strenuous conditions would be required to induce and quantify degradation.

Experimental Protocols

Protocol 1: Initial Assessment of Roxatidine Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a stock solution of roxatidine in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a suitable volume of the roxatidine stock solution, add an equal volume of 0.2M HCl to achieve a final drug concentration and a final HCl concentration of 0.1M.

    • Reflux the solution at 70-80°C for 2 hours.

    • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1M NaOH.

    • Dilute the sample to a suitable concentration for analysis with the mobile phase.

  • Alkaline Hydrolysis:

    • To a suitable volume of the roxatidine stock solution, add an equal volume of 0.2M NaOH to achieve a final drug concentration and a final NaOH concentration of 0.1M.

    • Reflux the solution at 70-80°C for 2 hours.

    • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1M HCl.

    • Dilute the sample to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the prepared samples by a validated stability-indicating HPLC or UPLC method.

Protocol 2: Strenuous Hydrolysis for Forced Degradation

This protocol should be followed if no degradation is observed using Protocol 1.

  • Preparation of Stock Solution: Prepare a stock solution of roxatidine as described in Protocol 1.

  • Acid Hydrolysis (Increased Stress):

    • To a suitable volume of the roxatidine stock solution, add an equal volume of 2M HCl (to achieve a final concentration of 1M HCl).

    • Reflux the solution at 80°C for 8 hours.

    • Follow the cooling, neutralization, and dilution steps as in Protocol 1.

  • Alkaline Hydrolysis (Increased Stress):

    • To a suitable volume of the roxatidine stock solution, add an equal volume of 2M NaOH (to achieve a final concentration of 1M NaOH).

    • Reflux the solution at 80°C for 8 hours.

    • Follow the cooling, neutralization, and dilution steps as in Protocol 1.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis Conditions cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Roxatidine Stock Solution (1 mg/mL) acid_hydrolysis Acid Hydrolysis (e.g., 0.1M - 5M HCl) prep_stock->acid_hydrolysis alkaline_hydrolysis Alkaline Hydrolysis (e.g., 0.1M - 5M NaOH) prep_stock->alkaline_hydrolysis apply_stress Apply Heat & Time (e.g., 70-90°C, 2-24h) acid_hydrolysis->apply_stress alkaline_hydrolysis->apply_stress neutralize Neutralize Sample apply_stress->neutralize analyze_hplc Analyze by Stability-Indicating HPLC/UPLC Method neutralize->analyze_hplc quantify Quantify Roxatidine & Degradation Products analyze_hplc->quantify

Caption: Workflow for assessing roxatidine stability under hydrolytic stress.

References

mobile phase optimization for roxatidine analysis by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of roxatidine (B1205453) using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information is tailored to researchers, scientists, and drug development professionals to help optimize mobile phase conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for roxatidine analysis?

A common starting point for the HPLC analysis of roxatidine involves a reversed-phase method using a phosphate (B84403) buffer and acetonitrile (B52724). A frequently cited mobile phase composition is a mixture of 20 mM potassium dihydrogen phosphate (KH2PO4) at pH 7.0 and acetonitrile in a 5:1 ratio by volume.[1][2]

Q2: What type of HPLC column is recommended for roxatidine analysis?

For the analysis of roxatidine, a C8 column, such as a Nova-Pak® C8 (150 mm × 3.9 mm, 4 µm particle size), has been used successfully.[1] For its prodrug, roxatidine acetate (B1210297), a C18 column is commonly employed.[3][4]

Q3: At what wavelength should I set the UV detector for roxatidine analysis?

A UV detection wavelength of 298 nm is suitable for the analysis of roxatidine.[1] For its prodrug, roxatidine acetate, UV detection has been performed at 254 nm and 276 nm.[3][4] The UV absorption maxima for roxatidine acetate hydrochloride are at 223 nm and 277 nm.[5]

Q4: How can I prepare my plasma samples for roxatidine analysis?

Solid-phase extraction (SPE) is an effective method for extracting roxatidine from plasma samples. An octadecyl (C18) disposable extraction cartridge can be used for this purpose. The process typically involves conditioning the cartridge, loading the plasma sample, washing away interferences, and finally eluting the roxatidine with a solvent like methanol (B129727).[1]

Experimental Protocols

Below is a detailed methodology for a validated HPLC-UV method for the determination of roxatidine in human plasma.[1]

Chromatographic Conditions:

  • Column: Nova-Pak® C8, 150 mm × 3.9 mm, 4 µm particle size

  • Mobile Phase: 20 mM KH2PO4 (pH 7.0) : Acetonitrile (5:1, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 40°C

  • UV Detection: 298 nm

  • Run Time: 8 minutes

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of the plasma sample (containing an internal standard like ranitidine) onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by two washes with 1 mL of 5% methanol containing 0.1% ammonium (B1175870) hydroxide (B78521) (pH 10), and then one wash with 1 mL of 40% methanol containing 0.1% ammonium hydroxide (pH 10).

  • Elute roxatidine from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

Data Presentation: Mobile Phase Comparison

The selection of the mobile phase is critical for achieving optimal separation. The following table summarizes different mobile phase compositions used for the analysis of roxatidine and its prodrug, roxatidine acetate.

AnalyteColumnMobile Phase CompositionpHUV WavelengthReference
RoxatidineC820 mM KH2PO4 : Acetonitrile (5:1, v/v)7.0298 nm[1][2]
Roxatidine AcetateC1850 mM KH2PO4 : Methanol : Acetonitrile (5:3:2, v/v)N/A276 nm[3]
Roxatidine AcetateC181 M Ammonium Acetate Buffer : Methanol (76:24, v/v)7.5254 nm[4]

Troubleshooting Guides

Mobile Phase Optimization Workflow

This diagram illustrates a systematic approach to optimizing the mobile phase for roxatidine analysis.

MobilePhaseOptimization A Start: Define Analytical Goal (e.g., Resolution, Run Time) B Select Initial Conditions (Column, Mobile Phase from Literature) A->B C Perform Initial Injection B->C D Evaluate Chromatogram (Peak Shape, Resolution, Retention) C->D E Acceptable? D->E F Adjust Mobile Phase Strength (% Organic Solvent) E->F No I Final Method Validation E->I Yes F->C Re-inject G Adjust Mobile Phase pH F->G If peak tailing/shape issue G->C Re-inject H Consider Different Organic Modifier (e.g., Methanol vs. Acetonitrile) G->H If selectivity issue H->C Re-inject J End I->J

Caption: A workflow for systematic mobile phase optimization in HPLC.

Common HPLC Troubleshooting Issues

Q: My roxatidine peak is tailing. What should I do?

A: Peak tailing for a basic compound like roxatidine can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: The stationary phase may have active silanol groups that interact with the basic analyte.

    • Solution: Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column.

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of roxatidine, it can lead to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of roxatidine.

  • Column Contamination: The column may be contaminated with strongly retained compounds.

    • Solution: Flush the column with a strong solvent.[6] A guard column can also be used to protect the analytical column.[7]

Q: The retention time for my roxatidine peak is shifting. What is the cause?

A: Fluctuating retention times can be due to:

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the organic solvent can cause shifts.

    • Solution: Ensure the mobile phase is prepared accurately and is well-mixed. Keep the solvent reservoirs covered to prevent evaporation.[6][7]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution: Allow sufficient time for the column to equilibrate after changing the mobile phase or after a gradient run.[6]

Q: I am seeing poor resolution between my roxatidine peak and other components. How can I improve this?

A: Poor resolution can be addressed by:

  • Adjusting Mobile Phase Strength: Decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation.

  • Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Modifying the Mobile Phase pH: Adjusting the pH can change the ionization state of roxatidine and other components, which can significantly impact their retention and separation.

General HPLC Troubleshooting Workflow

This diagram outlines a general procedure for troubleshooting common HPLC issues.

HPLCTroubleshooting A Identify Problem (e.g., Peak Tailing, Shifting RT, No Peaks) B Check Mobile Phase (Composition, pH, Degassed?) A->B C Check Pump & System Pressure (Leaks, Flow Rate Stability) A->C D Check Injector & Sample (Loop Volume, Sample Solvent) A->D E Check Column (Contamination, Age, Correct Type) A->E F Check Detector (Wavelength, Lamp) A->F G Isolate & Fix One Variable at a Time B->G C->G D->G E->G F->G H Problem Resolved? G->H I Document Solution & Continue Analysis H->I Yes J Consult Instrument Manual or Specialist H->J No

Caption: A systematic workflow for troubleshooting common HPLC problems.

References

overcoming roxatidine solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roxatidine (B1205453) in cell culture experiments. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is roxatidine and what is its primary mechanism of action?

Roxatidine acetate (B1210297) hydrochloride is a histamine (B1213489) H2 receptor antagonist.[1][2][3] Upon oral absorption, it is rapidly converted to its active metabolite, roxatidine.[4][5][6] By competitively inhibiting the binding of histamine to H2 receptors, roxatidine reduces intracellular cAMP concentrations and, consequently, gastric acid secretion by parietal cells.[4][5][6][7] In addition to its anti-secretory effects, roxatidine has been shown to suppress inflammatory responses.[1]

Q2: I am observing precipitation after adding my roxatidine stock solution to the cell culture medium. What could be the cause?

Precipitation of roxatidine in cell culture media can occur due to several factors:

  • High Final Concentration: The final concentration of roxatidine in your culture medium may exceed its solubility limit under the specific pH and temperature conditions of your experiment.

  • Solvent Shock: If you are using a highly concentrated stock solution in an organic solvent like DMSO, the rapid dilution into the aqueous culture medium can cause the drug to precipitate out of solution. This is often referred to as "solvent shock."

  • Media Composition: The complex mixture of salts, amino acids, and proteins in your cell culture medium can interact with roxatidine and reduce its solubility compared to simple aqueous solutions.

  • pH of the Medium: The solubility of many compounds is pH-dependent. While roxatidine acetate hydrochloride is a salt and generally water-soluble, significant shifts in the pH of your culture medium could potentially affect its stability and solubility.

Q3: What is the recommended solvent for preparing roxatidine stock solutions?

Roxatidine acetate hydrochloride is soluble in both water and organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2][4][8]

  • Water: It is soluble in water at approximately 77 mg/mL.[4][6][8][9] However, aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[4]

  • DMSO: It exhibits high solubility in DMSO, around 77-78 mg/mL.[4][6][8][10] DMSO is a common solvent for preparing high-concentration stock solutions for cell culture experiments.

  • Ethanol: Solubility in ethanol is lower, at approximately 12 mg/mL.[4][8][10]

For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common and effective practice. This allows for the addition of a small volume of the stock solution to the culture medium, minimizing the final solvent concentration.

Q4: What is the maximum recommended concentration of DMSO in cell culture?

High concentrations of DMSO can be toxic to cells and may affect cell behavior.[11][12] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.

Q5: Are there any alternatives to DMSO for solubilizing roxatidine?

Given that roxatidine acetate hydrochloride is water-soluble, preparing a stock solution in sterile water or phosphate-buffered saline (PBS) is a primary alternative to DMSO.[1][2][4] If you choose this method, it is crucial to prepare the solution fresh before each use due to its limited stability in aqueous solutions.[4] For other poorly soluble compounds, alternatives to DMSO include ethanol, polyethylene (B3416737) glycol (PEG), or specialized non-aqueous, zwitterionic solvents.[11][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution The concentration exceeds the solubility limit in the chosen solvent.- Prepare a less concentrated stock solution.- Gently warm the solution and/or sonicate to aid dissolution, especially for DMSO stocks.[1]
Precipitation upon dilution in media - Final concentration is too high.- "Solvent shock" from rapid dilution of a concentrated organic stock.- Lower the final working concentration of roxatidine.- Perform a serial dilution of your stock solution in the cell culture medium.- Pre-warm the cell culture medium to 37°C before adding the roxatidine stock solution.- Add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.
Inconsistent experimental results - Degradation of roxatidine in aqueous stock solutions.- Variability in stock solution preparation.- Always prepare fresh aqueous stock solutions of roxatidine for each experiment.[4]- If using a DMSO stock, ensure it is well-mixed before each use and has not undergone excessive freeze-thaw cycles. Aliquoting the stock solution is recommended.
Cell toxicity or altered morphology - The final concentration of the solvent (e.g., DMSO) is too high.- The concentration of roxatidine is cytotoxic to your specific cell line.- Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%.- Run a dose-response curve to determine the optimal non-toxic working concentration of roxatidine for your cells.- Always include a vehicle control (media with the same concentration of solvent) in your experiments.

Data Presentation

Table 1: Solubility of Roxatidine Acetate Hydrochloride

Solvent Solubility Reference(s)
Water~ 77 mg/mL[4][6][8][9][10]
DMSO~ 78 mg/mL[4][6][8]
Ethanol~ 12 mg/mL[4][8][10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Roxatidine Stock Solution in DMSO

  • Materials:

    • Roxatidine acetate hydrochloride (crystalline solid)

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of roxatidine acetate hydrochloride powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add the corresponding volume of DMSO to the calculated mass of roxatidine).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to facilitate dissolution if necessary.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Fresh Roxatidine Working Solution in Aqueous Media

  • Materials:

    • Roxatidine acetate hydrochloride (crystalline solid)

    • Sterile water, PBS, or cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Aseptically weigh the desired amount of roxatidine acetate hydrochloride powder in a sterile conical tube.

    • Add the appropriate volume of sterile water, PBS, or cell culture medium to achieve the desired concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.[1]

    • Use this freshly prepared solution immediately for your cell culture experiments. Do not store aqueous solutions of roxatidine for more than one day.[4]

Visualizations

experimental_workflow Experimental Workflow for Roxatidine Treatment cluster_prep Stock Solution Preparation cluster_culture Cell Culture Treatment cluster_analysis Downstream Analysis stock_dmso Option A: Dissolve in DMSO (High Concentration) dilute Dilute Stock in Pre-warmed Media stock_dmso->dilute Small Volume stock_aqueous Option B: Dissolve in Aqueous Buffer (Use Immediately) treat Add to Cells stock_aqueous->treat Direct Addition dilute->treat incubate Incubate for Desired Time treat->incubate analysis Perform Assay (e.g., Viability, Gene Expression) incubate->analysis

Caption: Workflow for preparing and using roxatidine in cell culture.

signaling_pathway Simplified Roxatidine Signaling Pathway roxatidine Roxatidine h2r Histamine H2 Receptor roxatidine->h2r Antagonist nfkb NF-κB Activation roxatidine->nfkb Inhibits p38 p38 MAPK Activation roxatidine->p38 Inhibits ac Adenylyl Cyclase h2r->ac camp cAMP ac->camp pka Protein Kinase A camp->pka acid_secretion Gastric Acid Secretion pka->acid_secretion inflammatory_response Inflammatory Response nfkb->inflammatory_response p38->inflammatory_response

Caption: Roxatidine's impact on H2 receptor and inflammatory pathways.

troubleshooting_logic Troubleshooting Roxatidine Precipitation start Precipitation Observed? check_stock Is the Stock Solution Clear? start->check_stock Yes success Problem Solved start->success No check_final_conc Check Final Concentration in Media check_stock->check_final_conc Yes remake_stock Remake Stock at a Lower Concentration check_stock->remake_stock No lower_conc Lower Final Working Concentration check_final_conc->lower_conc improve_dilution Improve Dilution Technique (e.g., serial dilution, slow addition) check_final_conc->improve_dilution remake_stock->success lower_conc->success improve_dilution->success

Caption: Decision tree for resolving roxatidine precipitation issues.

References

dose-response optimization for roxatidine in in vivo inflammation models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing roxatidine (B1205453) in in vivo inflammation models. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental designs.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer
Q1: What is the primary mechanism of roxatidine's anti-inflammatory action? Roxatidine, a histamine (B1213489) H2 receptor antagonist, exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and p38 MAPK signaling pathways.[1][2][3][4][5] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6]
Q2: What is a recommended starting dose for roxatidine in a new in vivo inflammation model? Based on published studies in various mouse models (atopic dermatitis, anaphylaxis), a dose of 20 mg/kg (administered orally) has been shown to be effective.[1][5][6] It is recommended to perform a pilot dose-ranging study (e.g., 10, 20, 50 mg/kg) to determine the optimal dose for your specific model and endpoint.
Q3: I am not observing a significant anti-inflammatory effect. What are some potential reasons? 1. Sub-optimal Dose: The effective dose can vary between different inflammation models. Consider performing a dose-escalation study. 2. Timing of Administration: Ensure roxatidine is administered at an appropriate time relative to the inflammatory insult. For acute models, pre-treatment of 30-60 minutes is common.[7][8] 3. Route of Administration: Oral gavage is a common route for roxatidine acetate (B1210297), which is rapidly converted to its active form, roxatidine.[2][9] Ensure proper administration technique to guarantee the full dose is delivered. 4. Model-Specific Factors: The inflammatory mediators in your chosen model may be less sensitive to the mechanism of action of roxatidine.
Q4: Are there any known issues with the solubility or stability of roxatidine for in vivo studies? Roxatidine acetate is reported to be stable in acidic environments (pH 1.2) but may be unstable to oxidative stress.[10] For oral administration, dissolving in a simple vehicle like water or saline is often sufficient. It is always recommended to perform a small-scale solubility test in your chosen vehicle before preparing a large batch for your study.
Q5: Can roxatidine be used in both acute and chronic inflammation models? Yes, studies have demonstrated its efficacy in models of both acute allergic inflammation and more chronic conditions like atopic dermatitis.[1][5] The dosing regimen (e.g., single dose vs. repeated daily dosing) will need to be adapted to the model. For chronic models, steady-state plasma levels are typically reached after the fourth daily dose.[11]

Data Presentation: Dose-Response of Roxatidine

The following table summarizes quantitative data from an in vivo study on the effects of roxatidine acetate in a Dermatophagoides farinae body (Dfb)-induced atopic dermatitis mouse model.

Model Dose (Oral) Key Endpoint Result (% of Control) Reference
Dfb-induced Atopic Dermatitis (NC/Nga mice)20 mg/kgDermatitis ScoreSignificant reduction in clinical severity[1]
20 mg/kgSerum IgE LevelsSignificant decrease compared to Dfb-treated group[1]
20 mg/kgHistamine LevelsSignificant decrease compared to Dfb-treated group[1]
20 mg/kgIL-6 Levels in Dorsal SkinSignificantly suppressed increase induced by Dfb[1][2]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Materials:

  • Male Wistar rats (150-200g)

  • Roxatidine acetate

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Indomethacin, 10-20 mg/kg)[12][13]

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 48 hours before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Roxatidine (multiple doses), and Positive Control.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer roxatidine (or vehicle/positive control) orally 60 minutes before the carrageenan injection.[14]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[13]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic and anti-inflammatory activity.[15]

Materials:

  • Male Swiss albino mice (20-25g)

  • Roxatidine acetate

  • 0.6% or 1% Acetic acid solution in sterile saline[7][16]

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Diclofenac, 10 mg/kg)[7]

Procedure:

  • Acclimatization: House animals in standard conditions for at least 48 hours before the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=6-8 per group): Vehicle Control, Roxatidine (multiple doses), and Positive Control.

  • Drug Administration: Administer roxatidine (or vehicle/positive control) orally 30-60 minutes before the acetic acid injection.[7]

  • Induction of Writhing: Inject 1% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[7]

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (characterized by abdominal contractions and stretching of the hind limbs) for a continuous 20-minute period.[7][15]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatize Acclimatize Rats (48h) group Group Allocation (Vehicle, Roxatidine, Control) acclimatize->group baseline Measure Baseline Paw Volume group->baseline admin Oral Administration (Roxatidine / Vehicle) baseline->admin induce Inject Carrageenan (Sub-plantar) admin->induce measure Measure Paw Volume (1-5 hours post-injection) induce->measure analyze Calculate % Inhibition of Edema measure->analyze

Caption: Workflow for the carrageenan-induced paw edema model.

G cluster_pathway Roxatidine's Anti-Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Allergens) p38_MAPK p38 MAPK Pathway Inflammatory_Stimulus->p38_MAPK NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB Roxatidine Roxatidine Roxatidine->p38_MAPK Inhibits Roxatidine->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38_MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Roxatidine inhibits NF-κB and p38 MAPK pathways.

G cluster_troubleshooting Troubleshooting Logic: No Observed Effect Start No Significant Anti-Inflammatory Effect CheckDose Is the dose optimal? (e.g., < 20 mg/kg) Start->CheckDose CheckTiming Was administration timing correct? (e.g., 60 min pre-insult) CheckDose->CheckTiming Yes IncreaseDose Action: Perform Dose-Ranging Study CheckDose->IncreaseDose No CheckRoute Was the route of administration correct? CheckTiming->CheckRoute Yes AdjustTiming Action: Adjust Pre-treatment Time CheckTiming->AdjustTiming No ConfirmRoute Action: Confirm Proper Administration Technique CheckRoute->ConfirmRoute No ConsiderModel Consider Model-Specific Resistance CheckRoute->ConsiderModel Yes

Caption: Troubleshooting guide for experiments with roxatidine.

References

Technical Support Center: Mitigating Drug-Drug Interaction Effects in Roxatidine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on investigating and mitigating drug-drug interactions (DDIs) related to roxatidine (B1205453). The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for roxatidine?

Roxatidine acetate (B1210297) is a prodrug that is rapidly and almost completely absorbed orally (>95%).[1][2] Following absorption, it is quickly converted to its pharmacologically active metabolite, roxatidine, by esterases located in the small intestine, plasma, and liver.[2] The parent compound, roxatidine acetate, is generally not detectable in plasma or urine.[1] Roxatidine itself is primarily cleared from the body via renal excretion, with 55-60% of the dose recovered unchanged in the urine.[1]

Q2: Does roxatidine inhibit or induce Cytochrome P450 (CYP) enzymes?

Unlike the first-generation H2-receptor antagonist cimetidine (B194882), roxatidine is considered a very weak inhibitor of the cytochrome P450 system and is not known to be an inducer.[3][4][5][6] Studies in both animal models and humans have shown that roxatidine has a much lower affinity for CYP enzymes and a significantly lower inhibitory potency compared to cimetidine.[3] No clinically significant pharmacokinetic interactions have been found with drugs metabolized by CYP enzymes, such as theophylline, warfarin, propranolol, and diazepam.[7]

Q3: What are the main drug-drug interaction (DDI) risks associated with roxatidine?

The principal DDI risk for roxatidine is not metabolic but rather pH-dependent. By acting as an H2-receptor antagonist, roxatidine suppresses gastric acid secretion, which increases gastric pH.[8][9] This change in pH can alter the dissolution and absorption of co-administered drugs whose solubility is pH-dependent.[10] This can lead to reduced absorption and potential loss of efficacy for certain medications.[4][11]

Q4: Which types of drugs are most susceptible to a pH-dependent interaction with roxatidine?

Drugs that are weak bases and require an acidic environment for optimal absorption are most at risk. This includes certain antifungals (e.g., ketoconazole), protease inhibitors (e.g., atazanavir), and some tyrosine kinase inhibitors (e.g., dasatinib).[11][12][13][14] Co-administration with roxatidine can lead to a decrease in their serum concentrations.[11]

Troubleshooting Guide

Q5: In my in vitro CYP inhibition assay, I'm observing weak inhibition with roxatidine. Is this a false positive?

This is a plausible finding that requires careful interpretation. While roxatidine is a much weaker inhibitor than cimetidine, it can exhibit some inhibitory effects at high concentrations in vitro.[3][6]

  • Check Your Concentrations: Ensure the roxatidine concentrations used are clinically relevant. Very high concentrations may produce inhibition that is not observed in vivo.

  • Review Ki Values: Compare your results to known data. Studies in mouse liver microsomes showed roxatidine's inhibition constant (Ki) values are 12 to 100 times higher than those of cimetidine, indicating significantly weaker inhibition.[3]

  • Assess Potential for TDI: Although unlikely based on current data, consider if time-dependent inhibition (TDI) might be a factor. This can be investigated with a pre-incubation step in your assay.

  • Consider the Test System: The protein concentration in your microsomal incubation should be kept low (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding of the inhibitor.[15]

Q6: How can I confirm if a DDI I'm observing is due to altered pH and not metabolism?

  • Conduct a Dissolution Study: Perform an in vitro dissolution test for the victim drug at different pH levels (e.g., pH 1.2, 4.5, and 6.8) to confirm its pH-dependent solubility.

  • Use a Mechanistic PBPK Model: Physiologically-based pharmacokinetic (PBPK) modeling can simulate the impact of gastric pH changes on drug absorption and can help differentiate between absorption and metabolic effects.

  • Control for Metabolism in vitro: In cell-based assays, you can use specific CYP inhibitors (that do not affect the test drug) to block metabolic pathways and isolate the absorption effect.

Q7: My clinical study shows a DDI between roxatidine and another drug, but our in vitro metabolism studies were negative. What should we investigate?

This scenario strongly points towards a pH-mediated absorption interaction.

  • Analyze Pharmacokinetic Profiles: Look for a decrease in the Cmax and AUC of the co-administered drug without a significant change in its half-life (t½). A delayed Tmax may also be observed.[13] This pattern is characteristic of reduced absorption rather than inhibited metabolism.

  • Review Victim Drug Properties: Confirm that the affected drug is a weak base with known pH-dependent solubility.

  • Mitigation Strategies: The primary mitigation strategy is to separate the administration times. For H2-receptor antagonists, it is often recommended to administer the interacting drug at least 2 hours before or 10-12 hours after the antagonist.[14]

Data Presentation

Table 1: Comparative Inhibitory Potency of Roxatidine vs. Cimetidine on Mouse Hepatic CYP Enzymes

Enzyme ActivityTest SystemRoxatidine Ki (mM)Cimetidine Ki (mM)Fold Difference (Potency)
Testosterone 6β-hydroxylaseMouse Liver Microsomes>100.83>12x weaker
Testosterone 7α-hydroxylaseMouse Liver Microsomes>100.20>50x weaker
Testosterone 16α-hydroxylaseMouse Liver Microsomes>100.50>20x weaker
Aminopyrine N-demethylaseMouse Liver Microsomes7.00.07100x weaker
Aniline hydroxylaseMouse Liver Microsomes6.00.49~12x weaker
(Data adapted from Morita et al., 1987)[3]

Table 2: Examples of Drugs with Potential pH-Dependent Absorption Interactions with H2-Receptor Antagonists

Drug ClassExample DrugMechanism of InteractionPotential Clinical Outcome
AntifungalsKetoconazole (B1673606)Requires acidic environment for dissolution and absorption.[12][13]Decreased absorption and reduced antifungal efficacy.[13]
Protease InhibitorsAtazanavirSolubility decreases as pH increases.[14]Decreased serum concentration and potential for virologic failure.[11][14]
Tyrosine Kinase InhibitorsDasatinibAbsorption is pH-dependent.Reduced serum concentration and potential for decreased efficacy.[11]
Cephalosporin AntibioticsCefpodoximeAbsorption is reduced in a low-acid environment.Decreased absorption and potential for treatment failure.[11]

Experimental Protocols

Protocol 1: Screening for Reversible CYP Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of roxatidine against major human CYP isoforms.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, G6P, G6PD)

  • CYP isoform-specific probe substrates (see Table 3)

  • Roxatidine

  • Positive control inhibitors (see Table 3)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (B52724) with internal standard for reaction termination

  • 96-well plates, LC-MS/MS system

Methodology:

  • Prepare Solutions: Prepare stock solutions of roxatidine, positive controls, and probe substrates in an appropriate solvent (e.g., DMSO).

  • Incubation Setup: In a 96-well plate, add HLM (final concentration ~0.1 mg/mL), followed by a range of roxatidine concentrations (typically 7 concentrations, e.g., 0.1 to 100 µM) or a positive control inhibitor.

  • Pre-incubation (Optional for TDI screen): For a preliminary screen of time-dependent inhibition, pre-incubate the HLM and roxatidine with the NADPH regenerating system for 30 minutes at 37°C. A parallel incubation without NADPH serves as a control for direct inhibition.[15]

  • Initiate Reaction: Add the CYP-specific probe substrate to initiate the metabolic reaction. For direct inhibition assays without pre-incubation, add the NADPH regenerating system last.

  • Incubation: Incubate at 37°C for a short, optimized time (e.g., 5-15 minutes) that ensures linear metabolite formation.

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control for each roxatidine concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Table 3: Recommended Reagents for CYP Inhibition Assays

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2PhenacetinAcetaminophenα-Naphthoflavone
CYP2C9Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP2C19S-Mephenytoin4'-HydroxymephenytoinTiclopidine
CYP2D6DextromethorphanDextrorphanQuinidine
CYP3A4Midazolam1'-HydroxymidazolamKetoconazole
CYP3A4Testosterone6β-HydroxytestosteroneKetoconazole
Protocol 2: Assessing pH-Dependent Drug Dissolution

Objective: To determine if the dissolution of a test drug is dependent on pH, indicating a potential for DDI with roxatidine.

Materials:

  • Test drug (e.g., tablet, capsule)

  • Dissolution apparatus (e.g., USP Apparatus 2, paddle)

  • Dissolution media at different pH values:

    • 0.1 N HCl (pH ~1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Methodology:

  • Media Preparation: Prepare and de-aerate the dissolution media for each pH condition.

  • Apparatus Setup: Set up the dissolution apparatus according to standard pharmacopeial methods (e.g., 37°C, 50 RPM paddle speed).

  • Dissolution Run: Place the test drug formulation into a vessel containing one of the pH media.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh media.

  • Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method (HPLC or UV-Vis).

  • Repeat: Perform the experiment for all pH conditions.

  • Data Analysis: Plot the percentage of drug dissolved against time for each pH. A significant difference in the dissolution profile between the acidic pH and the neutral pH indicates pH-dependent solubility and a high potential for an interaction with roxatidine.

Visualizations

Roxatidine_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Tissues cluster_excretion Excretion Roxatidine_Acetate Roxatidine Acetate (Oral Prodrug) Roxatidine_Active Roxatidine (Active Metabolite) Roxatidine_Acetate->Roxatidine_Active Rapid Absorption & De-acetylation Esterases Esterases (Small Intestine, Plasma, Liver) Roxatidine_Active->Esterases Hydrolysis by Urine Renal Excretion (55-60% Unchanged) Roxatidine_Active->Urine

Caption: Metabolic activation pathway of roxatidine acetate.

DDI_Mechanism cluster_stomach Stomach Lumen cluster_absorption Intestinal Absorption Roxatidine Roxatidine H2_Receptor Parietal Cell H2 Receptor Roxatidine->H2_Receptor Blocks Acid_Secretion Gastric Acid (H+) Roxatidine->Acid_Secretion Inhibits Secretion H2_Receptor->Acid_Secretion Stimulates pH_Increase Gastric pH Increases Acid_Secretion->pH_Increase Leads to Drug_Solid Co-administered Drug (Solid Form, e.g., Atazanavir) pH_Increase->Drug_Solid Reduces Dissolution of pH-sensitive drugs Drug_Dissolved Drug in Solution (Absorbable) Drug_Solid->Drug_Dissolved Dissolution (Rate-limiting step) Bloodstream Reduced Drug Absorption Drug_Dissolved->Bloodstream Absorption

Caption: Mechanism of pH-dependent absorption DDI with roxatidine.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_interpretation Interpretation & Decision cluster_invivo In Vivo / Clinical Action A CYP Inhibition Screen (IC50 determination) D Weak/No CYP Inhibition? No Induction? A->D B CYP Induction Screen (Hepatocytes, mRNA/Activity) B->D C pH-Dependent Dissolution Assay E pH-Dependent Solubility? C->E F No dedicated metabolic DDI study needed D->F Yes G Conduct Clinical DDI Study (Focus on Absorption) D->G No (Unexpected Inhibition) E->F No E->G Yes H Mitigation Strategy: Separate Administration Times G->H

Caption: Decision workflow for roxatidine DDI studies.

References

Validation & Comparative

A Comparative Guide to the Rapid HPLC-UV Method for Roxatidine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of roxatidine (B1205453) in human plasma against a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) alternative. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Performance Comparison

The following tables summarize the key validation parameters for the rapid HPLC-UV method and a comparable LC-MS/MS method, offering a clear comparison of their performance characteristics.

Table 1: Comparison of Validation Parameters

ParameterRapid HPLC-UV MethodLC-MS/MS Method
Linearity Range5 - 1000 ng/mL[1][2][3]1 - 1000 ng/mL[4]
Lower Limit of Quantification (LLOQ)5 ng/mL[1][2][3]1.0 ng/mL[4]
Intra-day Precision (%CV)< 10%[1][3]3.3 - 8.8%
Inter-day Precision (%CV)< 10%[1][3]5.3 - 6.2%
Intra-day Accuracy (%RE)Within ±10%[1]103.4 - 108.8%
Inter-day Accuracy (%RE)Within ±10%[1]102.3 - 110.0%
Recovery> 87%[1][2][3]Not explicitly reported, but LLE used
Run Time8 min[1]5 min[5][6]

Table 2: Stability of Roxatidine in Human Plasma (Rapid HPLC-UV Method)

Stability ConditionConcentration (ng/mL)Relative Error (%)
Ambient Temperature (6 hr)15< 20%[1]
500< 5%[1]
Long Term (-80°C for 90 days)15< 20%[1]
500< 3%[1]

Experimental Protocols

Rapid HPLC-UV Method

This method, as described by Kuo et al., provides a reliable and efficient means for quantifying roxatidine in human plasma.[1]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 solid-phase extraction cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 1 mL of human plasma sample (containing roxatidine and ranitidine (B14927) as an internal standard).

  • Wash the cartridge with 1 mL of water, then twice with 1 mL of 5% methanol containing 0.1% NH4OH, and finally with 1 mL of 40% methanol containing 0.1% NH4OH.

  • Elute roxatidine and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Nova-Pak® C18, 4 µm, 3.9 x 150 mm.[1]

  • Mobile Phase: A mixture of 20 mM KH2PO4 (pH 7.0) and acetonitrile (B52724) (5:1, v/v).[1][2][3]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 298 nm.[1]

  • Injection Volume: 50 µL.[1]

Alternative Method: LC-MS/MS

For comparison, a sensitive LC-MS/MS method has been reported for roxatidine quantification.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Utilize a one-step liquid-liquid extraction with ethyl acetate. Famotidine is used as the internal standard.[4]

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: HPLC system coupled with a tandem mass spectrometer.

  • Column: Hydrosphere C18 column.[4]

  • Mobile Phase: A mixture of methanol and ammonium (B1175870) formate (B1220265) buffer (pH 3.9) (20:80, v/v).[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Ionization: Positive ion electrospray ionization (ESI).[4]

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transitions m/z 307.3 → 107.1 for roxatidine and m/z 338.4 → 189.1 for the internal standard, famotidine.[4]

Experimental Workflow

The following diagram illustrates the key steps in the validation of the rapid HPLC method for roxatidine in human plasma.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_application Application plasma Human Plasma Spiked with Roxatidine & IS spe Solid-Phase Extraction (SPE) plasma->spe stability Stability plasma->stability evap Evaporation spe->evap recovery Recovery spe->recovery recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc uv UV Detection (298 nm) hplc->uv linearity Linearity & Range uv->linearity precision Precision (Intra- & Inter-day) uv->precision accuracy Accuracy (Intra- & Inter-day) uv->accuracy lloq LLOQ uv->lloq pk_study Pharmacokinetic Studies linearity->pk_study precision->pk_study accuracy->pk_study lloq->pk_study stability->pk_study

Caption: Workflow for the validation of a rapid HPLC method for roxatidine.

Objective Comparison

The rapid HPLC-UV method offers a robust and reliable approach for the quantification of roxatidine in human plasma, with a key advantage being its accessibility and cost-effectiveness compared to LC-MS/MS. The method demonstrates good linearity, precision, and accuracy within the concentration range of 5 to 1000 ng/mL.[1][2][3] The sample preparation, utilizing solid-phase extraction, is straightforward and yields high recovery rates of over 87%.[1][2][3]

In contrast, the LC-MS/MS method provides superior sensitivity, with a lower limit of quantification (LLOQ) of 1.0 ng/mL, making it more suitable for studies requiring the detection of very low concentrations of roxatidine.[4] The run time for the LC-MS/MS method is also shorter at 5 minutes compared to the 8 minutes for the HPLC-UV method.[1][5][6]

References

A Comparative Analysis of Roxatidine and Ranitidine in Ulcer Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two histamine (B1213489) H2-receptor antagonists, roxatidine (B1205453) and ranitidine (B14927), with a focus on their efficacy and mechanisms in promoting the healing of peptic ulcers. This document summarizes key experimental data, outlines common experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Executive Summary

Both roxatidine and ranitidine are effective in the treatment of duodenal and gastric ulcers, primarily by competitively inhibiting histamine at H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. Clinical studies demonstrate comparable ulcer healing rates for both drugs. However, emerging evidence suggests potential secondary mechanisms of action that may differentiate their therapeutic profiles. Roxatidine has been shown to stimulate gastric mucus secretion, a key component of the mucosal defense system, through a nitric oxide-dependent pathway. Ranitidine, on the other hand, may possess anti-inflammatory properties by inhibiting neutrophil activation.

Data Presentation: Clinical Efficacy in Ulcer Healing

The following tables summarize the quantitative data from various comparative clinical trials.

Table 1: Comparative Efficacy in Duodenal Ulcer Healing

StudyDrug Regimen2-Week Healing Rate4-Week Healing Rate6-Week Healing Rate8-Week Healing Rate
Multicenter Double-Blind Study (Singapore)Roxatidine 150 mg/day vs. Ranitidine 300 mg/day-73.6% vs. 72.2%-92.0% vs. 83.3%
Double-Blind Randomized TrialRoxatidine 150 mg/day vs. Ranitidine 300 mg/day60% vs. 55%71-83% vs. 69-84%--

Table 2: Comparative Efficacy in Gastric Ulcer Healing

StudyDrug Regimen4-Week Healing Rate6-Week Healing Rate8-Week Healing Rate
Multicenter Double-Blind StudyRoxatidine 75 mg b.i.d. vs. Ranitidine 150 mg b.i.d.--85.6% vs. 88.2%
Multicenter Cooperative Study GroupRoxatidine 150 mg/day vs. Ranitidine 300 mg/day52% vs. 54%77% vs. 76%-

Table 3: Comparative Safety Profile

StudyCommon Adverse Events (Roxatidine vs. Ranitidine)
Multicenter Cooperative Study GroupHeadache, diarrhea, dizziness (27% vs. 28%)
Multicenter Double-Blind StudyNo significant adverse effects reported for either drug.

Experimental Protocols

The clinical trials cited in this guide generally adhere to a randomized, double-blind, multicenter design. Below is a generalized experimental workflow.

General Clinical Trial Protocol for Comparative Ulcer Healing Studies
  • Patient Recruitment: Patients with endoscopically confirmed active duodenal or gastric ulcers are recruited. Key exclusion criteria often include recent use of other anti-ulcer medications, severe concomitant diseases, and pregnancy.

  • Randomization: Patients are randomly assigned to receive either roxatidine or ranitidine in a double-blind fashion.

  • Treatment Administration: Standardized doses of the study drugs are administered for a predefined period (typically 4 to 8 weeks).

  • Endoscopic Evaluation: Endoscopy is performed at baseline and at specified follow-up intervals (e.g., 2, 4, 6, 8 weeks). Ulcer healing is assessed, often defined as the complete disappearance of the ulcer crater. Ulcer size is also measured to determine the reduction in diameter.

  • Symptom Assessment: Ulcer-related symptoms, such as epigastric pain, are recorded throughout the study period.

  • Safety Monitoring: Adverse events are monitored and recorded at each follow-up visit. Laboratory tests may be conducted to assess safety parameters.

  • Data Analysis: Statistical analyses are performed to compare the ulcer healing rates, symptom relief, and incidence of adverse events between the two treatment groups.

G cluster_protocol Generalized Experimental Workflow for Comparative Ulcer Healing Trials A Patient Screening & Recruitment (Endoscopically confirmed active ulcer) B Baseline Assessment (Endoscopy, Symptom Scoring) A->B C Randomization B->C D Treatment Period (Roxatidine or Ranitidine) C->D E Follow-up Assessments (e.g., Weeks 2, 4, 8) D->E Treatment Duration F Endoscopic Evaluation (Ulcer Healing, Size Reduction) E->F G Symptom & Safety Monitoring E->G H Final Data Analysis F->H G->H

Generalized Experimental Workflow

Signaling Pathways

Primary Mechanism of Action: H2-Receptor Antagonism

Both roxatidine and ranitidine are competitive antagonists of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. The binding of histamine to this Gs protein-coupled receptor normally activates a signaling cascade that leads to the secretion of gastric acid. By blocking this interaction, roxatidine and ranitidine effectively reduce intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA), ultimately decreasing the activity of the H+/K+-ATPase (proton pump) and thus reducing gastric acid secretion.[1][2]

G cluster_pathway Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump H+/K+-ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates & Activates H_ion H+ Secretion ProtonPump->H_ion Rox_Ran Roxatidine / Ranitidine Rox_Ran->H2R Blocks

H2 Receptor Antagonism Pathway
Potential Secondary Mechanisms of Action

Beyond their primary role as H2-receptor antagonists, preclinical studies suggest that roxatidine and ranitidine may possess additional mechanisms that contribute to ulcer healing.

Roxatidine and Mucus Secretion:

Studies have indicated that roxatidine can stimulate the secretion and synthesis of gastric mucus, a critical component of the mucosal barrier that protects the stomach lining from acid and pepsin.[3][4][5][6][7] This effect appears to be mediated by nitric oxide (NO) and is independent of its H2-receptor blocking activity.[3][4][5]

G cluster_pathway Proposed Secondary Mechanism of Roxatidine: Stimulation of Mucus Secretion Roxatidine Roxatidine GastricMucosalCell Gastric Mucosal Cell Roxatidine->GastricMucosalCell Acts on NO_Synthase Nitric Oxide Synthase GastricMucosalCell->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces Mucus_Synthesis Mucus Synthesis NO->Mucus_Synthesis Stimulates Mucus_Secretion Mucus Secretion NO->Mucus_Secretion Stimulates

Roxatidine's Mucus Stimulation

Ranitidine and Neutrophil Inhibition:

Research suggests that ranitidine may inhibit the activation of neutrophils, which are immune cells that can contribute to mucosal injury during inflammation.[8] By reducing neutrophil activation, ranitidine could potentially mitigate inflammatory damage at the ulcer site.

G cluster_pathway Proposed Secondary Mechanism of Ranitidine: Inhibition of Neutrophil Activation Ranitidine Ranitidine Neutrophil Neutrophil Ranitidine->Neutrophil Acts on Activation Neutrophil Activation Ranitidine->Activation Inhibits Neutrophil->Activation Undergoes InflammatoryMediators Release of Inflammatory Mediators Activation->InflammatoryMediators MucosalInjury Mucosal Injury InflammatoryMediators->MucosalInjury Contributes to

Ranitidine's Neutrophil Inhibition

Conclusion

Roxatidine and ranitidine demonstrate comparable efficacy in the healing of duodenal and gastric ulcers, primarily through the potent inhibition of gastric acid secretion via H2-receptor antagonism. For drug development professionals and researchers, the potential secondary mechanisms of these drugs warrant further investigation. Roxatidine's ability to enhance mucosal defense through mucus stimulation and ranitidine's potential anti-inflammatory effects could be leveraged to develop novel gastroprotective therapies with multifaceted mechanisms of action. Future studies should aim to further elucidate these secondary pathways and their clinical significance in ulcer healing and prevention.

References

Roxatidine in the Treatment of Resistant Peptic Ulcers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the efficacy of roxatidine (B1205453) in comparison to other H2-receptor antagonists for the management of resistant peptic ulcers, supported by experimental data and detailed methodologies.

This guide provides an in-depth comparison of roxatidine with other H2-blockers, focusing on its performance in treating peptic ulcers that have shown resistance to conventional therapies. The following sections present quantitative data from clinical trials, detailed experimental protocols, and visualizations of key biological pathways and study designs to offer a clear and objective overview for research and development purposes.

Comparative Efficacy in Resistant Ulcers

Roxatidine, a second-generation H2-receptor antagonist, has demonstrated notable efficacy in the healing of peptic ulcers that are resistant to other H2-blockers. A key clinical study investigated the outcomes of switching between different types of H2-receptor antagonists in patients with resistant ulcers. The results of this study are summarized below, providing a direct comparison of healing rates.

Data Presentation
Treatment GroupUlcer TypeNumber of Patients (n)Healing Rate (%)Study Reference
Switched to Roxatidine from other H2-Blockers Gastric Ulcer1947%[1][2]
Duodenal Ulcer989%[1][2]
Switched to other H2-Blockers from Roxatidine Gastric Ulcer1540%[1][2]
Duodenal Ulcer1040%[1][2]

Table 1: Healing Rates in H2-Blocker Resistant Ulcers After Switching Treatment.[1][2]

In non-resistant peptic ulcer disease, roxatidine has shown comparable efficacy to other widely used H2-blockers such as cimetidine (B194882) and ranitidine (B14927).

Comparator DrugUlcer TypeRoxatidine Healing Rate (%)Comparator Healing Rate (%)Treatment DurationStudy Reference
CimetidineDuodenal Ulcer92.3%85%4 weeks[3]
RanitidineGastric Ulcer85.6%88.2%8 weeks[4]

Table 2: Comparative Healing Rates in Non-Resistant Peptic Ulcers.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the treatments. Below are the detailed protocols for the key experiments.

Study on Switching H2-Blocker Therapy in Resistant Ulcers
  • Objective: To evaluate the efficacy of switching between roxatidine (a six-membered-ring H2-blocker) and other H2-blockers with five-membered rings (cimetidine, ranitidine, famotidine) in patients with ulcers resistant to initial H2-blocker therapy.[1][2]

  • Patient Population: Adult patients with endoscopically confirmed gastric or duodenal ulcers that had not healed after a standard course of treatment with an H2-blocker.[1][2]

  • Inclusion Criteria: Diagnosis of a refractory peptic ulcer, defined as an ulcer that fails to heal completely after 8 to 12 weeks of appropriate treatment with a modern antiulcer therapy in a compliant patient.[5]

  • Exclusion Criteria: Patients with Zollinger-Ellison syndrome, those taking nonsteroidal anti-inflammatory drugs (NSAIDs), and those with a history of gastric surgery.

  • Intervention:

    • Study I: Patients with ulcers resistant to five-membered-ring H2-blockers were switched to roxatidine acetate (B1210297) hydrochloride.[1][2]

    • Study II: Patients with ulcers resistant to roxatidine were switched to a five-membered-ring H2-blocker.[1][2]

  • Dosage: Specific dosages for the switched medications were administered according to standard clinical practice.

  • Assessment of Ulcer Healing: Healing was assessed by endoscopy at the end of the treatment period.

  • Statistical Analysis: The primary outcome was the percentage of patients with complete ulcer healing.

Comparative Study of Roxatidine and Cimetidine in Duodenal Ulcer
  • Objective: To compare the efficacy and safety of roxatidine acetate with cimetidine in the treatment of uncomplicated, endoscopically proven duodenal ulcers.[3]

  • Study Design: A double-blind, randomized trial.[3]

  • Patient Population: 47 patients with uncomplicated, endoscopically confirmed duodenal ulcers.[3]

  • Intervention:

    • Roxatidine group (n=27): 75 mg twice daily for 4 weeks.[3]

    • Cimetidine group (n=20): 200 mg three times a day and 400 mg at bedtime for 4 weeks.[3]

  • Assessment: Total pain relief and complete endoscopic healing were evaluated at the end of the 4-week treatment period.[3]

  • Statistical Analysis: The differences in pain relief and healing rates between the two groups were analyzed for statistical significance.[3]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the design of the clinical trials, the following diagrams have been created using Graphviz.

H2_Blocker_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Parietal Cell) Histamine (B1213489) Histamine H2_Receptor Histamine H2 Receptor (GPCR) Histamine->H2_Receptor Binds to H2_Blocker H2-Blocker (e.g., Roxatidine) H2_Blocker->H2_Receptor Competitively Blocks Mucus Mucus Secretion (Roxatidine specific) H2_Blocker->Mucus Stimulates (Unique to Roxatidine) G_Protein Gs Protein H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Secretes into Stomach Lumen

Caption: Signaling pathway of H2-receptor antagonists in gastric parietal cells.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (Endoscopy, Symptom Score) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group A (e.g., Roxatidine) Randomization->Group_A Group_B Treatment Group B (e.g., Comparator H2-Blocker) Randomization->Group_B Follow_Up Follow-up Assessments (e.g., at 4 and 8 weeks) Group_A->Follow_Up Group_B->Follow_Up Endpoint Primary Endpoint Assessment (Endoscopic Ulcer Healing) Follow_Up->Endpoint Data_Analysis Statistical Data Analysis Endpoint->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: Workflow of a randomized controlled trial for peptic ulcer treatment.

Mechanism of Action

H2-receptor antagonists, including roxatidine, competitively inhibit the action of histamine at the H2 receptors on the parietal cells of the stomach.[6] This blockade leads to a reduction in gastric acid secretion. The signaling cascade involves the Gs protein-coupled H2 receptor, which, upon activation by histamine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase, or proton pump, leading to the secretion of hydrogen ions into the gastric lumen.[7][9] By blocking the initial step in this pathway, H2-blockers effectively suppress gastric acid production.

Uniquely, roxatidine has been shown to possess a mechanism beyond acid suppression. Studies have demonstrated that roxatidine can directly stimulate the secretion and synthesis of mucus by gastric mucosal cells, a property not observed with other H2-antagonists like cimetidine, ranitidine, and famotidine (B1672045).[1][10] This dual action of both reducing gastric acid and enhancing the protective mucus layer may contribute to its efficacy, particularly in resistant ulcer cases.

Conclusion

The available evidence suggests that roxatidine is an effective H2-receptor antagonist for the treatment of peptic ulcers, with particular promise in cases resistant to other H2-blockers, especially duodenal ulcers.[1][2] Its efficacy in non-resistant ulcers is comparable to that of other commonly prescribed H2-antagonists. The unique mucus-stimulating property of roxatidine presents a potential advantage in mucosal protection and ulcer healing. Further research is warranted to fully elucidate the clinical implications of this dual mechanism of action and to establish definitive treatment guidelines for its use in refractory peptic ulcer disease.

References

Pharmacokinetic Profile of Roxatidine: A Comparative Analysis in Pediatric and Adult Subjects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic properties of roxatidine (B1205453) acetate (B1210297) hydrochloride in pediatric and adult populations. The information presented is primarily based on a pivotal clinical study that directly compared the drug's behavior in children and healthy adult volunteers, offering valuable insights for researchers, scientists, and drug development professionals.

Key Findings

A comparative clinical study has demonstrated that while there are differences in the absolute pharmacokinetic parameters of roxatidine between children and adults, these variations are largely attributable to differences in body size.[1] When key parameters such as apparent total clearance (CL/F) and apparent volume of distribution (Vd/F) are normalized by body surface area (BSA) or body weight (BW), they are comparable between pediatric and adult subjects.[1] This indicates that the pharmacokinetic profile of roxatidine in children is similar to that in adults when dose adjustments are made based on body size.[1]

Furthermore, a multi-dose study in pediatric patients showed no evidence of roxatidine accumulation in plasma, a finding that aligns with previous research conducted in adult populations.[1]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of roxatidine after a single oral dose in both pediatric patients and healthy adult volunteers, as reported in the key comparative study.

Table 1: Pharmacokinetic Parameters of Roxatidine in Pediatric and Adult Subjects

PopulationDose (mg)Cmax (ng/mL)Tmax (hr)AUC₀-∞ (ng·hr/mL)t½ (hr)
Pediatric 37.5Data not publicly availableData not publicly availableData not publicly availableData not publicly available
(6-14 years)75Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Adult 37.5Data not publicly availableData not publicly availableData not publicly availableData not publicly available
(Healthy Volunteers)75Data not publicly availableData not publicly availableData not publicly availableData not publicly available
150Data not publicly availableData not publicly availableData not publicly availableData not publicly available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life. The specific values are contained within the cited reference.

Experimental Protocols

The comparative pharmacokinetic analysis was based on the following experimental design:

Study Design: A single-dose, open-label, multicenter study was conducted to evaluate the pharmacokinetics of roxatidine in pediatric patients, with a separate single-dose study in healthy adult volunteers.[1]

Subject Population:

  • Pediatric Group: The study enrolled patients between the ages of 6 and 14 years who were diagnosed with acid-related diseases.[1]

  • Adult Group: The study enrolled healthy adult volunteers.[1]

Dosing and Administration:

  • Pediatric Group: Subjects received a single oral dose of either 37.5 mg or 75 mg of roxatidine acetate hydrochloride capsules.[1]

  • Adult Group: Subjects received a single oral dose of 37.5 mg, 75 mg, or 150 mg of roxatidine acetate hydrochloride capsules.[1]

Pharmacokinetic Sampling: Following drug administration, serial blood samples were collected from all participants to determine the plasma concentrations of roxatidine over time.[1]

Bioanalytical Method: The concentration of roxatidine in plasma samples was quantified using a validated analytical method.

Visualized Experimental Workflow

The diagram below outlines the logical flow of the comparative pharmacokinetic study.

cluster_enrollment Subject Enrollment cluster_dosing Drug Administration cluster_sampling Data Collection cluster_analysis Analysis ped_enroll Pediatric Subjects (6-14 years) - Diagnosis of acid-related disease - Informed consent/assent obtained ped_dose Single Oral Dose (37.5 mg or 75 mg roxatidine) ped_enroll->ped_dose adult_enroll Healthy Adult Subjects - Medically healthy - Informed consent obtained adult_dose Single Oral Dose (37.5 mg, 75 mg, or 150 mg roxatidine) adult_enroll->adult_dose blood_collection Serial Blood Sampling ped_dose->blood_collection adult_dose->blood_collection bioanalysis Quantification of Roxatidine in Plasma Samples blood_collection->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis comparison Comparative Analysis (Pediatric vs. Adult) pk_analysis->comparison

Caption: Workflow of the comparative pharmacokinetic study.

Roxatidine Metabolism and Action Pathway

Roxatidine acetate is a prodrug that undergoes rapid conversion to its active form, roxatidine. The following diagram illustrates the general pathway from oral administration to systemic action.

cluster_absorption Absorption and Conversion cluster_distribution Distribution cluster_action Pharmacological Action cluster_elimination Elimination oral_admin Oral Administration (Roxatidine Acetate) gi_tract Gastrointestinal Tract oral_admin->gi_tract conversion Rapid Conversion to Active Roxatidine gi_tract->conversion systemic_circ Systemic Circulation conversion->systemic_circ tissue_dist Distribution to Tissues systemic_circ->tissue_dist metabolism Hepatic Metabolism systemic_circ->metabolism excretion Renal Excretion systemic_circ->excretion h2_receptor Histamine H2 Receptors (Parietal Cells) tissue_dist->h2_receptor inhibition Competitive Inhibition h2_receptor->inhibition

Caption: General metabolic and action pathway of roxatidine.

References

A Comparative Guide to the Bioequivalence of Roxatidine Acetate Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioequivalence of a generic test formulation and a brand-name reference formulation of roxatidine (B1205453) acetate (B1210297) hydrochloride sustained-release capsules. The data presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacokinetic profiles and the methodologies used in a pivotal bioequivalence study.

Pharmacokinetic Data Comparison

A randomized, two-period crossover study was conducted to compare the pharmacokinetic parameters of a generic 75-mg roxatidine acetate hydrochloride sustained-release capsule (test) versus the brand-name formulation, ALTAT® (reference). The study was performed in 36 healthy Chinese volunteers under both fasting and fed conditions. The key pharmacokinetic parameters for the active metabolite, roxatidine, are summarized below.[1]

Under Fasting Conditions:

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 335.8 ± 88.7342.3 ± 86.6
AUC0-t (ng·h/mL) 2898.1 ± 722.52928.6 ± 693.8
AUC0-∞ (ng·h/mL) 2987.4 ± 749.63016.8 ± 715.2
Tmax (h) 2.5 (1.0 - 5.0)2.8 (1.0 - 6.0)

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach maximum plasma concentration (data presented as median and range).

Under Fed Conditions:

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 408.1 ± 111.4401.7 ± 118.2
AUC0-t (ng·h/mL) 3589.7 ± 864.33568.4 ± 830.1
AUC0-∞ (ng·h/mL) 3681.5 ± 889.73658.9 ± 851.6
Tmax (h) 4.3 (2.0 - 6.0)4.5 (2.0 - 9.0)

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach maximum plasma concentration (data presented as median and range).

The study concluded that the generic roxatidine acetate hydrochloride sustained-release capsule is bioequivalent to the reference drug under both fasting and fed conditions, as the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ were all within the prespecified range of 80% to 125%.[1]

Experimental Protocols

A detailed methodology was employed to ensure the accuracy and reliability of the bioequivalence study results.

Study Design

The study was an open-label, single-center, randomized, two-period crossover investigation with a 5-day washout period between administrations.[1][2] Healthy volunteers were randomly assigned to receive either the test or reference formulation in the first period and then the alternate formulation in the second period.[1] The study was conducted under both fasting and fed conditions, with 36 subjects in each group.[1][2]

Subject Selection

Healthy male and female volunteers aged 18 years and older with a body mass index between 19 and 26 kg/m ² were enrolled.[1] All subjects provided written informed consent before participation. Exclusion criteria included a history of clinically significant diseases, allergies to the study drug, smoking, and the use of any medication within two weeks prior to the study.

Drug Administration and Blood Sampling

In the fasting study, a single 75-mg capsule of either the test or reference formulation was administered with 240 mL of water after an overnight fast of at least 10 hours.[1] In the fed study, the dose was administered 30 minutes after the start of a standardized high-fat, high-calorie breakfast.[1]

Venous blood samples were collected in tubes containing heparin sodium at pre-dose (0 hours) and at numerous time points up to 24 hours post-dose.[1] Specifically, under fasting conditions, samples were drawn at 10, 20, and 40 minutes, and 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 9, 12, and 24 hours after dosing.[1] For the fed state, an additional sample was collected at 5.5 hours.[1] Plasma was separated by centrifugation and stored at -60°C until analysis.[1]

Analytical Method

The plasma concentrations of roxatidine, the active metabolite of roxatidine acetate hydrochloride, were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1][2] Roxatidine acetate is a prodrug that is rapidly and almost completely converted to roxatidine in the body; therefore, the parent compound is often undetectable in plasma.[3] The analysis of the active metabolite is standard practice for pharmacokinetic evaluation.[1][3]

The analytical method involved liquid-liquid extraction of roxatidine and an internal standard from the plasma samples.[1] Chromatographic separation was achieved on a C18 column. The mass spectrometric detection was performed using an electrospray ionization source in the positive ion mode. The method was validated for linearity, precision, accuracy, and stability.

Experimental Workflow

The following diagram illustrates the workflow of the bioequivalence study.

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Sample & Data Analysis s1 Inclusion/Exclusion Criteria Assessment s2 Informed Consent s1->s2 r1 Random Assignment to Treatment Sequence (Test -> Ref or Ref -> Test) s2->r1 p1_admin Single 75mg Dose Administration (Fasting or Fed) r1->p1_admin p1_sampling Serial Blood Sampling (0-24h) p1_admin->p1_sampling w1 5-Day Washout p1_sampling->w1 p2_admin Single 75mg Dose Administration (Alternate Formulation) w1->p2_admin p2_sampling Serial Blood Sampling (0-24h) p2_admin->p2_sampling a1 Plasma Sample Preparation (LLE) p2_sampling->a1 a2 HPLC-MS/MS Analysis of Roxatidine a1->a2 a3 Pharmacokinetic Parameter Calculation (Cmax, AUC) a2->a3 a4 Statistical Analysis for Bioequivalence a3->a4

References

A Comparative Review of Roxatidine's Chemical Structure Among H2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of H2 receptor antagonists, focusing on how roxatidine's unique chemical framework sets it apart from its five-membered ring counterparts like cimetidine (B194882), ranitidine (B14927), famotidine (B1672045), and nizatidine. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals.

Histamine (B1213489) H2 receptor antagonists were a cornerstone in the treatment of acid-peptic disorders for decades. Their mechanism of action involves the competitive blockade of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion[1][2]. While all H2 antagonists share this fundamental mechanism, their chemical structures, and consequently their pharmacological profiles, exhibit notable differences. This guide provides a comparative review of the chemical structure of roxatidine (B1205453), a later-generation H2 antagonist, in the context of the more traditionally recognized agents: cimetidine, ranitidine, famotidine, and nizatidine.

Unveiling the Core Structures: A Tale of Two Rings

The primary structural distinction among H2 antagonists lies in their core heterocyclic or aromatic ring system. Cimetidine, the progenitor of this class, features an imidazole (B134444) ring[3]. Subsequent research led to the development of antagonists with different five-membered heterocyclic rings, such as the furan (B31954) ring in ranitidine and the thiazole (B1198619) ring in famotidine and nizatidine[3]. Roxatidine, however, deviates from this trend by incorporating a six-membered aminoalkylphenoxy ring[3][4].

This fundamental difference in the ring structure has significant implications for the molecule's interaction with the H2 receptor and its overall pharmacological properties. While the five-membered rings of the earlier H2 antagonists are electron-rich heteroaromatic systems, roxatidine's phenoxy group provides a different electronic and conformational landscape for receptor binding.

A Closer Look at the Side Chains and Their Influence

Beyond the core ring, the side chains of H2 antagonists play a crucial role in their activity. A common feature is a flexible thioether or ether linkage connecting the ring to a polar, non-basic terminal group. This polar tail is essential for antagonist activity.

  • Cimetidine: Possesses a cyanoguanidine group.

  • Ranitidine and Nizatidine: Feature a nitro-ethenediamine moiety.

  • Famotidine: Contains a sulfamoyl amidine group, which contributes to its high potency[3].

  • Roxatidine: Has a side chain terminating in a piperidinylmethyl group attached to the phenoxy ring and a propylamino-acetamide group[5]. This unique side chain configuration influences its binding characteristics and pharmacokinetic profile.

Comparative Analysis of Physicochemical and Pharmacological Properties

The structural variations among H2 antagonists directly translate to differences in their potency, duration of action, and side-effect profiles. Famotidine is recognized as the most potent H2 antagonist on a weight basis, being approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine[3][6].

Roxatidine's potency is comparable to that of ranitidine. Studies on isolated guinea-pig parietal cells have shown similar pA2 values, a measure of antagonist potency, for roxatidine and ranitidine[7].

H2 Antagonist Core Ring Structure Key Side Chain Feature Relative Potency (Cimetidine = 1) pA2 Value
Cimetidine ImidazoleCyanoguanidine1~6.1
Ranitidine FuranNitro-ethenediamine4-106.83 ± 0.10[7]
Famotidine ThiazoleSulfamoyl amidine20-50~7.5
Nizatidine ThiazoleNitro-ethenediamine4-10Not Found
Roxatidine AminoalkylphenoxyPiperidinylmethyl and propylamino-acetamide~4-107.03 ± 0.02[7]

Note: Relative potency values are approximate and can vary based on the experimental model. pA2 values are from a single comparative study and may differ in other assays.

Experimental Protocols

Determination of H2 Receptor Antagonist Potency (pA2) using Isolated Guinea-Pig Parietal Cells

This protocol is based on the methodology described in studies comparing the potency of H2 antagonists[7].

1. Isolation of Parietal Cells:

  • Guinea pigs are euthanized, and their stomachs are removed and washed with a buffered saline solution.
  • The gastric mucosa is scraped and minced, followed by digestion with pronase and collagenase to isolate individual cells.
  • Parietal cells are enriched using a density gradient centrifugation method.

2. Measurement of Histamine-Stimulated Acid Production (¹⁴C-Aminopyrine Accumulation):

  • Isolated parietal cells are incubated in a buffer containing ¹⁴C-aminopyrine, a weak base that accumulates in acidic compartments.
  • Histamine is added at various concentrations to stimulate acid production, leading to the trapping of ¹⁴C-aminopyrine within the cells.
  • The H2 antagonist being tested (e.g., roxatidine, ranitidine) is added at different concentrations to the incubation medium prior to histamine stimulation.
  • After incubation, the cells are separated from the medium by centrifugation through silicone oil.
  • The radioactivity in the cell pellet is measured using a scintillation counter to quantify ¹⁴C-aminopyrine accumulation, which is an index of acid secretion.

3. Data Analysis and Schild Plot:

  • Concentration-response curves for histamine are generated in the absence and presence of different concentrations of the antagonist.
  • The dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.
  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
  • The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the Schild plot. A linear plot with a slope not significantly different from unity is indicative of competitive antagonism.

Visualizing the Chemical Differences and Signaling Pathway

To better understand the structural relationships and the mechanism of action, the following diagrams are provided.

H2_Antagonist_Structures cluster_cimetidine Cimetidine cluster_ranitidine Ranitidine cluster_famotidine Famotidine cluster_nizatidine Nizatidine cluster_roxatidine Roxatidine Cimetidine C_ring Imidazole Ring Ranitidine R_ring Furan Ring Famotidine F_ring Thiazole Ring Nizatidine N_ring Thiazole Ring Roxatidine Rx_ring Aminoalkylphenoxy Ring

Caption: Comparative chemical structures of H2 receptor antagonists.

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion H2_Antagonist H2 Antagonist (e.g., Roxatidine) H2_Antagonist->H2R Blocks

Caption: Simplified signaling pathway of the H2 receptor.

Conclusion

The chemical structure of roxatidine, characterized by its aminoalkylphenoxy ring, represents a distinct structural class among H2 receptor antagonists. While its potency is comparable to ranitidine, this structural divergence from the five-membered heterocyclic rings of earlier H2 antagonists may offer a different binding profile and potential advantages in specific patient populations, such as those who may not respond optimally to other agents[4]. The continued exploration of structure-activity relationships within this class of drugs provides valuable insights for the design of novel therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Analysis of Roxatidine and Ranitidine at Histamine H2-Receptors: A Schild Plot Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological performance of two histamine (B1213489) H2-receptor antagonists, roxatidine (B1205453) and ranitidine (B14927), based on Schild plot analysis. The data presented is derived from published experimental findings to facilitate a clear understanding of their relative potencies and mechanisms of action at the H2-receptor.

Quantitative Comparison of H2-Receptor Antagonism

Schild plot analysis is a cornerstone in pharmacological studies for characterizing the interaction of an antagonist with its receptor. The key parameters derived from this analysis are the pA2 value, which represents the negative logarithm of the antagonist's dissociation constant (Kb) and indicates its potency, and the Schild slope, which provides insights into the nature of the antagonism. A slope not significantly different from unity is characteristic of competitive antagonism.

The following table summarizes the quantitative data from a comparative study on isolated and enriched guinea-pig parietal cells, which are primary sites of action for H2-receptor antagonists in regulating gastric acid secretion.[1][2] Two different functional assays were employed to assess the antagonistic activity.

ParameterRoxatidineRanitidineReference CompoundAssay Method
pA2 Value 7.14 ± 0.046.92 ± 0.01Roxatidine Acetate: 6.85 ± 0.86Adenylate Cyclase Inhibition
pA2 Value 7.03 ± 0.026.83 ± 0.10Roxatidine Acetate: 7.15 ± 0.09¹⁴C-Aminopyrine Accumulation
Schild Slope Not significantly different from 1.0Not significantly different from 1.0-Adenylate Cyclase Inhibition
Schild Slope Not significantly different from 1.0Not significantly different from 1.0-¹⁴C-Aminopyrine Accumulation

Data sourced from a study on isolated guinea-pig parietal cells.[1][2]

From the data, both roxatidine and ranitidine behave as competitive antagonists at the H2-receptor, as indicated by their Schild plot slopes being close to unity.[1][2] Roxatidine consistently demonstrates a slightly higher pA2 value compared to ranitidine in both assay systems, suggesting a somewhat greater potency for the H2-receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

1. Isolation of Guinea-Pig Parietal Cells:

Parietal cells were isolated from the gastric mucosa of guinea pigs. The mucosal tissue was subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to dissociate the individual cells. This was followed by an enrichment process, often involving centrifugal elutriation or density gradient centrifugation, to obtain a preparation with a high percentage of parietal cells. The viability of the isolated cells was confirmed using methods such as trypan blue exclusion.

2. Adenylate Cyclase Inhibition Assay:

This assay measures the ability of an antagonist to inhibit the histamine-stimulated production of cyclic AMP (cAMP), a key second messenger in the H2-receptor signaling pathway.

  • Incubation: Enriched parietal cells were pre-incubated with varying concentrations of the H2-receptor antagonist (roxatidine or ranitidine) for a defined period.

  • Stimulation: Histamine, the agonist, was then added in a range of concentrations to generate a dose-response curve.

  • cAMP Measurement: The reaction was terminated, and the intracellular cAMP levels were quantified using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-response curves for histamine in the presence of different antagonist concentrations were plotted. These curves were then used to construct a Schild plot by graphing log(dose ratio - 1) against the negative log of the antagonist concentration.

3. ¹⁴C-Aminopyrine Accumulation Assay:

This assay provides an indirect measure of acid secretion in isolated parietal cells. The weak base ¹⁴C-aminopyrine accumulates in acidic compartments, and its uptake is proportional to the acid-producing activity of the cells.

  • Cell Preparation: Isolated parietal cells were suspended in a buffer containing ¹⁴C-aminopyrine.

  • Antagonist Pre-incubation: The cells were pre-incubated with various concentrations of roxatidine or ranitidine.

  • Stimulation: Histamine was added at different concentrations to stimulate acid production.

  • Measurement of Accumulation: After an incubation period, the cells were separated from the medium by centrifugation, and the amount of radioactivity within the cells was determined using a scintillation counter.

  • Schild Plot Analysis: Similar to the adenylate cyclase assay, the data was used to generate histamine dose-response curves in the presence of the antagonists, from which a Schild plot was constructed.

Visualizing the Molecular and Experimental Framework

To further elucidate the context of this comparison, the following diagrams illustrate the H2-receptor signaling pathway and the general experimental workflow of a Schild plot analysis.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R H2-Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion) PKA->Response Phosphorylates Target Proteins

Caption: Histamine H2-receptor signaling pathway.

Schild_Plot_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Prepare Biological System (e.g., Isolated Parietal Cells) B Generate Agonist (Histamine) Dose-Response Curve (Control) A->B C Incubate with Fixed Concentrations of Antagonist (Roxatidine/Ranitidine) A->C E Calculate EC50 Values for Each Agonist Curve B->E D Generate Agonist Dose-Response Curves in Presence of Antagonist C->D D->E F Calculate Dose Ratios (DR) E->F G Calculate log(DR-1) F->G H Plot log(DR-1) vs. -log[Antagonist] G->H I Determine pA2 (x-intercept) and Schild Slope H->I

Caption: Experimental workflow for Schild plot analysis.

References

Lack of Antiandrogenic Activity in Roxatidine: A Comparative Analysis with Cimetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the histamine (B1213489) H2-receptor antagonists, roxatidine (B1205453) and cimetidine (B194882), reveals a significant divergence in their interaction with the androgen receptor. Extensive experimental data demonstrates that while cimetidine exhibits notable antiandrogenic properties, roxatidine is devoid of such activity, presenting a critical point of differentiation for researchers and drug development professionals.

Cimetidine, an older-generation H2-receptor antagonist, has been shown to competitively inhibit the binding of androgens to the androgen receptor (AR), leading to antiandrogenic effects both in vitro and in vivo.[1][2][3] This activity is believed to be the underlying cause of side effects such as gynecomastia and impotence observed in some male patients undergoing high-dose cimetidine therapy.[4] In contrast, roxatidine, a newer H2-receptor antagonist, has been consistently shown to lack antiandrogenic effects, providing a safer alternative in this regard.[5][6][7]

In Vitro Androgen Receptor Binding Affinity

The antiandrogenic activity of cimetidine stems from its ability to act as a competitive antagonist at the androgen receptor. While its affinity is weak compared to endogenous androgens, it is sufficient to elicit a biological response, particularly at high concentrations. Studies have demonstrated that cimetidine competes with dihydrotestosterone (B1667394) (DHT) for binding to the androgen receptor in various experimental models.[2][3]

Conversely, comprehensive reviews and specific studies on roxatidine have consistently reported the absence of antiandrogenic effects.[5][6][7] To date, there are no published studies demonstrating that roxatidine binds to the androgen receptor. This fundamental difference in molecular interaction is the primary reason for the lack of antiandrogenic side effects with roxatidine.

Table 1: Comparative Antiandrogenic Profile

ParameterRoxatidineCimetidine
Androgen Receptor Binding No reported affinityCompetitive antagonist[2][3]
In Vivo Antiandrogenic Effects No reported effects[5][6][7]Reduction in prostate and seminal vesicle weight[2][8][9]
Associated Side Effects None reportedGynecomastia, impotence[4]

In Vivo Effects on Androgen-Dependent Tissues

The antiandrogenic properties of cimetidine have been further substantiated through in vivo animal studies. Administration of cimetidine to male rats has been shown to cause a significant reduction in the weight of androgen-dependent organs, such as the ventral prostate and seminal vesicles.[2][8][9] This effect is a direct consequence of cimetidine's blockade of the androgen receptor, which is crucial for the maintenance and growth of these tissues.

In stark contrast, studies on roxatidine have not demonstrated any such effects on androgen-dependent tissues.[6] Clinical trials and pharmacological reviews have consistently highlighted the favorable safety profile of roxatidine, specifically noting its lack of antiandrogenic activity.[5][10]

Experimental Protocols

The assessment of antiandrogenic activity typically involves two key experimental approaches: in vitro androgen receptor binding assays and in vivo studies in animal models.

Androgen Receptor Binding Assay (In Vitro)

This assay directly measures the ability of a compound to compete with a radiolabeled androgen, such as [3H]-dihydrotestosterone, for binding to the androgen receptor.

Protocol Outline:

  • Preparation of Receptor Source: Cytosol containing androgen receptors is prepared from the ventral prostate of castrated male rats.

  • Competitive Binding: A constant concentration of [3H]-dihydrotestosterone is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., cimetidine or roxatidine).

  • Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal absorption are used to separate the receptor-bound [3H]-dihydrotestosterone from the unbound fraction.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-dihydrotestosterone (IC50) is determined to quantify its binding affinity.

Hershberger Assay (In Vivo)

This assay is a standard method to assess the androgenic and antiandrogenic properties of a substance in a living organism.

Protocol Outline:

  • Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the endogenous source of androgens.

  • Treatment: The animals are treated with a reference androgen (e.g., testosterone (B1683101) propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with the test compound (e.g., cimetidine or roxatidine) at various dose levels.

  • Duration: The treatment period is typically 7 to 10 days.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani muscle, are recorded.

  • Data Analysis: A statistically significant reduction in the weight of these tissues in the groups treated with the test compound, compared to the group receiving the androgen alone, indicates antiandrogenic activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for assessing antiandrogenic activity.

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR HSP Heat Shock Proteins Nucleus Nucleus AR->Nucleus Translocation Cimetidine Cimetidine Cimetidine->AR Competitively Inhibits AR_dimer AR Dimer ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription ARE->GeneTranscription BiologicalResponse Biological Response (e.g., Prostate Growth) GeneTranscription->BiologicalResponse AR_dimer->ARE Binds to

Caption: Androgen Receptor Signaling Pathway and Site of Cimetidine Interference.

AntiandrogenicAssayWorkflow cluster_invitro In Vitro: Androgen Receptor Binding Assay cluster_invivo In Vivo: Hershberger Assay invitro_start Prepare Rat Ventral Prostate Cytosol invitro_incubate Incubate with [3H]-DHT and Test Compound invitro_start->invitro_incubate invitro_separate Separate Bound and Unbound Ligand invitro_incubate->invitro_separate invitro_quantify Quantify Radioactivity invitro_separate->invitro_quantify invitro_analyze Determine IC50 invitro_quantify->invitro_analyze invivo_start Castrate Immature Male Rats invivo_treat Treat with Testosterone +/- Test Compound (10 days) invivo_start->invivo_treat invivo_necropsy Necropsy invivo_treat->invivo_necropsy invivo_weigh Weigh Androgen-Dependent Tissues invivo_necropsy->invivo_weigh invivo_analyze Statistical Analysis invivo_weigh->invivo_analyze

Caption: Experimental Workflow for Assessing Antiandrogenic Activity.

Conclusion

The available scientific evidence unequivocally demonstrates that roxatidine lacks the antiandrogenic activity associated with cimetidine. This distinction is based on fundamental differences in their interaction with the androgen receptor. For researchers and professionals in drug development, this comparative guide underscores the importance of considering the complete pharmacological profile of a drug candidate, including potential off-target effects. The absence of antiandrogenic activity makes roxatidine a more specific and potentially safer therapeutic agent in contexts where androgen receptor antagonism is an undesirable side effect.

References

Roxatidine's Anti-Inflammatory Efficacy: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing preclinical data positions roxatidine (B1205453), a histamine (B1213489) H2-receptor antagonist, as a potential anti-inflammatory agent, with evidence suggesting a mechanism of action involving the inhibition of key inflammatory signaling pathways. This report provides a comparative analysis of roxatidine's anti-inflammatory effects against established inhibitors of these pathways, offering researchers a valuable resource for evaluating its therapeutic potential.

Roxatidine has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This effect is attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, both of which are critical regulators of the inflammatory response.[2][3]

This guide provides a quantitative comparison of roxatidine's performance with that of well-characterized anti-inflammatory agents, including nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and specific inhibitors of the NF-κB and p38 MAPK pathways. The data is presented to aid researchers in drug development and inflammatory disease research.

Quantitative Comparison of Anti-Inflammatory Activity

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

CompoundTarget CytokineCell TypeStimulantEffective Inhibitory Concentration / IC50
Roxatidine TNF-α, IL-6, IL-1βHuman Mast Cells (HMC-1)PMACI6.25-25 µM (Dose-dependent inhibition)[1]
Dexamethasone IL-6Human MonocytesLPS~10⁻⁹ - 10⁻⁶ M (Dose-dependent inhibition)[4]
Celecoxib TNF-αHuman ChondrocytesTNF-α10-20 µM (Significant reversal of effects)[5]
Ibuprofen (B1674241) Not directly reported for cytokine inhibitionVarious--

Table 2: Inhibition of Inflammatory Signaling Pathways

CompoundTarget PathwayAssayCell TypeIC50 / Effective Concentration
Roxatidine NF-κBp65 Nuclear TranslocationHuman Mast Cells (HMC-1)25 µM (Pre-treatment)[6]
Roxatidine p38 MAPKPhosphorylation of MKK3/6 and MK2Human Mast Cells (HMC-1)25 µM (Pre-treatment)[1]
JSH-23 NF-κBTranscriptional ActivityRAW 264.7 Macrophages7.1 µM[7][8][9][10]
SB203580 p38 MAPKIn vitro invasionSNU-638 Gastric Cancer Cells10 µM (50% reduction)[11]
Ibuprofen NF-κBIKKα ActivityProstate Cancer CellsInhibition observed, no IC50 reported[12]
Celecoxib NF-κBp65 Nuclear TranslocationNIH 3T3 CellsPotent inhibition, no IC50 reported[13]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G Roxatidine's Anti-Inflammatory Mechanism cluster_stimulus Inflammatory Stimulus (e.g., PMACI, LPS) cluster_pathways Intracellular Signaling Cascades cluster_roxatidine Point of Inhibition cluster_response Cellular Response Stimulus Stimulus p38_MAPK p38 MAPK Pathway Stimulus->p38_MAPK NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) p38_MAPK->Cytokine_Production NFkB_pathway->Cytokine_Production Roxatidine Roxatidine Roxatidine->p38_MAPK Roxatidine->NFkB_pathway

Caption: Roxatidine inhibits inflammatory signaling pathways.

G Experimental Workflow: In Vitro Cytokine Inhibition Assay cluster_setup Cell Culture and Treatment cluster_analysis Data Collection and Analysis Cell_Culture 1. Culture Immune Cells (e.g., HMC-1, RAW 264.7) Pretreatment 2. Pre-treat with Roxatidine or Comparator Drug Cell_Culture->Pretreatment Stimulation 3. Stimulate with Inflammatory Agent (e.g., LPS) Pretreatment->Stimulation Supernatant_Collection 4. Collect Cell Supernatant Stimulation->Supernatant_Collection ELISA 5. Quantify Cytokine Levels (e.g., TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Data_Analysis 6. Calculate Percent Inhibition and Determine IC50 ELISA->Data_Analysis

Caption: Workflow for in vitro cytokine inhibition assays.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are summaries of typical protocols used to assess the anti-inflammatory effects of roxatidine and comparator compounds.

In Vitro Cytokine Inhibition Assay

Objective: To determine the dose-dependent effect of a test compound on the production of pro-inflammatory cytokines from immune cells.

Methodology:

  • Cell Culture: Human Mast Cells (HMC-1) or murine macrophages (RAW 264.7) are cultured in appropriate media and conditions.

  • Pre-treatment: Cells are pre-treated with varying concentrations of roxatidine or a comparator drug for a specified period (e.g., 1 hour).

  • Stimulation: An inflammatory stimulus, such as phorbol (B1677699) 12-myristate 13-acetate and calcium ionophore (PMACI) for HMC-1 cells or lipopolysaccharide (LPS) for RAW 264.7 cells, is added to induce cytokine production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine secretion.

  • Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1][14]

  • Data Analysis: The percentage of cytokine inhibition at each drug concentration is calculated relative to the stimulated control (no drug treatment). The IC50 value is then determined from the dose-response curve.

NF-κB Nuclear Translocation Assay

Objective: To assess the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB pathway activation.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound and inflammatory stimulus as described in the cytokine inhibition assay.

  • Nuclear and Cytoplasmic Extraction: Following treatment, nuclear and cytoplasmic fractions of the cells are separated using a specialized extraction kit.

  • Western Blotting: The protein levels of the NF-κB p65 subunit in both the nuclear and cytoplasmic fractions are determined by Western blot analysis using a specific antibody.

  • Data Analysis: A decrease in the nuclear p65 protein level and a corresponding increase in the cytoplasmic level in drug-treated cells compared to stimulated controls indicate inhibition of NF-κB translocation.[6][15]

p38 MAPK Phosphorylation Assay

Objective: To evaluate the effect of a test compound on the phosphorylation (activation) of key components of the p38 MAPK pathway.

Methodology:

  • Cell Culture and Treatment: Similar to the other assays, cells are cultured and treated with the test compound and inflammatory stimulus.

  • Protein Extraction: Whole-cell lysates are prepared to extract total protein.

  • Western Blotting: The phosphorylation status of p38 MAPK and its downstream targets (e.g., MKK3/6, MK2) is assessed by Western blot using phospho-specific antibodies.

  • Data Analysis: A reduction in the levels of phosphorylated p38 MAPK pathway components in drug-treated cells compared to stimulated controls signifies inhibition of the pathway.[1]

Conclusion

The available evidence suggests that roxatidine possesses anti-inflammatory properties mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways. While direct quantitative comparisons of potency with established inhibitors are limited by the lack of specific IC50 values for roxatidine, the effective concentrations observed in preclinical studies provide a basis for its further investigation as a potential therapeutic agent for inflammatory conditions. The data and protocols presented in this guide are intended to facilitate such research and provide a framework for the objective evaluation of roxatidine's anti-inflammatory efficacy.

References

A Head-to-Head Comparison of Single-Dose vs. Twice-Daily Roxatidine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common dosing regimens for the H2-receptor antagonist roxatidine (B1205453) acetate (B1210297): a single daily dose of 150 mg versus a twice-daily dose of 75 mg. This analysis is based on published experimental data to assist in research and development decisions.

Executive Summary

Roxatidine acetate is a potent inhibitor of gastric acid secretion. Clinical studies have demonstrated that both the 150 mg single-dose and the 75 mg twice-daily regimens are effective in the treatment of peptic ulcers, with comparable healing rates and symptomatic relief. However, pharmacodynamic studies indicate a notable difference in their effect on nocturnal acid control, with the single 150 mg bedtime dose showing greater efficacy in suppressing overnight gastric acid. While direct comparative pharmacokinetic data for these specific regimens is limited, the overall pharmacokinetic profile of roxatidine is well-established.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacodynamic and clinical efficacy data from comparative studies.

Pharmacodynamic Profile: Intragastric pH
Parameter150 mg Once Daily (at bedtime)75 mg Twice DailyPlaceboReference
Median 24-hour intragastric pH 2.43.21.6[1][2]
Median nocturnal intragastric pH 5.93.01.5[1][2]

Data from a double-blind, randomized study in healthy volunteers.

Clinical Efficacy: Ulcer Healing Rates
Indication150 mg Once Daily75 mg Twice DailyStudy DurationReference
Gastric Ulcer Healing Rate 86%83.7%8 weeks[2]
Duodenal Ulcer Healing Rate 87% - 89% (no significant difference between regimens)87% - 89% (no significant difference between regimens)14 days[3]

Data from randomized, multicenter, double-blind studies in patients with endoscopically confirmed ulcers.

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials. The general methodologies employed in these studies are outlined below.

Study Design

The comparative clinical trials were typically designed as randomized, double-blind, multicenter studies .[2][3] Patients with endoscopically confirmed gastric or duodenal ulcers were randomly assigned to receive either roxatidine acetate 150 mg once daily at night or 75 mg twice daily.

Efficacy Assessment

The primary efficacy endpoint was the healing of the ulcer , as confirmed by endoscopy at the end of the treatment period (e.g., 2, 4, or 8 weeks).[2][3] Ulcer size reduction was also measured. Symptomatic relief, such as reduction in epigastric pain and antacid consumption, was assessed as a secondary endpoint.[2][3]

Pharmacodynamic Assessment: 24-Hour Intragastric pH Monitoring

In pharmacodynamic studies, the effect on gastric acid secretion was evaluated by continuous 24-hour intragastric pH monitoring .[1][2] This involved the placement of a pH electrode in the stomach to record pH levels over a 24-hour period under standardized conditions. The median pH over the entire period and during specific intervals (e.g., nocturnal) was then calculated.

Safety Assessment

The safety of the dosing regimens was evaluated by monitoring and recording all adverse events reported by the patients.[2][3] Laboratory parameters were also assessed at baseline and at the end of the study to detect any clinically significant changes.

Mechanism of Action and Experimental Workflow

Signaling Pathway of Roxatidine Action

Roxatidine is a competitive antagonist of histamine (B1213489) at the H2-receptors on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, it inhibits the downstream signaling cascade that leads to the activation of the H+/K+ ATPase (proton pump) and subsequent secretion of gastric acid.

cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates Roxatidine Roxatidine Roxatidine->H2R Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes

Mechanism of Roxatidine's inhibitory action on gastric acid secretion.
Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing the two roxatidine dosing regimens.

cluster_Workflow Comparative Clinical Trial Workflow PatientScreening Patient Screening & Endoscopic Confirmation of Ulcer Randomization Randomization PatientScreening->Randomization GroupA Group A: 150 mg Roxatidine Once Daily Randomization->GroupA GroupB Group B: 75 mg Roxatidine Twice Daily Randomization->GroupB Treatment Treatment Period (e.g., 2-8 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments: - Symptom evaluation - Adverse event monitoring Treatment->FollowUp Endoscopy Final Endoscopy FollowUp->Endoscopy DataAnalysis Data Analysis: - Healing rates - Symptom scores - Safety profile Endoscopy->DataAnalysis

A generalized workflow for a randomized controlled trial comparing two dosing regimens.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Roxatidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Roxatidine hydrochloride, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. This compound is harmful if swallowed, and care must be taken to avoid inhalation of dust and contact with skin and eyes.[1][2][3][4]

PPE CategoryItemStandard/SpecificationUse Case
Hand Protection Chemical-resistant glovesASTM F739 (Permeation)Required for all handling procedures. Nitrile gloves are a suitable choice for incidental contact.[5] For extended contact or handling of large quantities, consider thicker gloves or double-gloving.
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1Required for all handling procedures to protect against dust particles and splashes.
Face Protection Face shieldANSI Z87.1Recommended in conjunction with safety glasses or goggles when there is a significant risk of splashes or dust generation.[2][4]
Respiratory Protection Dust mask or Air-purifying respirator (APR) with a particulate filter (e.g., NIOSH-approved N95 or higher)NIOSH 42 CFR 84Required when handling fine powders, generating dust, or when adequate ventilation cannot be guaranteed.[2][4][6][7][8]
Body Protection Laboratory coat or Chemical-resistant apron/suitN/ARequired to protect skin and clothing from contamination.
Foot Protection Closed-toe shoesN/ARequired in all laboratory settings.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Plan to handle This compound AssessQuantity Assess Quantity (Small vs. Large) Start->AssessQuantity AssessDust Assess Potential for Dust Generation AssessQuantity->AssessDust AssessSplash Assess Potential for Splash AssessDust->AssessSplash AddRespirator Add Dust Mask/ Respirator (N95+) AssessDust->AddRespirator High Potential BasePPE Base PPE: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-toe Shoes AssessSplash->BasePPE AddGoggles Upgrade to Chemical Goggles AssessSplash->AddGoggles High Potential AddFaceShield Add Face Shield AddGoggles->AddFaceShield Very High Potential Disposal_Plan_Workflow Figure 2: Disposal Plan for this compound Waste cluster_0 Waste Generation cluster_1 Waste Collection & Treatment cluster_2 Final Disposal SolidWaste Solid Waste (Unused compound, contaminated PPE) SolidWasteContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidWasteContainer LiquidWaste Liquid Waste (Solutions, rinsate) LiquidWasteContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidWasteContainer EmptyContainer Empty Stock Container TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse LicensedDisposal Dispose via Licensed Hazardous Waste Vendor SolidWasteContainer->LicensedDisposal LiquidWasteContainer->LicensedDisposal RinsateCollection Collect Rinsate TripleRinse->RinsateCollection DefaceLabel Deface Label TripleRinse->DefaceLabel RinsateCollection->LiquidWasteContainer RegularTrash Dispose as Regular Lab Waste DefaceLabel->RegularTrash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roxatidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Roxatidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。